molecular formula C4H5N3O2 B3055109 2-Methyl-2h-1,2,3-triazole-4-carboxylic acid CAS No. 63062-88-4

2-Methyl-2h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3055109
CAS No.: 63062-88-4
M. Wt: 127.1 g/mol
InChI Key: GFNZYOVVRMWTOF-UHFFFAOYSA-N
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Description

2-Methyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 63062-88-4) is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This compound features a carboxylic acid functional group on a 1,2,3-triazole scaffold, making it a valuable precursor for further structural diversification. Its synthetic utility is highlighted by its role as a key intermediate in the development of potent xanthine oxidase inhibitors, with research showing structural analogues exhibit high inhibitory activity in the submicromolar to nanomolar range . The carboxyl group can be readily converted into other carbonyl-containing functionalities, such as esters and carbohydrazides, under mild conditions, enabling the construction of complex triazole-containing molecules for pharmaceutical and materials science applications . As a 2-substituted 2H-1,2,3-triazole derivative, it is part of a class of compounds known for a range of biological activities, including antiproliferative, antibacterial, and antidyslipidemic effects . The product is supplied with a high purity of 95% or greater. For its handling, please note the GHS hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research and further manufacturing purposes only and is not intended for direct human or veterinary use.

Properties

IUPAC Name

2-methyltriazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5N3O2/c1-7-5-2-3(6-7)4(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNZYOVVRMWTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60608647
Record name 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid
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Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63062-88-4
Record name 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid
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Record name 2-methyl-2H-1,2,3-triazole-4-carboxylic acid
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Foundational & Exploratory

synthesis of 2-Methyl-2h-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methyl-2H-1,2,3-triazole-4-carboxylic Acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of N2-Methylated Triazoles

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its metabolic stability, hydrogen bonding capabilities, and dipole character.[1][2] Within this class, the specific regioisomer this compound represents a particularly valuable, yet synthetically challenging, building block. Unlike its more commonly synthesized N1-substituted counterpart, the N2-isomer presents a unique steric and electronic profile, making it a critical component for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of the prevailing synthetic strategies, delves into the mechanistic underpinnings of experimental choices, and offers detailed, field-proven protocols for its preparation and characterization.

Chapter 1: Core Synthetic Challenges & Strategic Approaches

The primary obstacle in the synthesis of this compound is controlling the regioselectivity of the N-methylation step. The 1H-1,2,3-triazole anion is an ambident nucleophile, meaning that alkylation can occur at either the N1 or N2 positions, often resulting in a mixture of isomers that are challenging to separate.

Two principal strategies are employed to address this challenge:

  • Post-Cycloaddition N-Alkylation: This is the most common approach. It involves the initial construction of the 1H-1,2,3-triazole-4-carboxylate ring system, followed by the introduction of the methyl group. The success of this route hinges on carefully controlling the alkylation conditions to favor N2 substitution and on efficient chromatographic separation of the resulting isomers.

  • Regiocontrolled Cycloaddition: This more advanced strategy involves using starting materials or catalysts that inherently direct the formation of the N2-substituted triazole during the ring-forming cycloaddition step. While often more elegant, these methods can be substrate-specific and less universally applicable.

Synthetic_Strategies cluster_0 Core Synthetic Pathways cluster_1 Strategy A: Post-Alkylation cluster_2 Strategy B: Regiocontrolled Cycloaddition start Starting Materials (Azide + Alkyne) A1 Step 1: Cycloaddition (e.g., CuAAC) start->A1 B1 Direct Cycloaddition (N2-Directing Precursors) start->B1 A2 1H-Triazole-4-carboxylate Intermediate A1->A2 Forms Ring A3 Step 2: N-Methylation (Yields Isomer Mixture) A2->A3 Adds Methyl Group A4 Separation (N1 vs. N2 Isomers) A3->A4 Purification A5 Step 3: Hydrolysis A4->A5 Final Step end_product This compound A5->end_product N2 Isomer B1->end_product

Caption: High-level overview of the two primary synthetic routes.

Chapter 2: Pathway A - The Workhorse Method: Post-Cycloaddition N-Alkylation

This pathway is the most frequently documented and relies on a three-step sequence: (1) Formation of a 1H-1,2,3-triazole-4-carboxylate ester, (2) Non-regioselective N-methylation, followed by isomer separation, and (3) Saponification to the target carboxylic acid.

Step 1: Synthesis of the 1H-1,2,3-Triazole-4-Carboxylate Precursor

The foundation of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful reaction that joins an azide with an alkyne to form the triazole ring.[3] While thermal cycloaddition is possible, it often leads to poor regioselectivity.[1][2] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a robust and highly regioselective method to obtain the desired 1,4-disubstituted triazole ester.[1][2][4]

Experimental Protocol: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate

This protocol is adapted from established methods for CuAAC reactions.[4][5]

  • Setup: To a 250 mL round-bottom flask, add methyl propiolate (8.41 g, 100 mmol) and trimethylsilyl azide (11.5 g, 100 mmol).

  • Reaction: The mixture is heated in a high-pressure reactor at 105°C for 90 hours with magnetic stirring.

  • Workup: Cool the reaction mixture to 0°C. Slowly add methanol (40 mL) under cooling. An off-white solid will precipitate.

  • Isolation: Stir the suspension at room temperature for 45 minutes, then add diethyl ether (25 mL). Filter the solid, wash thoroughly with diethyl ether and pentane, and dry under vacuum.

  • Purification: The crude solid can be recrystallized from a hot methanol/diethyl ether mixture to yield Methyl 1H-1,2,3-triazole-4-carboxylate as a white crystalline solid.

Step 2: The Critical N-Methylation and Isomer Separation

This step is the most challenging due to the competing reaction at N1 and N2. The reaction of the precursor ester with an alkylating agent like methyl iodide in the presence of a base typically yields a mixture of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate and the desired Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.[6]

Experimental Protocol: N-Methylation of Methyl 1H-1,2,3-triazole-4-carboxylate

This procedure is based on the methodology reported by Prabakaran et al.[6]

  • Setup: Dissolve Methyl 1H-1,2,3-triazole-4-carboxylate (2.0 g, 15.7 mmol) in dry N,N-Dimethylformamide (DMF, 15 mL) in a flask under a nitrogen atmosphere.

  • Reagents: Cool the solution to 0°C (ice bath). Add potassium carbonate (K₂CO₃, 2.6 g, 18.8 mmol) followed by the dropwise addition of methyl iodide (3.35 g, 23.6 mmol).

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Workup: Remove the DMF under reduced pressure. The resulting residue contains a mixture of the N1 and N2 methylated isomers.

  • Separation: The crucial separation is achieved via column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is typically required to resolve the two major isomers. The fractions corresponding to each isomer are collected separately and the solvent is evaporated.

Data Presentation: Isomer Ratios and Yields

The ratio of N1 to N2 isomers is highly dependent on the specific reaction conditions. While a comprehensive table is difficult to compile due to variations in reported experiments, the following provides a representative expectation.

Alkylating AgentBaseSolventTemperatureTypical N1:N2 RatioReference
Methyl IodideK₂CO₃DMF0°C to RT~1:1 to 2:1[6]
Dimethyl SulfateNaHTHFRTVaries, often favors N1General Alkylation

Note: These ratios are illustrative. Empirical optimization is essential for maximizing the yield of the desired N2 isomer.

Step 3: Saponification to the Final Product

Once the pure Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate isomer has been isolated, the final step is a standard ester hydrolysis.

Experimental Protocol: Hydrolysis to this compound
  • Setup: Dissolve the purified Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (1.0 g, 7.08 mmol) in a mixture of methanol (10 mL) and water (5 mL).

  • Reaction: Add lithium hydroxide monohydrate (LiOH·H₂O, 0.36 g, 8.5 mmol) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Workup: Concentrate the mixture under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water (10 mL).

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A white precipitate of the carboxylic acid will form.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven to yield the final product.

Pathway_A_Workflow cluster_workflow Pathway A: Detailed Workflow start Methyl Propiolate + TMSN3 step1 CuAAC Cycloaddition start->step1 intermediate1 Methyl 1H-1,2,3-triazole-4-carboxylate step1->intermediate1 step2 N-Methylation (MeI, K2CO3, DMF) intermediate1->step2 intermediate2 Mixture of N1 and N2 Methylated Isomers step2->intermediate2 step3 Column Chromatography intermediate2->step3 intermediate3 Isolated Methyl 2-methyl-2H- 1,2,3-triazole-4-carboxylate step3->intermediate3 step4 Ester Hydrolysis (LiOH, MeOH/H2O) intermediate3->step4 final_product This compound step4->final_product

Caption: Step-by-step workflow for the Post-Cycloaddition Alkylation pathway.

Chapter 3: Characterization and Isomer Differentiation

Unambiguous characterization is critical to ensure the correct regioisomer has been isolated.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for distinguishing between the N1 and N2 isomers. The chemical environment of the methyl group and the triazole ring protons/carbons are distinct for each isomer. For the methyl esters, the N2-methyl group typically appears slightly downfield compared to the N1-methyl group in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (C₅H₅N₃O₂) and fragmentation pattern, confirming the elemental composition.

  • X-Ray Crystallography: This is the definitive method for structural elucidation. The crystal structure for Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate has been reported, confirming its planar geometry.[6]

Chapter 4: Concluding Remarks and Future Outlook

The synthesis of this compound is a tractable but nuanced process. The post-cycloaddition alkylation route remains the most accessible and widely practiced method. Its primary drawback—the formation of isomeric mixtures—necessitates a rigorous and well-optimized purification strategy, for which column chromatography is indispensable.

Future research will likely focus on developing highly regioselective N2-alkylation reactions, potentially through the use of novel directing groups or transition-metal catalysis, which could obviate the need for tedious chromatographic separations and improve overall process efficiency.[7][8] For researchers and drug development professionals, a mastery of the techniques described herein provides reliable access to this valuable and synthetically versatile molecular scaffold.

References

  • Synthesis of 1,2,3-triazoles. Organic Chemistry Portal. [Link]

  • Synthesis of C-Carbamoyl-1,2,3-triazoles by Microwave-Induced 1,3-Dipolar Cycloaddition of Organic Azides to Acetylenic Amides. ACS Publications. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]

  • Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. ResearchGate. [Link]

  • 2H-1,2,3-Triazole synthesis. Organic Chemistry Portal. [Link]

  • Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. PMC - NIH. [Link]

  • Alkylation and Acylation of the 1, 2, 3-Triazole Ring. J-Stage. [Link]

  • Radical alkylation of N-alkyl 1,2,4-triazoles. ElectronicsAndBooks. [Link]

  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
  • Transmission of substituent effects via 1,2,4-triazole ring residue. Indian Journal of Chemistry. [Link]

  • 2H-1,2,3-triazole-4-carboxylic acid(). ChemBK. [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

  • One step synthesis of 1,2,3-triazole carboxylic acids.
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. NIH. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

  • (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. [Link]

  • Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. ResearchGate. [Link]

  • Preparation method of 1H-1,2,4-triazole-3-methyl formate.

Sources

An In-Depth Technical Guide to 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, recognized for its unique physicochemical properties that make it a valuable scaffold in drug design.[1] This five-membered heterocyclic ring is not merely a passive linker but an active participant in molecular interactions, capable of engaging in hydrogen bonding, dipole-dipole interactions, and improving metabolic stability. This guide focuses on a specific, yet important derivative: 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid . As a Senior Application Scientist, this document is structured to provide not just a compilation of data, but a cohesive narrative that explains the "why" behind the "how," offering insights into its synthesis, properties, and potential in the pharmaceutical landscape.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Methyl Ester

PropertyThis compound (Predicted)Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (Experimental/Computed)
Molecular Formula C₄H₅N₃O₂C₅H₇N₃O₂[2]
Molecular Weight 127.10 g/mol 141.13 g/mol [3]
Monoisotopic Mass 127.03818 Da[4]141.053826475 Da[3]
Appearance White to off-white solid (predicted)White solid[2]
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Expected to be soluble in polar organic solvents and aqueous bases.Soluble in common organic solvents like DMF.[2]
pKa Estimated to be in the range of 3-4 for the carboxylic acid proton.Not applicable
XLogP 0.1[4]0.4[3]

Synthesis and Purification

A robust and reproducible synthesis is the foundation of any chemical research program. While a direct, one-pot synthesis for this compound is not prominently described, a highly efficient two-step synthesis can be proposed based on the validated synthesis of its methyl ester.[2]

Step 1: Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

The initial step involves the N-methylation of the readily available Methyl 1H-1,2,3-triazole-4-carboxylate. The choice of a methylating agent and base is critical for achieving high regioselectivity for the N2 position of the triazole ring.

G Methyl 1H-1,2,3-triazole-4-carboxylate Methyl 1H-1,2,3-triazole-4-carboxylate Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate Methyl 1H-1,2,3-triazole-4-carboxylate->Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate CH3I, K2CO3, DMF

Caption: Synthesis of the methyl ester precursor.

Experimental Protocol:

  • To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry dimethylformamide (DMF, 15 ml) under a nitrogen atmosphere at 0 °C (ice bath), add potassium carbonate (K₂CO₃, 1.3 g).[2]

  • To this stirred suspension, add methyl iodide (CH₃I).[2]

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.[2]

  • Continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, evaporate the solvent under reduced pressure.[2]

  • The resulting residue, which will contain a mixture of N-methylated isomers, can be purified by column chromatography on silica gel to isolate the desired Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.[2]

Self-Validating System Insight: The use of K₂CO₃ as a base is a deliberate choice. It is a mild, solid base that facilitates the deprotonation of the triazole N-H without promoting significant side reactions. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which enhances the nucleophilicity of the triazole anion.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the target carboxylic acid. This is a standard transformation in organic synthesis, typically achieved under basic or acidic conditions. Basic hydrolysis (saponification) is often preferred for its high yields and cleaner reaction profiles.

G Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate 2-Methyl-2H-1,2,3-triazole-4-carboxylate Salt 2-Methyl-2H-1,2,3-triazole-4-carboxylate Salt Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate->2-Methyl-2H-1,2,3-triazole-4-carboxylate Salt 1. NaOH or LiOH, H2O/MeOH This compound This compound 2-Methyl-2H-1,2,3-triazole-4-carboxylate Salt->this compound 2. HCl (aq)

Caption: Hydrolysis of the methyl ester to the final product.

Experimental Protocol (Proposed):

  • Dissolve Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate in a mixture of methanol and water.

  • Add an excess (typically 1.5-2.0 equivalents) of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 with a strong acid such as 1M hydrochloric acid (HCl).

  • The carboxylic acid product should precipitate out of the solution. If it does not, extract the aqueous layer with a polar organic solvent such as ethyl acetate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. If an extraction was performed, dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Trustworthiness through Self-Validation: The workup procedure is designed to ensure the purity of the final product. The initial wash with a non-polar solvent removes hydrophobic impurities, while the final precipitation or extraction after acidification isolates the desired carboxylic acid from the inorganic salts formed during the reaction.

Spectroscopic Characterization (Expected)

While experimental spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.

  • ¹H NMR:

    • N-CH₃: A singlet at approximately 4.0-4.3 ppm.

    • Triazole C-H: A singlet at approximately 8.0-8.5 ppm.

    • COOH: A broad singlet at a downfield chemical shift, typically >10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR:

    • N-CH₃: A signal at approximately 35-40 ppm.

    • Triazole carbons: Two signals in the aromatic region, likely between 125-145 ppm.

    • C=O: A signal in the downfield region, typically around 160-170 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H stretch (carboxylic acid): A very broad band from approximately 2500-3300 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

    • C-H stretch (aromatic and methyl): Bands around 2900-3100 cm⁻¹.

    • C=N and N=N stretches (triazole ring): Bands in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry:

    • [M+H]⁺: Expected at m/z 128.0455.

    • [M-H]⁻: Expected at m/z 126.0309.[4]

    • A characteristic fragmentation pattern would likely involve the loss of CO₂ (44 Da) from the carboxyl group.

Reactivity and Stability

  • Stability: this compound is expected to be a stable crystalline solid under standard laboratory conditions. The triazole ring is generally robust and resistant to many common reagents.

  • Reactivity: The primary site of reactivity is the carboxylic acid functional group. It can undergo standard transformations such as:

    • Esterification: Reaction with an alcohol under acidic conditions.

    • Amide bond formation: Activation of the carboxylic acid (e.g., with a coupling reagent like EDC/HOBt or conversion to an acid chloride) followed by reaction with an amine. This is a particularly important reaction in drug discovery for creating diverse libraries of compounds.

    • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Drug Discovery and Development

The 1,2,3-triazole scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable properties.[5] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Bioisostere: The carboxylic acid group can act as a bioisostere for other functional groups, or it can be a key pharmacophoric element itself, forming critical interactions with biological targets. The triazole ring itself can be a bioisosteric replacement for an amide bond, offering improved metabolic stability and different geometric constraints.

  • Scaffold for Library Synthesis: The reactivity of the carboxylic acid allows for the straightforward synthesis of large libraries of amides and esters. This is a common strategy in lead optimization to explore the structure-activity relationship (SAR) of a compound series.

  • Potential Therapeutic Areas: While specific applications for this exact molecule are not widely documented, related 1,2,3-triazole derivatives have been investigated as potential agents in a wide range of therapeutic areas, including:

    • Anticancer agents

    • Antimicrobials

    • Antivirals

    • Anticonvulsants[5]

The N2-methylation pattern of this molecule, as opposed to the N1-isomer, can have significant implications for its three-dimensional shape and its ability to interact with target proteins, making it a distinct and valuable building block for medicinal chemists.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable and versatile building block for researchers in the pharmaceutical sciences. While detailed experimental characterization of this specific molecule is sparse in the public domain, its synthesis is readily achievable through a reliable two-step process from a known precursor. Its predicted physicochemical and spectroscopic properties, combined with the well-established importance of the 1,2,3-triazole scaffold in medicinal chemistry, make it a compound of significant interest for the development of novel therapeutic agents. This guide provides a comprehensive overview based on available data and established chemical principles, serving as a solid foundation for its application in the laboratory.

References

  • Prabakaran, K., Hathwar, V. R., Maiyalagan, T., Kirthana, M. V., & Khan, F. N. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1856. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

  • AOBChem. (n.d.). 2H-1,2,3-Triazole-4-carboxylic acid, 2-methyl-, methyl ester. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 35(1), 416-422. Available at: [Link]

  • Flippin, L. A., & Sowin, T. J. (2003). One step synthesis of 1,2,3-triazole carboxylic acids. U.S. Patent No. 6,642,390 B2. Washington, DC: U.S. Patent and Trademark Office.
  • de Oliveira, R. B., et al. (2019). 1H-[2][3][4]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H-[2][3][4]-triazole-4-carboxylate. Journal of the Brazilian Chemical Society, 30(9), 1951-1964. Available at: [Link]

  • ChemSynthesis. (n.d.). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

  • Safronov, N. E., Kostova, I. P., Palafox, M. A., & Belskaya, N. P. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8947. Available at: [Link]

  • Zhang, J., & Li, Y. (2020). Method for synthesizing 1,2,4-triazole-3-methyl carboxylate. Chinese Patent No. CN111808034A.
  • Al-Juboori, A. M. J., & Al-Masoudi, N. A. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science, 18(2), 123-129. Available at: [Link]

  • Li, J., et al. (2013). Preparation method of 1H-1,2,4-triazole-3-methyl formate. Chinese Patent No. CN103145632B.
  • Khan, F. R. N. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 8), o1856. Available at: [Link]

  • da Silva, F. de C., et al. (2012). 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives: a patent review (2008-2011). Expert Opinion on Therapeutic Patents, 22(10), 1133-1157. Available at: [Link]

  • Liu, X., et al. (2015). Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method. Chinese Patent No. CN105037284A.
  • Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. In Science of Synthesis (Vol. 20a, pp. 75-102). Thieme. Available at: [Link]

  • Safronov, N. E., Kostova, I. P., Palafox, M. A., & Belskaya, N. P. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Docta Complutense. Available at: [Link]

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spectroscopic data for 2-Methyl-2h-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid

Foreword: The Analytical Imperative in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational pillar. Among these, the 1,2,3-triazole scaffold is particularly noteworthy for its unique combination of stability, dipolar nature, and capacity for hydrogen bonding, making it a privileged structure in medicinal chemistry.[1] This guide focuses on a specific derivative, This compound (Molecular Formula: C₄H₅N₃O₂), a molecule whose structural integrity is paramount to its function.[2]

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This document is structured to provide a logical, in-depth framework for the spectroscopic elucidation of this molecule. We will explore not just what the data shows, but why the spectra appear as they do and how each analytical technique provides a unique, yet complementary, piece of the structural puzzle. This guide is designed for researchers and professionals who require a robust understanding of how to verify and interpret the structure of this and similar heterocyclic compounds.

Foundational Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of a molecule's structure relies on a synergistic application of multiple spectroscopic techniques. For a molecule like this compound, the primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique probes a different aspect of the molecule's physical properties:

  • NMR Spectroscopy maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing the connectivity and spatial relationships of atoms.

  • Infrared (IR) Spectroscopy measures the vibrational frequencies of chemical bonds, providing a definitive fingerprint of the functional groups present.

  • Mass Spectrometry (MS) determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its substructures.[3]

The power of this combined approach lies in its self-validating nature; a proposed structure must be consistent with the data obtained from all three methods.

Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Definitive Structure NMR->Structure Connectivity & Environment IR->Structure Functional Groups MS->Structure Molecular Weight & Formula

Figure 1: A workflow illustrating the synergistic use of spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, it provides information about the number, type, and connectivity of atoms.

Causality Behind NMR Analysis

For this compound, we are primarily interested in ¹H (proton) and ¹³C NMR.

  • ¹H NMR: The chemical shift (δ) of each proton is dictated by its local electronic environment. Protons attached to the electron-deficient triazole ring are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the protons on the N-methyl group. The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very high chemical shift.[4]

  • ¹³C NMR: Similarly, the chemical shifts of the carbon atoms reflect their hybridization and electronic environment. The carboxyl carbon (C=O) is significantly deshielded and appears far downfield. The carbons of the triazole ring will have distinct shifts, and the N-methyl carbon will appear far upfield.

cluster_mol Structure for NMR Assignment mol

Figure 2: Chemical structure of this compound with key atoms labeled.

Predicted and Experimental NMR Data

While a publicly available experimental spectrum for the exact acid is not readily found, we can predict the shifts based on known data for similar triazole derivatives and general principles.[1][5] The data for the closely related methyl ester (Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate) provides a strong basis for these predictions.[6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Label Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm)
H (Triazole) 8.0 - 8.5 Singlet 1H 135 - 145
CH₃ (N-Methyl) 4.0 - 4.3 Singlet 3H 40 - 45
OH (Carboxyl) 10.0 - 13.0 Broad Singlet 1H -
C=O (Carboxyl) - - - 160 - 165
C (Triazole) - - - 140 - 150

Solvent: DMSO-d₆

Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended due to its ability to dissolve carboxylic acids and show the exchangeable -OH proton).

  • Solvent Choice Rationale: DMSO-d₆ is chosen over CDCl₃ because the acidic proton is often not observed in chloroform due to rapid exchange. The residual water peak in DMSO-d₆ also serves as a reference.

  • Shimming: Insert the sample into the spectrometer. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak. This step is critical for high resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-15 ppm).

    • Use a standard 30° or 45° pulse angle to avoid saturation.

    • Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of all protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Use a wider spectral width (e.g., 0-200 ppm).

    • Employ proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE).

    • A longer acquisition time and more scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (DMSO at ~2.50 ppm) and the ¹³C spectrum accordingly (~39.52 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.

Causality Behind IR Absorptions

The structure of this compound contains several IR-active functional groups:

  • O-H Stretch (Carboxylic Acid): This is one of the most characteristic peaks in IR spectroscopy. Due to strong intermolecular hydrogen bonding (dimerization), the O-H stretch of a carboxylic acid appears as a very broad and intense band, typically centered around 3000 cm⁻¹.[4][7][8]

  • C=O Stretch (Carboxylic Acid): The carbonyl group gives rise to a strong, sharp absorption. For a carboxylic acid conjugated with the triazole ring, this peak is expected between 1710-1680 cm⁻¹.[8]

  • C-H Stretches: Aromatic C-H stretches (from the triazole ring) typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.[7]

  • Triazole Ring Vibrations: The C=N and N=N stretching vibrations of the triazole ring will produce characteristic absorptions in the 1650-1400 cm⁻¹ region.[9]

Table 2: Characteristic IR Absorption Frequencies

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 3300 - 2500 Strong, Very Broad
Alkyl C-H Stretch 2980 - 2850 Medium
Aromatic (Triazole) C-H Stretch 3150 - 3050 Medium-Weak
Carbonyl (Acid) C=O Stretch 1710 - 1680 Strong, Sharp
Triazole Ring C=N, N=N Stretch 1650 - 1400 Medium-Variable

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

Protocol: Acquiring an FT-IR Spectrum

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Label the significant peaks.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's composition and connectivity.

Causality Behind Mass Spectrometry Analysis

In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).[3]

  • Molecular Ion (M⁺): The peak with the highest m/z value typically corresponds to the intact molecule with one electron removed, known as the molecular ion. For C₄H₅N₃O₂, the predicted monoisotopic mass is 127.03818 Da.[2] The presence of a strong peak at this m/z value confirms the molecular formula.

  • Fragmentation: The high-energy ionization process can cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure. For this compound, predictable fragmentation pathways include the loss of the carboxyl group or parts of it.[10]

Table 3: Predicted Mass Spectrometry Data (ESI+)

Adduct / Fragment Formula Predicted m/z Interpretation
[M+H]⁺ C₄H₆N₃O₂⁺ 128.04546 Protonated Molecular Ion
[M+Na]⁺ C₄H₅N₃O₂Na⁺ 150.02740 Sodium Adduct
[M-H₂O+H]⁺ C₄H₄N₃O⁺ 110.03489 Loss of Water
[M-COOH+H]⁺ C₃H₅N₃⁺ 84.05562 Loss of Carboxyl Group (Decarboxylation)

Data predicted and available from PubChem.[2]

M [M+H]⁺ m/z = 128 M_H2O [M-H₂O+H]⁺ m/z = 110 M->M_H2O - H₂O M_COOH [M-COOH+H]⁺ m/z = 84 M->M_COOH - COOH Fragment_CO [M-H₂O-CO+H]⁺ m/z = 82 M_H2O->Fragment_CO - CO

Figure 3: A plausible fragmentation pathway for this compound under ESI-MS conditions.

Protocol: Acquiring a High-Resolution Mass Spectrum (LC-MS)

Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter to remove particulates.

  • LC Method:

    • Use a standard C18 column.

    • The mobile phase is typically a gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode ESI.

    • The rationale for using LC is to purify the sample online before it enters the mass spectrometer, ensuring that the detected ions correspond to the compound of interest.

  • MS Method (Positive ESI):

    • Set the ion source to Electrospray Ionization (ESI) in positive mode.

    • Optimize source parameters like capillary voltage (~4000 V) and drying gas flow/temperature to achieve a stable spray and efficient desolvation.[10]

    • Acquire data in a full scan mode over a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the compound.

    • Identify the peak for the protonated molecule [M+H]⁺.

    • Compare the measured accurate mass to the theoretical mass calculated for the formula C₄H₅N₃O₂. The mass error should be less than 5 ppm for confident identification.

Conclusion: A Self-Validating Structural Narrative

The structural elucidation of this compound is a case study in the power of orthogonal analytical techniques.

  • Mass Spectrometry establishes the correct molecular formula (C₄H₅N₃O₂) with high confidence via an accurate mass measurement of the molecular ion.

  • IR Spectroscopy unequivocally confirms the presence of the key functional groups: the very broad O-H and sharp C=O stretches validate the carboxylic acid moiety, while other peaks confirm the aromatic triazole ring and alkyl group.

  • NMR Spectroscopy provides the final, detailed blueprint. It confirms the number of distinct protons and carbons and, through their chemical shifts and multiplicities, reveals their precise connectivity, distinguishing this specific isomer from all others. The downfield singlet for the triazole proton, the upfield singlet for the N-methyl group, and the very downfield broad singlet for the acid proton are all in perfect agreement with the proposed structure.

Together, these data points create a cohesive and self-validating narrative. Each piece of spectroscopic evidence supports the others, leading to an unambiguous confirmation of the molecular structure of this compound. This rigorous, multi-faceted approach is the cornerstone of modern chemical analysis and is indispensable for ensuring the quality and integrity of compounds in research and development.

References

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  • PubChem. (n.d.). 2-Methyl-2H-benzo[d][2][6][11]triazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

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  • Pruhlo, Y. S., Shcherbyna, R. O., & Panasenko, O. I. (2015). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. The Pharma Innovation Journal, 4(9), 01-03. Retrieved from [Link]

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  • Ivanova, Y. B., Guda, V. V., Churakov, A. M., Strelenko, Y. A., & Tartakovsky, V. A. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4153. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis and Structural Characterization of 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. Given the prevalence of the 1,2,3-triazole scaffold in medicinal chemistry, a thorough understanding of its structural and synthetic aspects is paramount.[1][2] This document delves into the synthesis, structural analysis, and spectroscopic characterization of this target molecule, leveraging detailed experimental data from its closely related methyl ester to provide authoritative insights.

Introduction: The Significance of the 1,2,3-Triazole Moiety in Drug Discovery

The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry, lauded for its synthetic accessibility, metabolic stability, and unique electronic properties.[1][2] Triazole derivatives are integral components of numerous pharmaceutical agents, agrochemicals, and functional materials.[3] Their ability to engage in hydrogen bonding and dipole-dipole interactions, coupled with their resistance to enzymatic degradation, makes them privileged scaffolds in the design of novel therapeutics.[1] Specifically, 1,2,3-triazole-4-carboxylic acids and their derivatives are explored as bioisosteres of other functional groups, enhancing the pharmacokinetic and pharmacodynamic profiles of lead compounds.[4]

This guide focuses on the N2-methylated isomer, this compound, providing a detailed examination of its structural features and a practical framework for its synthesis and characterization.

Structural Elucidation: Insights from the Crystal Structure of Methyl 2-Methyl-2H-1,2,3-triazole-4-carboxylate

While a definitive crystal structure for this compound is not publicly available, a high-resolution crystal structure of its methyl ester, Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate, has been determined and provides invaluable insights into the geometry and electronic distribution of the core scaffold.[3][5][6]

The crystal structure analysis reveals a planar conformation of the molecule, with all non-hydrogen atoms residing in a common plane.[3] This planarity is a key feature of the 1,2,3-triazole ring and influences its interaction with biological targets. The packing of the molecules in the crystal lattice is stabilized by intermolecular C—H···O hydrogen bonds.[3]

Below is a visualization of the molecular structure based on the crystallographic data of the methyl ester.

Caption: Molecular structure of this compound.

Crystallographic Data Summary for Methyl 2-Methyl-2H-1,2,3-triazole-4-carboxylate

The following table summarizes the key crystallographic parameters for the methyl ester derivative, which serves as a robust model for the parent carboxylic acid.[3]

ParameterValue
Chemical FormulaC₅H₇N₃O₂
Molecular Weight141.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.9482 (10)
b (Å)7.9549 (15)
c (Å)21.655 (4)
β (°)92.05 (2)
Volume (ų)679.7 (2)
Z4
Key Bond Lengths and Angles

The geometry of the triazole ring and the carboxylate group in the methyl ester provides a strong basis for understanding the structure of the carboxylic acid. Selected bond lengths from the crystal structure of the methyl ester are presented below. It is anticipated that the bond lengths within the triazole ring of the carboxylic acid will be very similar. The C-O bond lengths of the carboxylic acid group will differ, with one C=O double bond and one C-O single bond, in contrast to the ester.

BondLength (Å)
N1—N21.315 (2)
N2—N31.333 (2)
N1—C51.340 (2)
C4—C51.464 (3)
N2—C(Methyl)1.456 (2)

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from the commercially available Methyl 1H-1,2,3-triazole-4-carboxylate. The first step involves the regioselective methylation of the triazole ring, followed by the hydrolysis of the methyl ester to yield the desired carboxylic acid.

G cluster_0 Step 1: Methylation cluster_1 Step 2: Hydrolysis cluster_2 Purification & Characterization start Methyl 1H-1,2,3-triazole-4-carboxylate reagents1 Methyl Iodide, K₂CO₃, DMF start->reagents1 product1 Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate reagents1->product1 reagents2 Aqueous Base (e.g., NaOH or LiOH) then Acidic Workup product1->reagents2 product2 This compound reagents2->product2 purification Crystallization product2->purification characterization NMR, IR, MS, X-ray Diffraction purification->characterization

Sources

CAS number for 2-Methyl-2h-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While a specific CAS number for this acid is not prominently listed in major chemical databases, this document will focus on its synthesis, characterization, and the scientific rationale for its application, drawing from data on its closely related and well-characterized methyl ester, Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (CAS No: 105020-39-1).[1][2]

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, renowned for its stability and capacity for hydrogen bonding, making it an integral component of numerous therapeutic agents.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this specific triazole derivative in their work.

Molecular Structure and Physicochemical Properties

This compound is a five-membered heterocyclic ring containing three nitrogen atoms, substituted with a methyl group at the N2 position and a carboxylic acid at the C4 position. The precise positioning of the methyl group on the triazole ring is critical, as different isomers (1-methyl, 2-methyl, and 3-methyl) exhibit distinct physicochemical and biological properties.

Structural Information
IdentifierDataSource
Molecular Formula C4H5N3O2PubChemLite[5]
IUPAC Name This compound-
SMILES CN1N=CC(=N1)C(=O)OPubChemLite[5]
InChI InChI=1S/C4H5N3O2/c1-7-5-2-3(6-7)4(8)9/h2H,1H3,(H,8,9)PubChemLite[5]
Monoisotopic Mass 127.03818 DaPubChemLite[5]
Predicted Physicochemical Data

The following table summarizes key predicted data for the title compound. These values, calculated using computational models, provide a valuable baseline for experimental design.

PropertyPredicted ValueSource
XlogP 0.1PubChemLite[5]
[M+H]+ (m/z) 128.04546PubChemLite[5]
[M-H]- (m/z) 126.03090PubChemLite[5]

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a two-step process: N-methylation of a commercially available triazole ester, followed by saponification (hydrolysis) of the ester to yield the desired carboxylic acid. This approach offers excellent control over regioselectivity, favoring the desired N2-methylated isomer.

Synthetic Workflow Diagram

Synthesis_Workflow start Methyl 1H-1,2,3-triazole-4-carboxylate step1 Step 1: N-Methylation start->step1 reagents1 Methyl Iodide (CH3I) K2CO3, DMF reagents1->step1 intermediate Mixture of N-methylated isomers (Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate) step1->intermediate purification Column Chromatography intermediate->purification reagents2 NaOH or LiOH H2O/THF purification->reagents2 Isolated N2-isomer step2 Step 2: Saponification reagents2->step2 product This compound step2->product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (CAS: 105020-39-1)

This protocol is adapted from established literature procedures for the N-methylation of triazoles.[6]

  • Rationale: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction, while a mild base like potassium carbonate (K2CO3) is sufficient to deprotonate the triazole ring, creating the nucleophile. Methyl iodide is a highly effective methylating agent.

  • Procedure:

    • To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in dry dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K2CO3, 1.0 eq).

    • Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

    • Add methyl iodide (1.0 eq) dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC or LC-MS. The reaction typically yields a mixture of N1, N2, and N3 methylated isomers.[6]

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to separate the isomers. The N2-methylated isomer is typically well-separated.[6]

Step 2: Saponification to this compound

  • Rationale: Base-mediated hydrolysis (saponification) is a standard and high-yielding method for converting esters to carboxylic acids. A co-solvent system like THF/water ensures the solubility of both the ester starting material and the hydroxide reagent.

  • Procedure:

    • Dissolve the purified Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or dichloromethane to remove any unreacted starting material.

    • Acidify the aqueous layer to pH ~2-3 with cold 1M HCl. A precipitate of the carboxylic acid should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.

Alternative Synthetic Strategies: The Power of Cycloaddition

While the methylation route is effective, it is crucial for researchers to be aware of modern catalytic methods for constructing the triazole ring itself. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful route to 1,4-disubstituted 1,2,3-triazoles.[7][8] Although this method primarily yields the 1,4-isomer, variations and other cycloaddition strategies can be employed to generate diverse triazole scaffolds.[7]

CuAAC_Reaction sub1 Terminal Alkyne (R1-C≡CH) product 1,4-disubstituted 1,2,3-triazole sub1->product sub2 Organic Azide (R2-N3) sub2->product catalyst Cu(I) Catalyst catalyst->product

Caption: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole moiety is not merely a passive linker; it is an important pharmacophore that can engage in hydrogen bonding and dipole-dipole interactions with biological targets.[4] The 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold, in particular, has proven to be highly valuable, as demonstrated by its inclusion in marketed drugs.[3]

  • Bioisostere: The triazole ring is often used as a bioisostere for amide or ester groups, offering improved metabolic stability and pharmacokinetic properties.[4]

  • Scaffold for Library Synthesis: The carboxylic acid functional group on this compound serves as a versatile chemical handle. It can be readily converted into amides, esters, and other functional groups, allowing for the rapid generation of compound libraries for screening against various biological targets.

  • Anticonvulsant and Antiviral Potential: The structural similarity to compounds like Rufinamide (an anticonvulsant) suggests potential applications in neuroscience.[3] Furthermore, triazole derivatives are key components of many antiviral and antifungal drugs, highlighting the broad therapeutic potential of this chemical class.[9][10]

Characterization and Analytical Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure. The proton spectrum should show a singlet for the triazole C-H, a singlet for the N-methyl group, and a broad singlet for the carboxylic acid proton. Recent studies have combined NMR with quantum-chemical calculations to analyze the fine structures of similar fluorescent 1,2,3-triazole-4-carboxylic acids.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition, matching the molecular formula C4H5N3O2.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700-1725 cm⁻¹).

  • X-ray Crystallography: For the related methyl ester, single-crystal X-ray analysis has confirmed its planar structure and provided precise bond lengths and angles.[6] Such analysis would definitively confirm the structure of the carboxylic acid if suitable crystals can be obtained.

References

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  • Prabakaran, K., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1933. [Link]

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The 1,2,3-Triazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole core is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, which has emerged as a "privileged" scaffold in medicinal chemistry.[1][2][3] Its remarkable stability, synthetic accessibility via "click chemistry," and ability to engage in a wide range of biological interactions have cemented its importance in the development of novel therapeutic agents.[1][4][5] This in-depth technical guide provides a comprehensive overview of 1,2,3-triazole derivatives for researchers, scientists, and drug development professionals. We will explore the core synthetic methodologies, delve into the mechanistic underpinnings of their formation, and survey their diverse and potent biological activities, including antimicrobial, anticancer, and antiviral properties. This guide aims to be a valuable resource, bridging the gap between fundamental organic chemistry and applied medicinal science.

Part 1: The Ascendance of the 1,2,3-Triazole Core

Introduction to a Privileged Heterocycle: Structural Features and Physicochemical Properties

The 1,2,3-triazole ring is an aromatic heterocycle characterized by its high nitrogen content and planar structure.[3] This unique arrangement of atoms imparts a suite of physicochemical properties that are highly desirable in drug candidates. The triazole ring is remarkably stable to metabolic degradation, including hydrolysis, oxidation, and reduction.[4] The presence of three nitrogen atoms allows for hydrogen bonding and dipole interactions, which can enhance solubility and facilitate binding to biological targets.[4] Furthermore, the 1,2,3-triazole moiety is considered a bioisostere for various functional groups, such as amide bonds, enabling the fine-tuning of a molecule's pharmacological profile.[6]

The "Click Chemistry" Revolution: Why 1,2,3-Triazoles Became a Cornerstone of Medicinal Chemistry

The popularization of the 1,2,3-triazole scaffold is inextricably linked to the advent of "click chemistry," a concept introduced by K.B. Sharpless.[1][7] Click chemistry describes a class of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, ideally water.[8] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[8][9] This synthetic ease has allowed for the rapid generation of large libraries of diverse 1,2,3-triazole derivatives for high-throughput screening, accelerating the drug discovery process.[10]

Part 2: Synthetic Strategies for 1,2,3-Triazole Derivatives

The synthesis of the 1,2,3-triazole ring is dominated by the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[3] While the thermal reaction often leads to a mixture of regioisomers, the use of metal catalysts has revolutionized the field, offering exquisite control over the reaction's outcome.[11]

The Cornerstone of Triazole Synthesis: The Huisgen 1,3-Dipolar Cycloaddition

The uncatalyzed reaction between an azide and an alkyne, first described by Huisgen, is a classic example of a 1,3-dipolar cycloaddition.[3] This reaction typically requires elevated temperatures and produces a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles, limiting its utility in applications where regiochemical purity is paramount.[8]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Quantum Leap in Efficiency and Regioselectivity

The discovery that copper(I) salts catalyze the azide-alkyne cycloaddition was a watershed moment for organic and medicinal chemistry.[8][9] The CuAAC reaction proceeds at room temperature, is tolerant of a wide variety of functional groups, and, most importantly, yields exclusively the 1,4-disubstituted 1,2,3-triazole isomer.[7][9]

The mechanism of the CuAAC is thought to involve the formation of a copper acetylide intermediate.[7][9] This intermediate then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing ring before undergoing reductive elimination to afford the 1,4-disubstituted triazole and regenerate the copper(I) catalyst.[9] Recent studies suggest a dinuclear copper intermediate may be involved, further explaining the reaction's high efficiency.[7]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Alkyne R1-C≡CH Cu_Acetylide R1-C≡C-Cu Alkyne->Cu_Acetylide Coordination Azide R2-N3 Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Metallacycle Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Reductive Elimination

Caption: Simplified workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The following is a general protocol for the CuAAC reaction, which can be adapted for a variety of substrates.

Materials:

  • Terminal alkyne (1.0 eq)

  • Azide (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, THF, DMF)

Procedure:

  • Dissolve the alkyne and azide in the chosen solvent system in a reaction vessel.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The order of addition is crucial to ensure the reduction of Cu(II) to the active Cu(I) species.[12]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the "Other" Regioisomer

While the CuAAC reaction is incredibly powerful, it is limited to the synthesis of 1,4-disubstituted triazoles. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.[9][13][14] This reaction is particularly useful for synthesizing fully substituted triazoles from internal alkynes, a transformation not possible with copper catalysis.[9][13]

The mechanism of the RuAAC is distinct from that of the CuAAC.[15][16] It is proposed to proceed through an oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[15] This is followed by reductive elimination to yield the 1,5-disubstituted triazole and regenerate the ruthenium catalyst.[15]

RuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Alkyne R1-C≡C-R3 Ruthenacycle Six-membered Ruthenacycle Alkyne->Ruthenacycle Azide R2-N3 Azide->Ruthenacycle Ru_catalyst [Cp*RuCl] Ru_catalyst->Ruthenacycle Oxidative Coupling Triazole 1,5-Disubstituted 1,2,3-Triazole Ruthenacycle->Triazole Reductive Elimination

Caption: Simplified workflow of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

The following is a general protocol for the RuAAC reaction.

Materials:

  • Alkyne (1.0 eq)

  • Azide (1.0-1.2 eq)

  • Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD)) (1-5 mol%)

  • Anhydrous, non-protic solvent (e.g., toluene, THF, dioxane)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyne and azide in the anhydrous solvent.

  • Add the ruthenium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C). The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 1,5-disubstituted 1,2,3-triazole.[14]

A Comparative Analysis: Choosing the Right Catalytic System
FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Regioselectivity 1,4-disubstituted1,5-disubstituted
Alkyne Substrates Terminal alkynesTerminal and internal alkynes
Reaction Conditions Room temperature, aqueous or organic solventsElevated temperatures, anhydrous non-protic solvents
Catalyst Cu(I) salts (often generated in situ from Cu(II) salts and a reducing agent)[Cp*RuCl] complexes
Key Advantage Mild conditions, operational simplicity ("click" reaction)Broader alkyne scope, access to 1,5-regioisomers

Part 3: The Pharmacological Orchestra of 1,2,3-Triazole Derivatives

The synthetic versatility of the 1,2,3-triazole scaffold has led to its incorporation into a vast array of molecules with diverse biological activities.[2][5][17]

Combating Microbial Resistance: 1,2,3-Triazoles as Antimicrobial Agents

The emergence of drug-resistant pathogens is a major global health threat.[18][19] 1,2,3-Triazole derivatives have shown significant promise as novel antimicrobial agents.[19][20][21]

Numerous studies have reported the synthesis of 1,2,3-triazole derivatives with potent activity against both Gram-positive and Gram-negative bacteria.[18][19] For instance, novel 1,2,3-triazole glycosides have been synthesized and evaluated for their in vitro antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.[18][19] The results indicated that Staphylococcus aureus was particularly susceptible to these compounds.[18]

1,2,3-Triazole derivatives have also demonstrated significant antifungal activity, particularly against Candida albicans and Aspergillus niger.[18][22] The 1,2,3-triazole nucleus is considered a privileged scaffold in antifungal drug development, acting as a prominent bioactive linker and an isostere of the 1,2,4-triazole core found in many established antifungal drugs.[22]

In the Fight Against Cancer: The Anticancer Potential of 1,2,3-Triazoles

The 1,2,3-triazole moiety is a key building block in the discovery of new anticancer agents.[6][23][24][25][26]

1,2,3-Triazole derivatives exert their anticancer effects through a variety of mechanisms, including the induction of cell cycle arrest and apoptosis.[24][25] They have been shown to inhibit a range of cellular targets, such as kinases, histone deacetylases, and matrix metalloproteinases.[24][25] For example, certain 1,2,3-triazole-containing chalcone derivatives have shown potential activity against A549 lung cancer cells.[25]

Structure-activity relationship studies have provided valuable insights into the design of more potent anticancer 1,2,3-triazoles. For example, in a series of 1,2,3-triazole-containing chromene derivatives, the presence of a fluoro atom on a phenyl ring was found to contribute to the antiproliferative activity against the A549 lung cancer cell line.[25]

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
1,2,3-Triazole-containing chromene derivativesA549 (Lung)1.02 - 74.28[25]
1,2,3-Triazole-containing chalcone derivativesA549 (Lung)8.67 - 11.62[25]
1,2,3-Triazolo(4,5-d)pyrimidineNCI-H1650 (Lung)2.37[25]
1,2,3-Triazole-amino acid conjugatesMCF7 (Breast), HepG2 (Liver)<10[6]
Phosphonate 1,2,3-triazole derivativeHT-1080 (Fibrosarcoma)15.13[24]
A Promising Frontier: 1,2,3-Triazoles as Antiviral Therapeutics

The development of novel antiviral agents is a critical area of research, and 1,2,3-triazoles have emerged as a promising class of compounds.[4][27][28][29][30][31]

1,2,3-Triazole derivatives have been shown to inhibit various stages of the viral life cycle, including viral entry and replication.[29] They have demonstrated activity against a broad spectrum of viruses, including influenza virus, human immunodeficiency virus (HIV), hepatitis B and C viruses, and Chikungunya virus.[28][29][30]

Recent studies have highlighted the potential of 1,2,3-triazole derivatives as antiviral agents. For instance, two 1,4-disubstituted-1,2,3-triazole derivatives have been investigated for their activity against Chikungunya virus (CHIKV) replication, with one compound showing significant inhibition of viral yield.[29] Another study reported that 1,2,3-triazole nitroxide derivatives exhibited significant anti-HSV-1 activity with low cytotoxicity.[4]

Beyond Infection and Cancer: Enzyme Inhibition and Other Therapeutic Niches

The utility of 1,2,3-triazoles extends beyond antimicrobial and anticancer applications. They have been identified as potent inhibitors of various enzymes implicated in a range of diseases.[32][33][34][35][36]

A series of novel 1H-1,2,3-triazole analogs have been synthesized and shown to have moderate to potent inhibitory activity against carbonic anhydrase-II, an enzyme involved in various physiological processes.[34] Additionally, new 1,2,3-triazole derivatives have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase, a key target in the treatment of Alzheimer's disease.[33][36]

Part 4: Future Perspectives and Challenges

The Road Ahead: Innovations in Synthesis and Application

The field of 1,2,3-triazole chemistry continues to evolve, with ongoing research focused on the development of more efficient and sustainable synthetic methods, including azide-free synthetic strategies.[37][38] The exploration of novel applications for 1,2,3-triazoles in areas such as materials science and bioconjugation is also an active area of investigation.[39]

Overcoming Hurdles: Addressing Toxicity and Drug Resistance

While 1,2,3-triazole derivatives hold immense therapeutic potential, challenges remain. A key consideration is the potential for toxicity, and careful optimization of lead compounds is necessary to minimize off-target effects. Furthermore, the development of drug resistance is a persistent challenge in the treatment of infectious diseases and cancer, and strategies to overcome resistance, such as the development of combination therapies, will be crucial.

Part 5: Conclusion

The 1,2,3-triazole scaffold has firmly established itself as a cornerstone of modern drug discovery. Its synthetic tractability, coupled with its remarkable and diverse pharmacological profile, ensures that it will remain a focus of research for years to come. The continued exploration of this privileged motif promises to yield a new generation of therapeutic agents to address a wide range of unmet medical needs.

Part 6: References

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The Ascendant Pharmacophore: A Technical Guide to the Biological Activities of Methyl-Triazole-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole nucleus, a five-membered heterocyclic motif with three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and dipole character, make it an attractive framework for the design of novel therapeutic agents.[1][2] When functionalized with a methyl group and a carboxylic acid moiety, the resulting methyl-triazole-carboxylic acid core presents a versatile platform for developing compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of methyl-triazole-carboxylic acid derivatives, tailored for researchers, scientists, and drug development professionals.

I. Synthetic Strategies: Accessing the Core Scaffold

The synthesis of methyl-1,2,4-triazole-3-carboxylate is a critical first step in the development of more complex derivatives. Traditional methods have often involved diazotization steps, which can be hazardous and limit large-scale production.[3][4] More recent and safer synthetic routes have been developed. One such non-diazo method utilizes thiosemicarbazide and oxalic acid as starting materials, proceeding through a three-step reaction that is more amenable to industrial application.[3] Another approach involves the reaction of trichloroacetonitrile with formyl hydrazine, followed by cyclization and alcoholysis, offering a high overall yield while avoiding dangerous intermediates.[4]

The carboxylate group serves as a versatile handle for further chemical modifications, allowing for the introduction of various substituents to modulate the biological activity of the parent molecule.

II. A Spectrum of Biological Activities

Methyl-triazole-carboxylic acid derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

A. Antimicrobial Activity: Combating Pathogenic Threats

The triazole moiety is a well-established pharmacophore in antifungal agents, and derivatives of methyl-triazole-carboxylic acid have shown promise in this area.[5][6][7] Novel triazole derivatives have exhibited potent and broad-spectrum antifungal activity against various human pathogenic fungi, including fluconazole-resistant strains of Candida albicans and Candida auris.[5] The mechanism of action for many azole antifungals involves the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi.[6][8]

In addition to antifungal properties, numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their antibacterial activity.[9][10][11] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting activity comparable or superior to standard antibiotics like streptomycin and ampicillin.[10][11]

This method provides a preliminary assessment of the antibacterial activity of synthesized compounds.

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the bacterial inoculum.

  • Well Creation: Sterile wells (e.g., 6 mm in diameter) are punched into the agar.

  • Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A solvent control and a standard antibiotic are also included.[9]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[9]

experimental_workflow prep_inoculum prep_inoculum inoculate inoculate prep_inoculum->inoculate create_wells create_wells inoculate->create_wells prep_plates prep_plates prep_plates->inoculate add_compounds add_compounds create_wells->add_compounds incubate incubate add_compounds->incubate measure_zones measure_zones incubate->measure_zones

B. Anticancer Activity: Targeting Proliferative Pathways

The 1,2,4-triazole scaffold is a key component of several anticancer agents.[12] Derivatives of methyl-triazole-carboxylic acids have demonstrated significant cytotoxic activity against various cancer cell lines, including leukemia, lung, pancreatic, and cervical cancer cells.[13][14][15]

Some of these compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, certain 5-pyridinyl-1,2,4-triazole derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many solid tumors.[16][17] Inhibition of FAK can lead to the suppression of pro-survival pathways and the induction of apoptosis in cancer cells.[16][17]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.[14][15]

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (half-maximal inhibitory concentration) value is determined.

mtt_assay_workflow seed_cells seed_cells adhere adhere seed_cells->adhere treat_compounds treat_compounds adhere->treat_compounds add_mtt add_mtt treat_compounds->add_mtt solubilize solubilize add_mtt->solubilize read_absorbance read_absorbance solubilize->read_absorbance calculate_ic50 calculate_ic50 read_absorbance->calculate_ic50

C. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Several derivatives of methyl-triazole-carboxylic acid have been investigated for their anti-inflammatory properties.[18][19][20] A key mechanism underlying the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Certain methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates have been identified as selective COX-2 inhibitors.[21] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[21]

cox2_inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Catalyzes Triazole_Inhibitor Methyl-Triazole-Carboxylic Acid Derivative Triazole_Inhibitor->COX2 Inhibits

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds are administered to the animals (e.g., intraperitoneally or orally) at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).[18][19]

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.[19]

  • Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

III. Structure-Activity Relationships (SAR) and Data Summary

The biological activity of methyl-triazole-carboxylic acid derivatives is highly dependent on the nature and position of the substituents on the triazole ring and the carboxylic acid moiety. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.[22] For example, in a series of anti-inflammatory compounds, the presence of a phenyl group at one position and a pyridyl group at another on the triazole ring was found to be important for activity.[18]

Table 1: Summary of Biological Activities of Selected Methyl-Triazole-Carboxylic Acid Derivatives

Compound ClassBiological ActivityKey FindingsReference(s)
1-Alkyloxymethyl-1,2,4-triazole-3-carboxamidesAnticancerCompound 11g showed significant cytotoxic activity against leukemia cell lines.[13]
4,5-Disubstituted-1,2,4-triazole-3-thiolsAntibacterial, AntitumorPyridyl substituted triazoles showed greater tumor inhibition than phenyl substituted ones.[9]
Methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylatesAnti-inflammatoryCompound 5d exhibited potent and selective COX-2 inhibition.[21]
5-Substituted 1,2,4-triazole-3-carboxamidesAnticancerCompounds 4e and 4m displayed pronounced inhibitory activity across multiple cancer cell lines.[14][15]
5-Pyridinyl-1,2,4-triazole carboxylic acid derivativesAnticancerCompounds 3c and 3d were potent antiproliferative agents and FAK inhibitors.[16][17]
5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivativesAnti-inflammatoryDerivatives 4 and 8 were equipotent or more potent than indomethacin and celecoxib.[18]

IV. Conclusion and Future Perspectives

Methyl-triazole-carboxylic acids represent a highly versatile and promising scaffold in drug discovery. The synthetic accessibility of the core and the ease of functionalization allow for the creation of large libraries of compounds for biological screening. The diverse range of activities, including potent antimicrobial, anticancer, and anti-inflammatory effects, underscores the therapeutic potential of this chemical class.

Future research in this area should focus on:

  • Elucidation of Novel Mechanisms of Action: While some mechanisms, such as COX-2 and FAK inhibition, have been identified, further studies are needed to uncover new biological targets.

  • Optimization of Pharmacokinetic and Pharmacodynamic Properties: In-depth ADME/T (absorption, distribution, metabolism, excretion, and toxicity) studies are essential to advance lead compounds towards clinical development.[5]

  • Fragment-Based Drug Discovery: Utilizing the methyl-triazole-carboxylic acid core as a fragment in fragment-based drug discovery (FBDD) approaches could lead to the identification of highly potent and selective inhibitors for various therapeutic targets.[23]

The continued exploration of the chemical space around the methyl-triazole-carboxylic acid nucleus holds significant promise for the development of the next generation of therapeutic agents to address unmet medical needs.

References

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • New methyl 5-(halomethyl)
  • Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies.
  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity.
  • In vitro and in silico evaluation of synthetic compounds derived from bi-triazoles against asexual and sexual forms of Plasmodium falciparum. PubMed Central.
  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar.
  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. eScholarship.
  • Synthesis of 5-phenyl-1-(3-pyridyl)
  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journals.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
  • Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Asian Journal of Chemistry.
  • Anticancer Properties of 1,2,4-Triazoles. ISRES.
  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. Taylor & Francis Online.
  • Triazole derivatives with improved in vitro antifungal activity over azole drugs.
  • Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.
  • Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. PubMed Central.
  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. PubMed Central.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al Mustansiriyah Journal of Pharmaceutical Sciences.
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives.
  • Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. DARU Journal of Pharmaceutical Sciences.
  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.
  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
  • 1,2,4-Triazoles as Important Antibacterial Agents. PubMed Central.
  • Triazole‐4‐carboxylic acid derivatives by Zhang et al.
  • Synthesis and in vitro antimicrobial activity of some triazole derivatives.
  • Design, synthesis and preliminary pharmacological evaluation of new possible non-steroidal anti-inflammatory agents having the 5-(methylsulfonyl)-1,2,4- triazole-3-amine pharmacophore.
  • Structure-activity relationships for binding of 4-substituted triazole-phenols to macrophage migration inhibitory factor (MIF).
  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al Mustansiriyah Journal of Pharmaceutical Sciences.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PubMed Central.
  • Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][13][21][24]thiadiazole Derivatives. MDPI.

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.
  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia.
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  • Discovery of triazole tethered thymol/carvacrol-coumarin hybrids as new class of α-glucosidase inhibitors with potent in vivo antihyperglycemic activities.

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solubility of 2-Methyl-2h-1,2,3-triazole-4-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Methyl-2H-1,2,3-triazole-4-carboxylic Acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data in public literature, this document establishes a predictive solubility profile based on the molecule's physicochemical properties and the fundamental principles of intermolecular forces. The core of this guide is a detailed, field-proven experimental protocol for the definitive determination of thermodynamic solubility using the gold-standard shake-flask method. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical framework and the practical methodology required to assess and understand the solubility of this and similar compounds.

Introduction: The Central Role of Solubility

In the landscape of drug discovery and development, solubility is a cornerstone physicochemical property. It dictates the concentration of a drug in solution and, consequently, its ability to be absorbed and exert a therapeutic effect. Poor solubility can lead to unpredictable in vitro results, low bioavailability, and significant formulation challenges, ultimately hindering the progress of promising drug candidates.[1]

This guide focuses on this compound, a molecule featuring a polar triazole ring and an ionizable carboxylic acid group. Understanding its interaction with various solvents is paramount for its potential application in pharmaceutical formulations.

Core Compound: this compound
  • Molecular Formula: C₄H₅N₃O₂[2]

  • Structure: The molecule consists of a five-membered 1,2,3-triazole ring, substituted with a methyl group on one of the nitrogen atoms and a carboxylic acid group on a carbon atom.

G cluster_solute Solute cluster_solvents Solvents Solute This compound (Polar, H-Bond Donor/Acceptor) PolarProtic Polar Protic (e.g., Water) (Polar, H-Bond Donor/Acceptor) Solute->PolarProtic High Solubility (Strong H-Bonding) PolarAprotic Polar Aprotic (e.g., DMSO) (Polar, H-Bond Acceptor) Solute->PolarAprotic High Solubility (Dipole-Dipole, H-Bonding) NonPolar Nonpolar (e.g., Hexane) (Nonpolar, Dispersion Forces) Solute->NonPolar Low Solubility (Mismatched Polarity)

Caption: Predicted solubility based on the "like dissolves like" principle.

Definitive Measurement: The Equilibrium Shake-Flask Protocol

To move beyond prediction to quantitative data, a rigorous experimental protocol is required. The shake-flask method is widely considered the most reliable technique for measuring thermodynamic (equilibrium) solubility. [3]It ensures that the solution has reached a true state of saturation, providing a definitive value under the specified conditions.

Principle of the Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period, allowing the concentration of the dissolved solid to reach a maximum and establish equilibrium. After this period, the undissolved solid is separated, and the concentration of the solute in the resulting saturated solution is accurately measured. [3]

Experimental Workflow Diagram

G start Start prep 1. Preparation - Weigh excess compound - Add to known volume of solvent start->prep equilibrate 2. Equilibration - Agitate at constant T (e.g., 25°C) - 24-48 hours prep->equilibrate separate 3. Phase Separation - Centrifuge or filter (e.g., 0.22 µm) - Isolate clear supernatant equilibrate->separate quantify 4. Quantification - Prepare serial dilutions - Analyze via HPLC/UV-Vis - Use calibration curve separate->quantify end End (Solubility Result) quantify->end

Caption: Workflow for the equilibrium shake-flask solubility assay.

Detailed Step-by-Step Methodology

A. Materials & Equipment

  • This compound (solid)

  • Selected solvents (e.g., Water, Methanol, DMSO, Hexane)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

B. Protocol

  • Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment. As a starting point, 5-10 mg of solid per 1 mL of solvent is often sufficient.

    • Causality: Using an excess of the solid is crucial to ensure that the solution can become fully saturated, which is the definition of equilibrium solubility. [3]2. Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and a consistent agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient duration, typically 24 to 48 hours.

    • Causality: Solubility is temperature-dependent, so precise temperature control is mandatory for reproducible results. [4]The extended agitation time is necessary to ensure the system reaches a true dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. [3]4. Phase Separation: After equilibration, remove the vials and allow them to stand for a short period to let the excess solid settle. Carefully separate the saturated solution (supernatant) from the undissolved solid. This must be done without altering the temperature.

    • Method 1 (Recommended): Filtration. Draw the supernatant into a syringe and pass it through a chemical-resistant 0.22 µm filter into a clean collection vial.

    • Method 2: Centrifugation. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid. Carefully pipette the clear supernatant.

    • Trustworthiness: This step is critical. Incomplete removal of solid particles will lead to an overestimation of solubility. The filter material should be validated to ensure it does not adsorb the solute.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (in which it is highly soluble, like DMSO) of a known high concentration.

    • Create a series of calibration standards by making serial dilutions of the stock solution.

    • Analyze the calibration standards using a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.

    • Dilute the filtered saturated solution with the same solvent used for the calibration curve to bring its concentration within the linear range of the assay.

    • Analyze the diluted sample and use the calibration curve to determine its concentration.

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Data Presentation and Interpretation

Quantitative solubility data should be recorded in a clear and organized manner to allow for easy comparison and interpretation.

Table 2: Example Data Summary for Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water (pH 7.0)25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
Dimethyl Sulfoxide25[Experimental Value][Calculated Value]
Hexane25[Experimental Value][Calculated Value]

The obtained data provides a foundational dataset for pre-formulation activities, guiding the selection of appropriate solvent systems for analytical method development, formulation design, and toxicological studies. For ionizable compounds like this one, it is highly recommended to repeat the aqueous solubility determination in buffers of different pH values to construct a pH-solubility profile.

Conclusion

References

Sources

initial characterization of 2-Methyl-2h-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Characterization of 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid

Introduction

The 1,2,3-triazole ring system is a cornerstone of modern medicinal and materials chemistry.[1][2][3] Its unique combination of properties—a high dipole moment, aromaticity, stability, and capacity for hydrogen bonding—makes it a privileged scaffold in drug design and a versatile linker in materials science.[4] The specific substitution pattern on the triazole ring dictates its three-dimensional structure and electronic properties, offering a rich landscape for chemical exploration.

This technical guide provides a comprehensive initial characterization of a specific, yet important, isomer: This compound . As Senior Application Scientists, our goal is not merely to present data, but to provide a logical framework for its synthesis, purification, and characterization. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals aiming to utilize this valuable chemical entity.

Synthetic Pathway and Rationale

The synthesis of this compound is most logically approached via a two-step sequence starting from a commercially available precursor. The core challenge in synthesizing N-substituted triazoles is controlling the regioselectivity of the alkylation. Direct alkylation of 1H-1,2,3-triazole-4-carboxylic acid can lead to a mixture of N1, N2, and N3 substituted isomers, which are often difficult to separate.

A more robust and field-proven strategy involves the N-methylation of the corresponding methyl ester, followed by saponification. The ester group provides better solubility in organic solvents and the resulting N-methylated ester isomers are more amenable to chromatographic separation.[1]

Synthesis_Workflow cluster_0 Synthesis Overview start Methyl 1H-1,2,3-triazole-4-carboxylate reagents1 Reagents: Methyl Iodide (CH3I) Potassium Carbonate (K2CO3) Solvent: DMF step1 Step 1: N-Methylation & Isomer Separation intermediate Methyl 2-methyl-2H-1,2,3- triazole-4-carboxylate step1->intermediate reagents2 Reagents: Lithium Hydroxide (LiOH) Solvent: THF/H2O step2 Step 2: Ester Hydrolysis (Saponification) final_product 2-Methyl-2H-1,2,3-triazole- 4-carboxylic acid step2->final_product

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol 1.1: Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

This protocol is adapted from established procedures for N-alkylation of triazole esters.[1]

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution. The choice of DMF is critical; its polar, aprotic nature effectively solvates the reactants without interfering with the nucleophilic substitution.

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 1.2 eq). K2CO3 is a mild, solid base that facilitates the deprotonation of the triazole N-H without causing ester hydrolysis.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic nature of the reaction and minimize side products.

  • Reagent Addition: Add methyl iodide (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: The reaction progress must be monitored by Thin Layer Chromatography (TLC) or LC-MS. This is a self-validating step to confirm the consumption of the starting material. The reaction will produce a mixture of N1 and N2 methylated isomers (and potentially the N3 isomer).[1]

  • Workup: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x volumes). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The resulting crude oil, containing the isomeric mixture, is purified by column chromatography on silica gel. A gradient elution system (e.g., 20% to 50% ethyl acetate in hexanes) is typically effective for separating the desired N2-methyl isomer from the others. The identity of the fractions should be confirmed by LC-MS.

Experimental Protocol 1.2: Hydrolysis to this compound
  • Dissolution: Dissolve the purified Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Saponification: Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature. LiOH is a strong base ideal for clean saponification with minimal side reactions.

  • Monitoring: Monitor the reaction by TLC until the starting ester is completely consumed (typically 2-4 hours).

  • Acidification: Cool the mixture to 0 °C and carefully acidify with 1 M hydrochloric acid (HCl) to a pH of ~2-3. The carboxylic acid product will precipitate if its solubility is low, or it will be extracted.

  • Extraction: Extract the acidified mixture with dichloromethane or ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound, typically as a white or off-white solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following properties and spectral data are expected for the N2-methyl isomer.

Physicochemical Properties

The fundamental physical properties provide a baseline for handling, formulation, and quality control.

PropertyValue / Expected ValueSource / Rationale
Molecular Formula C₄H₅N₃O₂PubChem[5]
Molecular Weight 127.10 g/mol PubChem[6]
Monoisotopic Mass 127.03818 DaPubChemLite[5]
Appearance White to off-white solidInferred from related structures
Melting Point To be determined experimentallyN/A
Solubility Soluble in DMSO, MeOH; Sparingly soluble in H₂OBased on polar functional groups
pKa ~3.5 - 4.5 (Predicted)Typical for carboxylic acids
Spectroscopic Analysis

Spectroscopy provides an unambiguous fingerprint of the molecular structure.

NMR is the most powerful tool for determining the precise connectivity of atoms. The key to confirming the N2-isomer is the presence of a single triazole proton signal and the N-methyl signal at their characteristic chemical shifts.

  • ¹H NMR (400 MHz, DMSO-d₆) Predicted Spectrum:

    • δ ~13.5 ppm (s, 1H): A very broad singlet corresponding to the carboxylic acid proton (-COOH ). The choice of DMSO-d₆ as a solvent is deliberate, as it allows for the observation of this exchangeable proton.

    • δ ~8.2 ppm (s, 1H): A sharp singlet for the proton on the C5 position of the triazole ring.

    • δ ~4.1 ppm (s, 3H): A sharp singlet for the N-methyl protons (-N-CH₃ ).

  • ¹³C NMR (100 MHz, DMSO-d₆) Predicted Spectrum:

    • δ ~162 ppm: Carbonyl carbon of the carboxylic acid (C =O).

    • δ ~145 ppm: Quaternary carbon of the triazole ring (C4).

    • δ ~135 ppm: Methine carbon of the triazole ring (C5).

    • δ ~40 ppm: N-methyl carbon (-N-C H₃).

  • Protocol for NMR Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid.

    • Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and 2D spectra (COSY, HSQC) as needed to confirm assignments.

IR spectroscopy is used to identify the presence of key functional groups.

  • Predicted IR Absorption Bands (KBr Pellet or ATR):

    • 3200-2500 cm⁻¹ (broad): Strong, broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid.

    • ~1710 cm⁻¹ (strong): Sharp C=O stretch of the carboxylic acid carbonyl group.

    • ~1550 cm⁻¹ & ~1450 cm⁻¹: Medium C=N and N=N stretching vibrations within the triazole ring.

    • ~2960 cm⁻¹: C-H stretching from the methyl group.

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Mass Spectrum (Electrospray Ionization, ESI):

    • Positive Mode [M+H]⁺: m/z = 128.0455

    • Negative Mode [M-H]⁻: m/z = 126.0309

    • High-Resolution MS (HRMS): Should confirm the elemental composition (C₄H₅N₃O₂) within a 5 ppm error margin. PubChemLite provides extensive predicted collision cross-section data for various adducts, which can be valuable for advanced structural analysis.[5]

Reactivity Profile and Potential Applications

The initial characterization provides the foundation for exploring the compound's utility as a chemical building block.

Chemical Reactivity

The primary reactive handle on this compound is the carboxylic acid moiety. This group can be readily transformed into a variety of other functional groups, making it a versatile intermediate for library synthesis in drug discovery programs.

Reactivity_Diagram cluster_derivatives Potential Derivatives main 2-Methyl-2H-1,2,3-triazole- 4-carboxylic acid ester Ester main->ester ROH, H+ (Fischer) or Alkyl Halide, Base amide Amide main->amide R₂NH, Coupling Agent (e.g., EDC, HATU) acid_chloride Acid Chloride main->acid_chloride SOCl₂ or (COCl)₂ acid_chloride->ester ROH, Pyridine acid_chloride->amide R₂NH

Caption: Key derivatization pathways from the carboxylic acid moiety.

Potential Applications

While specific biological data for this compound is not widely published, the 1,2,3-triazole scaffold is prevalent in numerous fields:

  • Pharmaceuticals: Triazoles are known to act as bioisosteres for other functional groups and are found in antifungal (e.g., Fluconazole), antiviral, and anticancer agents.[1][3] This compound could serve as a fragment or lead structure in the development of new therapeutic agents.

  • Agrochemicals: The triazole ring is a key component in many fungicides and herbicides due to its metabolic stability and ability to interact with biological targets.[1]

  • Materials Science: The rigid, polar nature of the triazole ring makes it suitable for creating polymers, dyes, and corrosion inhibitors.[1] The carboxylic acid group provides a convenient point for polymerization or grafting onto surfaces.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions based on related acidic heterocyclic compounds should be followed.[7][8][9]

  • Handling: Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.

  • Hazards: Similar compounds are known to cause skin, eye, and respiratory irritation.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases.

Conclusion

This guide has outlined a robust and logical pathway for the synthesis and initial characterization of this compound. By following the detailed protocols for synthesis, purification, and spectroscopic analysis, researchers can confidently produce and validate this compound. Its versatile carboxylic acid handle, coupled with the inherent stability and desirable properties of the N2-methylated triazole core, establishes it as a high-potential building block for applications spanning drug discovery to materials science.

References

  • Prabakaran, K., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1752. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Université du Luxembourg. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. International Journal of ChemTech Research, 11(01), 22-31. Available at: [Link]

  • PubChem. (n.d.). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Al-Jibouri, M. N. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of University of Anbar for Pure Science, 11(2). Available at: [Link]

  • AOBChem. (n.d.). 2H-1,2,3-Triazole-4-carboxylic acid, 2-methyl-, methyl ester. Available at: [Link]

  • Fray, A. H. (2003). US Patent 6,642,390B2: One step synthesis of 1,2,3-triazole carboxylic acids. Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Available at: [Link]

  • ChemSynthesis. (n.d.). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. Available at: [Link]

  • Prabakaran, K., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxyl-ate. PubMed. Available at: [Link]

  • Popova, Y., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2H-1,2,3-triazole by Buchwald's method. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block Forged by Click Chemistry

In the landscape of modern medicinal chemistry and drug development, the principles of "click chemistry" have become indispensable for the rapid and efficient synthesis of complex molecular architectures.[1][2][3] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the cornerstone of this chemical philosophy, enabling the formation of stable 1,2,3-triazole linkages with high fidelity and broad functional group tolerance.[4][5][6] This document provides a detailed guide to the synthesis and potential applications of 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid , a heterocyclic building block synthesized via this powerful reaction. While not a direct participant (as an azide or alkyne) in the primary click reaction, its synthesis is a direct and elegant application of CuAAC. The resulting molecule, featuring a stable triazole core and a versatile carboxylic acid handle, is primed for a multitude of downstream applications in bioconjugation, medicinal chemistry, and materials science.[7]

The inherent stability of the triazole ring, coupled with the reactivity of the carboxylic acid group, makes this compound a valuable synthon for introducing a triazole moiety into larger molecules. This can be particularly advantageous in drug design, where the 1,2,3-triazole ring can act as a bioisostere for an amide bond, enhancing metabolic stability and influencing pharmacokinetic properties.[8][9]

Core Concepts: The Synthesis of this compound via CuAAC

The synthesis of this compound is achieved through the Cu(I)-catalyzed cycloaddition of methyl azide and propiolic acid. The reaction proceeds with high regioselectivity to yield the 1,4-disubstituted triazole product.

Reaction Mechanism

The catalytic cycle of the CuAAC reaction is a well-established process that accounts for the remarkable efficiency and regioselectivity of the transformation.[4][5]

  • Formation of Copper(I) Acetylide: The reaction is initiated by the formation of a copper(I) acetylide from the terminal alkyne (propiolic acid) and a Cu(I) source. This step is crucial for activating the alkyne.

  • Coordination of the Azide: The azide (methyl azide) then coordinates to the copper acetylide.

  • Cycloaddition and Ring Formation: A [3+2] cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

The use of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 107 compared to the uncatalyzed thermal Huisgen cycloaddition.[4] Furthermore, it circumvents the formation of a mixture of 1,4- and 1,5-regioisomers that is often observed in the thermal reaction.[5]

Visualizing the Synthesis

CuAAC_Synthesis Reactants Methyl Azide + Propiolic Acid Reaction CuAAC (Click Chemistry) Reactants->Reaction Reactants Catalyst Cu(I) Catalyst (e.g., from CuSO4/Na Ascorbate) Catalyst->Reaction Catalysis Product This compound Reaction->Product Forms

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound. Optimization may be required depending on the specific scale and available reagents.

Protocol 1: In Situ Generation of Methyl Azide for CuAAC Synthesis

This protocol is advantageous as it avoids the isolation of the potentially hazardous methyl azide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Sodium Azide (NaN₃)65.01650 mg10.0
Methyl Iodide (CH₃I)141.941.42 g (0.62 mL)10.0
Propiolic Acid (C₃H₂O₂)70.05700 mg10.0
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.68125 mg0.5
Sodium Ascorbate198.11198 mg1.0
Dimethylformamide (DMF)-20 mL-
Water (deionized)-20 mL-
Diethyl Ether-As needed-
Hydrochloric Acid (1 M)-As needed-

Procedure:

  • Preparation of Methyl Azide Solution (in situ):

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (650 mg, 10.0 mmol) in a mixture of DMF (10 mL) and water (10 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methyl iodide (0.62 mL, 10.0 mmol) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours. This solution containing methyl azide will be used directly in the next step.

  • Click Reaction:

    • To the freshly prepared methyl azide solution, add propiolic acid (700 mg, 10.0 mmol).

    • In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (125 mg, 0.5 mmol) and sodium ascorbate (198 mg, 1.0 mmol) in water (10 mL).

    • Add the catalyst solution to the reaction mixture.

    • Stir the reaction vigorously at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Upon completion of the reaction, dilute the mixture with water (50 mL).

    • Acidify the solution to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Downstream Applications: Leveraging the Carboxylic Acid Functionality

The true utility of this compound lies in its potential as a versatile building block. The carboxylic acid moiety serves as a handle for further chemical modifications, allowing for its incorporation into a wide array of molecules.

Amide Coupling for Bioconjugation

The carboxylic acid can be readily coupled with amines to form stable amide bonds. This is a cornerstone of bioconjugation, enabling the attachment of the triazole-containing moiety to proteins, peptides, or other biomolecules.

Amide_Coupling Triazole_Acid 2-Methyl-2H-1,2,3-triazole- 4-carboxylic acid Reaction Amide Coupling Triazole_Acid->Reaction Amine Amine-containing Molecule (e.g., Peptide, Drug) Amine->Reaction Coupling_Reagent Coupling Reagents (e.g., EDC, HOBt) Coupling_Reagent->Reaction Activates Amide_Product Triazole-Amide Conjugate Reaction->Amide_Product

Caption: Amide coupling of the triazole carboxylic acid.

Esterification for Prodrug Development

Esterification of the carboxylic acid can be employed to generate prodrugs. The resulting ester may improve the lipophilicity and cell permeability of a parent drug, with the ester bond being cleaved in vivo to release the active compound.

Scaffold for Combinatorial Chemistry

The triazole carboxylic acid can serve as a central scaffold in the generation of compound libraries for high-throughput screening. The carboxylic acid provides a point of diversification, allowing for the attachment of a wide range of chemical moieties.

Conclusion

This compound, synthesized efficiently via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, represents a valuable and versatile building block for researchers in drug discovery and chemical biology. Its stable heterocyclic core and reactive carboxylic acid handle provide a reliable platform for the synthesis of more complex and functionally diverse molecules. The protocols and concepts outlined in this document are intended to serve as a practical guide for the synthesis and application of this useful compound, empowering further innovation in the field.

References

  • PubChem. This compound. Available from: [Link].

  • ChemBK. 2H-1,2,3-triazole-4-carboxylic acid(). Available from: [Link].

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link].

  • Nazar, M. et al. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Journal of the Turkish Chemical Society, Section A: Chemistry. 2018.
  • PubChem. 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. Available from: [Link].

  • Tian, M. et al. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. 2022.
  • AOBChem. 2H-1,2,3-Triazole-4-carboxylic acid, 2-methyl-, methyl ester. Available from: [Link].

  • Prabakaran, K. et al. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online. 2011.
  • Google Patents. One step synthesis of 1,2,3-triazole carboxylic acids.
  • Jankovič, D. et al. Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry. 2022.
  • Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles. Available from: [Link].

  • Jankovič, D. et al. Copper-Catalyzed Azide-Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. PubMed. 2022.
  • ResearchGate. Synthesis of 2H-1,2,3-triazole-4-carboxylic acids via Ru(II)-catalyzed rearrangement of 4-hydrazonoisoxazol-5-ones.
  • Wikipedia. Click chemistry. Available from: [Link].

  • Hein, C. D. et al. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. 2013.
  • Rostovtsev, V. V. et al. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. 2014.
  • Wu, P. & Fokin, V. V.
  • ChemHelp ASAP.
  • Zhao, B. et al. Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans. European Journal of Medicinal Chemistry. 2017.
  • ResearchGate.
  • Angeli, A. et al. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023.
  • Gualandi, C. et al. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules. 2016.
  • Al-Masum, M. et al. Synthesis of 1,2,3-Triazole and Tetrazole Appended Glycoconjugates Based on 3,6-Anhydroglucofuranose via Click Reaction. Molecules. 2022.
  • Google Patents. Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.
  • Frolova, T. S. et al.

Sources

Application Notes and Protocols for the Functionalization of 2-Methyl-2H-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Methyl-2H-1,2,3-triazole-4-carboxylic Acid Moiety

In the landscape of modern medicinal chemistry and bioconjugation, the 1,2,3-triazole ring system has established itself as a privileged scaffold.[1][2] Its remarkable stability to metabolic degradation, capacity for hydrogen bonding, and dipole character enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[3] Specifically, this compound serves as a versatile building block, offering a synthetically tractable handle—the carboxylic acid—for covalent linkage to a diverse array of molecules, including proteins, peptides, and small molecule drugs.[4][5] The N2-methylation of the triazole ring provides a specific regioisomer that can influence the molecule's conformational rigidity and electronic properties, making it a valuable component in rational drug design.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of this compound. The protocols herein are designed to be robust and reproducible, with a focus on the underlying chemical principles to empower users to adapt these methods to their specific molecular targets.

Core Principles of Functionalization: Activating the Carboxyl Group

The direct condensation of a carboxylic acid with an amine or alcohol to form an amide or ester, respectively, is generally inefficient. This is due to the formation of a non-reactive ammonium carboxylate salt when an amine is present, or the poor leaving group nature of the hydroxyl group.[8][9] Therefore, the central strategy for functionalizing this compound is the activation of the carboxyl group to create a more electrophilic species that is readily attacked by a nucleophile (e.g., an amine or alcohol).

The primary methods for carboxylic acid activation in this context fall into three main categories:

  • Carbodiimide-Mediated Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9][10] This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide bond. To enhance efficiency and minimize side reactions such as racemization, an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is often included to form a more stable active ester intermediate.[11]

  • Uronium/Aminium and Phosphonium Salt-Based Coupling: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents.[12] They react with the carboxylic acid in the presence of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to generate activated esters that rapidly react with amines.[11][12]

  • Conversion to Acyl Halides: A more traditional approach involves the conversion of the carboxylic acid to a highly reactive acyl chloride or fluoride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). While highly effective, this method is often less suitable for molecules with sensitive functional groups due to the harsh reaction conditions.

The choice of coupling reagent is critical and depends on several factors, including the stability of the substrates, the desired reaction time, and the potential for side reactions.[13]

Experimental Protocols

Protocol 1: Amide Bond Formation using EDC/NHS Coupling

This protocol is a widely used and robust method for coupling amines to this compound, particularly in aqueous or mixed aqueous-organic solvent systems, making it suitable for bioconjugation.[13][14]

Workflow Diagram:

EDC_NHS_Coupling cluster_activation Activation cluster_coupling Coupling Triazole_COOH 2-Methyl-2H-1,2,3-triazole- 4-carboxylic acid EDC_NHS EDC / NHS Active_Ester NHS Active Ester Triazole_COOH->Active_Ester EDC, NHS DMF or DCM Amide_Product Amide Product Active_Ester->Amide_Product R-NH2 Room Temp Amine Amine (R-NH2) HATU_Coupling cluster_activation Activation cluster_coupling Coupling Triazole_COOH 2-Methyl-2H-1,2,3-triazole- 4-carboxylic acid HATU_DIPEA HATU / DIPEA Active_Ester OAt Active Ester Triazole_COOH->Active_Ester HATU, DIPEA DMF Amide_Product Amide Product Active_Ester->Amide_Product R-NH2 Room Temp Amine Amine (R-NH2) Fischer_Esterification Triazole_COOH 2-Methyl-2H-1,2,3-triazole- 4-carboxylic acid Ester_Product Ester Product Triazole_COOH->Ester_Product Reflux Alcohol Alcohol (R-OH) Alcohol->Ester_Product Acid_Catalyst H2SO4 (cat.) Acid_Catalyst->Ester_Product

Sources

Topic: 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid as a Versatile Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,3-triazole moiety is a cornerstone in the design of functional molecules for medicinal chemistry, materials science, and catalysis.[1] This guide focuses on a specific derivative, 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid, a bifunctional ligand offering a rich coordination chemistry. The strategic placement of the N-methyl group directs the coordination behavior, while the carboxylic acid provides a versatile binding site. This document serves as a comprehensive technical guide, providing field-proven insights and detailed protocols for the synthesis of the ligand, its subsequent use in the formation of metal complexes, and the essential characterization techniques required to validate these novel materials. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

PART I: The Ligand: this compound

The targeted ligand is an N-substituted triazole, which offers distinct advantages over its NH-tautomer by preventing isomeric mixtures in the final complexes and providing predictable coordination vectors. The presence of both a triazole ring and a carboxylate group allows it to act as a versatile chelating agent for a wide range of metal ions.

Section 1.1: Physicochemical Properties

A summary of the key properties of the ligand is presented below.

PropertyValueSource
Molecular Formula C₄H₅N₃O₂[2]
Molecular Weight 127.09 g/mol [2]
CAS Number 63062-88-4[3]
Appearance White to off-white solidGeneral Knowledge
SMILES CN1N=CC(=N1)C(=O)O[2]
InChI Key GFNZYOVVRMWTOF-UHFFFAOYSA-N[2]
Section 1.2: Protocol for Ligand Synthesis

The synthesis of this compound can be efficiently achieved via the N-methylation of a suitable precursor, such as the corresponding ester, followed by hydrolysis. This route provides good control over the regioselectivity of the methylation. The following protocol is adapted from established methods for the alkylation of triazoles.[4]

Causality: The synthesis begins with the methyl ester of 1H-1,2,3-triazole-4-carboxylic acid. Using the ester protects the carboxylic acid from unwanted side reactions and improves solubility in organic solvents. Potassium carbonate (K₂CO₃) is chosen as a mild base to deprotonate the triazole ring, creating the nucleophilic triazolide anion. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation and facilitating the reaction. Methyl iodide is a highly effective methylating agent. The reaction is initially cooled to control the exothermic reaction profile and then allowed to warm to ensure completion. A final hydrolysis step with a strong base like NaOH is required to convert the ester back to the desired carboxylic acid.

Protocol 1: Synthesis of this compound

  • Step 1: N-Methylation of the Ester Precursor

    • To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in dry DMF, add potassium carbonate (K₂CO₃, 1.1 eq).

    • Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

    • Add methyl iodide (1.2 eq) dropwise while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.[4]

    • Note: This reaction will produce a mixture of N1 and N2 methylated isomers.[4]

  • Step 2: Work-up and Isomer Separation

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The resulting crude mixture of isomers (Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate and Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate) can be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient. The desired 2-methyl isomer is typically the more polar product.

  • Step 3: Saponification to the Carboxylic Acid

    • Dissolve the isolated Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting ester is fully consumed.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.

    • The resulting precipitate is the desired product, this compound.

  • Step 4: Purification of the Final Product

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold diethyl ether to remove any residual organic impurities.

    • Dry the product under vacuum to yield the pure ligand.

Section 1.3: Ligand Characterization

To ensure the identity and purity of the synthesized ligand, a full characterization is essential.

TechniqueExpected Result
¹H NMR A singlet for the N-CH₃ protons, a singlet for the triazole C-H proton, and a broad singlet for the carboxylic acid -OH proton.
¹³C NMR Peaks corresponding to the N-CH₃ carbon, the two triazole ring carbons, and the carboxylic acid carbonyl carbon.
FT-IR (cm⁻¹) A broad O-H stretch (~2500-3300), a sharp C=O stretch (~1700-1725), and characteristic C=N and N=N stretches for the triazole ring.
Mass Spec (ESI-) [M-H]⁻ peak corresponding to the calculated mass of C₄H₄N₃O₂⁻.
Melting Point A sharp melting point range, indicating high purity.

PART II: Synthesis of Metal Complexes

The deprotonated form of this compound acts as an anionic ligand, capable of forming stable complexes with a variety of transition metals. The coordination typically involves one of the triazole nitrogen atoms and the carboxylate oxygen atoms, forming a stable chelate ring.

Section 2.1: General Considerations for Complexation
  • Choice of Metal Salt: Simple metal salts with weakly coordinating anions (e.g., chloride, nitrate, perchlorate, or acetate) are preferred to avoid competition with the triazole ligand. The choice of metal will dictate the final geometry and properties of the complex.

  • Stoichiometry: The molar ratio of ligand to metal is critical. Ratios of 1:1, 2:1, or 3:1 are commonly explored to yield complexes with different coordination numbers and geometries (e.g., ML, ML₂, ML₃).

  • Solvent System: The solvent must be able to dissolve both the ligand and the metal salt. Alcohols (methanol, ethanol) or a mixture of alcohol and water are often effective.

  • pH Control: The carboxylic acid group must be deprotonated to coordinate effectively. This can be achieved by adding a base (e.g., NaOH, triethylamine) or by using a metal salt (like acetate) that can act as a base.

Section 2.2: Protocol: Synthesis of a Representative Cu(II) Complex

This protocol describes a general method for synthesizing a bis-ligand copper(II) complex, which can be adapted for other metals.

Causality: The ligand is first dissolved in a suitable solvent like methanol. A base (sodium hydroxide) is added in a stoichiometric amount to deprotonate the carboxylic acid in situ, forming the sodium salt of the ligand. This ensures the carboxylate is available for coordination. A solution of the metal salt, in this case, copper(II) chloride, is then added. The formation of the complex is often indicated by a color change and/or precipitation. The reaction is stirred at a slightly elevated temperature to ensure complete complex formation.

Protocol 2: Synthesis of Bis(2-methyl-2H-1,2,3-triazole-4-carboxylato)copper(II)

  • Step 1: Ligand Deprotonation

    • Dissolve this compound (2.0 eq) in methanol.

    • Add a solution of sodium hydroxide (2.0 eq) in a minimal amount of water dropwise to the ligand solution while stirring. Stir for 20 minutes.

  • Step 2: Complex Formation

    • In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O, 1.0 eq) in methanol.

    • Add the copper(II) solution dropwise to the deprotonated ligand solution. A color change and/or the formation of a precipitate should be observed.

  • Step 3: Reaction and Isolation

    • Heat the reaction mixture to a gentle reflux (around 60 °C) and stir for 3-5 hours.

    • Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, slowly evaporate the solvent to induce crystallization/precipitation.

  • Step 4: Purification

    • Wash the collected solid complex with cold methanol, followed by diethyl ether, to remove any unreacted starting materials and soluble impurities.

    • Dry the complex under vacuum. For further purification, recrystallization from a suitable solvent system (e.g., DMF/water) can be attempted.

Section 2.3: Workflow for Metal Complex Synthesis

The following diagram outlines the general workflow for the synthesis and isolation of a metal complex using the target ligand.

Synthesis_Workflow cluster_ligand_prep Ligand Preparation cluster_metal_prep Metal Salt Preparation cluster_reaction Complexation Reaction cluster_purification Purification Ligand Ligand (L-H) Deprotonated_Ligand Deprotonated Ligand (L⁻) Ligand->Deprotonated_Ligand + Base in Solvent Solvent1 Solvent (e.g., MeOH) Base Base (e.g., NaOH) Reaction Mixing & Heating Deprotonated_Ligand->Reaction Metal_Salt Metal Salt (e.g., CuCl₂) Metal_Solution Metal Solution (M²⁺) Metal_Salt->Metal_Solution Dissolve in Solvent Solvent2 Solvent (e.g., MeOH) Metal_Solution->Reaction Crude_Complex Crude Complex [ML₂] Reaction->Crude_Complex Filter Filtration Crude_Complex->Filter Wash Washing Filter->Wash Dry Drying Wash->Dry Pure_Complex Pure Complex Dry->Pure_Complex

Caption: General workflow for metal complex synthesis.

PART III: Characterization of Metal Complexes

Confirming the formation and structure of the metal complex requires a suite of analytical techniques. The data, when compared to that of the free ligand, provides clear evidence of coordination.

TechniquePurpose & Expected Changes Upon Coordination
FT-IR The most direct evidence of coordination. Look for: (1) The disappearance of the broad carboxylic O-H stretch. (2) A significant shift in the C=O stretching frequency. The carboxylate group has distinct symmetric (νₛ, ~1400 cm⁻¹) and asymmetric (νₐₛ, ~1600 cm⁻¹) stretches. The difference (Δν = νₐₛ - νₛ) can indicate the coordination mode (monodentate, bidentate, bridging). (3) Shifts in the triazole ring C=N and N=N vibrations. A new, weak band in the far-IR region (400-600 cm⁻¹) may appear, corresponding to the M-N or M-O bond vibration.[5]
UV-Vis For complexes with d-d transitions (e.g., Cu(II), Ni(II), Co(II)), new absorption bands will appear in the visible region, which are characteristic of the metal ion's coordination geometry (e.g., octahedral, tetrahedral).
Elemental Analysis Provides the experimental percentage of C, H, and N, which should match the calculated values for the proposed complex formula, confirming its stoichiometry.
Magnetic Susceptibility Measures the magnetic moment of the complex, which helps determine the oxidation state and spin state of the metal center (e.g., distinguishing between high-spin and low-spin complexes).
Single-Crystal X-ray Diffraction The definitive method for determining the solid-state structure. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

PART IV: Applications and Future Perspectives

Metal complexes derived from triazole-based ligands are explored for a multitude of applications, driven by their structural diversity and stability.[6][7]

Section 4.1: Potential Applications
  • Medicinal Chemistry: Triazole metal complexes have shown significant potential as therapeutic agents. They are widely investigated for their antibacterial, antifungal, and anticancer activities.[6][7][8] The chelation of the metal ion can enhance the biological activity of the organic ligand compared to the free ligand itself.[6]

  • Catalysis: The well-defined coordination sphere and tunable electronic properties make these complexes candidates for homogeneous or heterogeneous catalysis. They can be employed in oxidation, reduction, and various cross-coupling reactions.

  • Materials Science: 1,2,3-triazoles are excellent ligands for creating luminescent materials, particularly with metals like Ru(II), Ir(III), and Cu(I).[9] These complexes can be applied in light-emitting devices (LEDs) and as sensors.

  • Bioimaging: Luminescent metal complexes can be used as probes for bioimaging applications, leveraging their photophysical properties for cellular visualization.[7]

Section 4.2: Structure-Property-Application Relationship

The design of functional metal complexes is a logical process where the components of the ligand directly influence the properties and ultimate application of the final complex.

Logic_Diagram cluster_ligand Ligand Design cluster_complex Complex Properties cluster_application Potential Applications Ligand 2-Methyl-2H-1,2,3-triazole- 4-carboxylic acid Triazole Triazole Ring (N-donor, π-system) Ligand->Triazole Carboxylate Carboxylate Group (O-donor, Anionic) Ligand->Carboxylate Geometry Coordination Geometry (e.g., Octahedral, Square Planar) Triazole->Geometry influences Carboxylate->Geometry influences Electronic Electronic Properties (Redox Potential, d-d transitions) Geometry->Electronic determines Photophysical Photophysical Properties (Luminescence, Absorption) Geometry->Photophysical determines Catalysis Catalysis Electronic->Catalysis Medicine Medicinal Chemistry (Antimicrobial, Anticancer) Electronic->Medicine Materials Materials Science (Luminescent Devices) Photophysical->Materials

Caption: Relationship between ligand features and complex applications.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Ligand synthesis fails or gives low yield. Incomplete reaction; impure reagents; improper temperature control.Ensure reagents are dry, especially DMF. Monitor reaction by TLC to confirm completion. Maintain temperature control during addition of methyl iodide.
Complex does not precipitate. Complex is soluble in the reaction solvent; reaction did not go to completion.Slowly evaporate the solvent. Try adding a less polar co-solvent to induce precipitation. Confirm ligand deprotonation and stoichiometry.
Characterization data is inconsistent with proposed structure. Impure product; formation of an unexpected stoichiometry or coordination polymer; presence of solvent in the final complex.Re-purify the complex by washing or recrystallization. Use TGA to check for coordinated or lattice solvent molecules. Re-evaluate elemental analysis for different ligand:metal ratios.
Poor quality crystals for X-ray diffraction. Rapid precipitation; impure complex.Attempt slow crystallization techniques: slow evaporation, vapor diffusion with an anti-solvent, or layering of ligand and metal solutions.

References

  • Biological applications of metal-based triazole derivatives. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Elliott, P. I. P. (2014). Organometallic complexes with 1,2,3-triazole-derived ligands. In Organometallic Chemistry (Vol. 39, pp. 1-25). The Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Retrieved January 3, 2026, from [Link]

  • (PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Thummanapelli, S. K. (2014). Synthesis of 1,2,3-triazole ligands, their metal complexes, and applications in catalysis; Gold (I) catalyzed 1,n-enyne ester cycloisomerization reactions. The Research Repository @ WVU. Retrieved January 3, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Retrieved January 3, 2026, from [Link]

  • US Patent for One step synthesis of 1,2,3-triazole carboxylic acids. (2001). Google Patents.
  • ChemInform Abstract: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. (2011). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Improved biomedical profile of metal complexes over triazole ligands. (2023). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Todorov, I., Slavova, S., & Varbanov, M. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 1275815. Retrieved January 3, 2026, from [Link]

  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (n.d.). Iraqi National Journal of Chemistry. Retrieved January 3, 2026, from [Link]

  • Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Characterization, and Cytotoxicity Appraisal Against Breast Cancer Cell Lines (MDA-MB-231). (2022). Baghdad Science Journal. Retrieved January 3, 2026, from [Link]

  • Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. (2023). European Journal of Chemistry. Retrieved January 3, 2026, from [Link]

  • Prabakaran, K., Hathwar, V. R., Maiyalagan, T., Kirthana, M. V., & Khan, F. N. (2011). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663. Retrieved January 3, 2026, from [Link]

  • Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. (2020). MDPI. Retrieved January 3, 2026, from [Link]

  • Urankar, D., Pevec, A., Turel, I., & Košmrlj, J. (2010). Pyridyl Conjugated 1,2,3-Triazole is a Versatile Coordination Ability Ligand Enabling Supramolecular Associations. Crystal Growth & Design, 10(12), 5099-5107. Retrieved January 3, 2026, from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved January 3, 2026, from [Link]

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (2018). Journal of University of Babylon for Pure and Applied Sciences. Retrieved January 3, 2026, from [Link]

  • Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. (2022). Eurasian Chemical Communications. Retrieved January 3, 2026, from [Link]

  • 1,2,3-Triazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val. (2023). European Journal of Chemistry. Retrieved January 3, 2026, from [Link]

  • 1,2,4-Triazolyl-Carboxylate-Based MOFs Incorporating Triangular Cu(II)-Hydroxo Clusters: Topological Metamorphosis and Magnetism. (2015). Inorganic Chemistry. Retrieved January 3, 2026, from [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). SciSpace. Retrieved January 3, 2026, from [Link]

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Application Notes and Protocols for 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1,2,3-Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole ring system has emerged as a privileged scaffold in modern drug discovery, largely due to its favorable chemical and biological properties.[1][2] Synthetically accessible, particularly through the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, this five-membered heterocycle offers a stable, rigid core that is resistant to metabolic degradation, hydrolysis, and oxidation.[3] Its unique electronic features, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, allow it to engage in a variety of interactions with biological targets.[4]

One of the most powerful applications of the 1,2,3-triazole moiety is its use as a bioisostere, a chemical substituent that can replace another functional group without significantly altering the biological activity of the parent molecule.[5][6] The 1,2,3-triazole ring, particularly when substituted with a carboxylic acid, can effectively mimic the spatial and electronic properties of other functional groups, most notably the amide bond and the carboxylic acid itself.[4][7] This bioisosteric replacement can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and better membrane permeability, while maintaining or even improving target affinity.[5][6]

This guide focuses on a specific, yet highly valuable building block: 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid . The N2-methylation of the triazole ring offers a distinct regioisomer compared to the more commonly explored N1-substituted analogues, potentially presenting a unique vector for interaction with biological targets and influencing the overall physicochemical properties of the molecule. These application notes will provide a detailed overview of the synthesis of this key intermediate and its subsequent application in the generation of bioactive compounds, complete with detailed experimental protocols for its incorporation into lead structures and evaluation in common biological assays.

Synthesis of this compound: A Two-Step Approach

The synthesis of the target carboxylic acid is efficiently achieved through a two-step process starting from the commercially available Methyl 1H-1,2,3-triazole-4-carboxylate. The first step involves the regioselective methylation of the triazole ring, followed by the hydrolysis of the methyl ester to yield the desired carboxylic acid.

Step 1: Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

The methylation of Methyl 1H-1,2,3-triazole-4-carboxylate with methyl iodide in the presence of a base such as potassium carbonate typically yields a mixture of N1 and N2-methylated isomers. The 2-methyl isomer, our target precursor, can be isolated by column chromatography.[8]

Protocol 1: Methylation of Methyl 1H-1,2,3-triazole-4-carboxylate [8]

Materials:

  • Methyl 1H-1,2,3-triazole-4-carboxylate

  • Dry Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in dry DMF, add potassium carbonate (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add methyl iodide (1.0 eq) dropwise to the stirred mixture.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate isomer.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This can be achieved under basic conditions, for example, using lithium hydroxide in a mixture of tetrahydrofuran and water.

Protocol 2: Hydrolysis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

Materials:

  • Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Lithium Hydroxide (LiOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

  • Add an excess of LiOH (e.g., 2-3 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Application in Drug Discovery: Synthesis of Bioactive Amide Derivatives

A primary application of this compound in drug discovery is its use as a scaffold to be elaborated into more complex molecules, often through the formation of an amide bond with a variety of amines. This approach has been successfully used to generate libraries of compounds for screening against various biological targets, including enzymes and cancer cell lines.[1][9]

Amide Coupling Reactions

The formation of an amide bond between a carboxylic acid and an amine typically requires the use of a coupling reagent to activate the carboxylic acid. Several efficient and widely used coupling reagents are available, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Protocol 3: General Procedure for Amide Coupling using EDC/HOBt [10]

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dry Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in dry DMF or DCM.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and a base such as DIPEA or TEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Biological Evaluation Protocols

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. Below are detailed protocols for two common assays in early-stage drug discovery: an in vitro cytotoxicity assay (MTT assay) for anticancer screening and a general framework for an enzyme inhibition assay.

Anticancer Activity: The MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[5] It is widely used for screening potential anticancer compounds.[1][9][11]

Protocol 4: MTT Assay for Cytotoxicity Screening [12][13]

Materials:

  • Human cancer cell line(s) of interest (e.g., HeLa, PANC-1, HCT-116, A-549)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay

Derivatives of 1,2,3-triazole-4-carboxylic acid have shown inhibitory activity against a range of enzymes. The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme. However, a general workflow can be outlined.

Protocol 5: General Framework for an Enzyme Inhibition Assay

Principle: The activity of an enzyme is measured by monitoring the rate of conversion of a substrate to a product. The effect of an inhibitor is determined by measuring the reduction in this rate in the presence of the inhibitor.

General Procedure:

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare stock solutions of the enzyme, substrate, and test compounds (inhibitors).

  • Assay Setup: In a microplate, add the buffer, the test compound at various concentrations, and the enzyme solution.

  • Pre-incubation: Incubate the enzyme with the inhibitor for a defined period to allow for binding.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value of the inhibitor by plotting the percentage of enzyme inhibition against the inhibitor concentration. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data from biological assays should be summarized in tables.

Table 1: Example of Cytotoxicity Data for Synthesized Amide Derivatives

Compound IDAmine MoietyIC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. PANC-1
1a Benzylamine25.4 ± 2.132.8 ± 3.5
1b 4-Fluorobenzylamine15.2 ± 1.821.5 ± 2.9
1c Aniline> 100> 100
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.2

Table 2: Example of Enzyme Inhibition Data

Compound IDTarget EnzymeIC₅₀ (µM)
1a Enzyme X12.6 ± 1.5
1b Enzyme X5.3 ± 0.7
1c Enzyme X> 50
Reference Inhibitor Enzyme X0.5 ± 0.1

Visualization of Workflows

Synthesis and Application Workflow

G cluster_synthesis Synthesis cluster_application Application cluster_evaluation Biological Evaluation Start Methyl 1H-1,2,3-triazole-4-carboxylate Step1 Protocol 1: Methylation (CH3I, K2CO3, DMF) Start->Step1 Intermediate Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate Step1->Intermediate Step2 Protocol 2: Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Product This compound Step2->Product Coupling Protocol 3: Amide Coupling (Amine, EDC/HOBt) Product->Coupling Derivatives Library of Amide Derivatives Coupling->Derivatives BioAssay Biological Screening Derivatives->BioAssay Cytotoxicity Protocol 4: MTT Assay BioAssay->Cytotoxicity Enzyme Protocol 5: Enzyme Inhibition BioAssay->Enzyme

Caption: Workflow for the synthesis and application of this compound.

MTT Assay Workflow

MTT_Workflow A 1. Seed cells in 96-well plate (Incubate 24h) B 2. Treat cells with test compounds (Incubate 48-72h) A->B C 3. Add MTT solution (Incubate 4h) B->C D 4. Solubilize formazan crystals (Add DMSO) C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate IC50 values E->F

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the stability of the triazole core make it an attractive scaffold for generating diverse libraries of compounds. The protocols outlined in this guide provide a solid foundation for researchers to synthesize this key intermediate, incorporate it into potential drug candidates through robust amide coupling reactions, and evaluate the resulting compounds for anticancer and enzyme-inhibitory activities. The unique N2-methylation pattern offers an avenue for exploring novel chemical space and developing new intellectual property. Further investigations into the bioisosteric replacement of other functionalities with this moiety and its application in targeting a broader range of biological targets are warranted.

References

  • Bonandi, E., Christodoulou, M. S., Fumagalli, G., Perdicchia, D., Rastelli, G., & Passarella, D. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug discovery today, 22(10), 1572–1581.
  • El-Malah, A. A., Al-Harbi, S. A., & Abdel-Aziz, A. A. M. (2021). Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333-1343.
  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). [Link]

  • MTT Assay Principle. [Link]

  • Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219.
  • Sharma, D. K., & Singh, S. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2).
  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435.
  • Mikhina, E., Stepanycheva, D., et al. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 29(19), 4478.
  • Ali, A. A., El-Sayed, W. A., & Abdel-Aziz, M. (2022). Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. Molecules, 27(20), 7000.
  • Al-Sultani, A. A. H., & Al-Masoudi, N. A. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Physics: Conference Series, 1879(3), 032103.
  • Prabakaran, K., Hathwar, V. R., Maiyalagan, T., Kirthana, M. V., & Khan, F. N. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1752.
  • Bonandi, E., Christodoulou, M. S., Fumagalli, G., Perdicchia, D., Rastelli, G., & Passarella, D. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today.
  • Rani, M., Vats, L., Giovannuzzi, S., Brahma, M., Kumari, N., Maruthi, M., ... & Sharma, P. K. (2024). 1, 2, 3‐Triazole‐based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. Archiv der Pharmazie, 357(1), 2300372.
  • Li, Y., Zhang, J., & Chen, J. (2020). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.
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Synthetic Routes to Derivatives of 2-Methyl-2H-1,2,3-triazole-4-carboxylic Acid: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methyl-2H-1,2,3-triazole-4-carboxylic Acid Scaffolds in Modern Chemistry

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, materials science, and chemical biology. Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding have made it a sought-after component in the design of novel functional molecules.[1] Among the various substituted triazoles, derivatives of this compound are of particular interest. The N2-alkylation of the triazole ring can significantly influence the molecule's spatial arrangement and electronic distribution, which in turn can modulate its biological activity and material properties.[1][2]

This comprehensive guide provides an in-depth exploration of the synthetic routes to this compound and its derivatives. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering insights into the regioselectivity of N-alkylation and providing detailed, field-proven protocols for the synthesis of key intermediates and their subsequent derivatization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their work.

Core Synthetic Strategy: A Two-Pronged Approach

The synthesis of derivatives of this compound is typically approached through a two-stage process:

  • Formation of the 1,2,3-triazole-4-carboxylic acid core: This is most commonly achieved via the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.

  • Regiocontrolled N-methylation: This critical step involves the selective methylation of the N2 position of the triazole ring.

  • Derivatization of the carboxylic acid: The carboxylic acid moiety serves as a versatile handle for the introduction of diverse functional groups through esterification, amidation, and other transformations.

This guide will systematically address each of these stages, providing both the theoretical underpinnings and practical, step-by-step protocols.

Part 1: Synthesis of the 1,2,3-Triazole-4-Carboxylic Acid Core

The foundational step in accessing the target scaffold is the construction of the 1H-1,2,3-triazole-4-carboxylic acid ring system. The most robust and widely adopted method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3]

Reaction Workflow: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate

cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product sodium_azide Sodium Azide reaction CuAAC Reaction (t-BuOH/H2O) sodium_azide->reaction Azide Source methyl_propiolate Methyl Propiolate methyl_propiolate->reaction Alkyne Source copper_sulfate CuSO4·5H2O copper_sulfate->reaction Catalyst sodium_ascorbate Sodium Ascorbate sodium_ascorbate->reaction Reducing Agent triazole_ester Methyl 1H-1,2,3-triazole-4-carboxylate reaction->triazole_ester

Caption: Workflow for the synthesis of the triazole ester intermediate.

Protocol 1: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate

This protocol details the synthesis of the key precursor, methyl 1H-1,2,3-triazole-4-carboxylate, via a CuAAC reaction.

Materials:

  • Methyl propiolate

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl propiolate (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • Addition of Reagents: To the stirred solution, add sodium azide (1.1 eq), followed by sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.05 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 1H-1,2,3-triazole-4-carboxylate as a white solid.

Part 2: Regioselective N-Methylation of the Triazole Ring

The N-alkylation of unsymmetrically substituted 1,2,3-triazoles is a critical step that often yields a mixture of N1 and N2 isomers. The regioselectivity of this reaction is a complex interplay of electronic and steric factors.[2]

  • Electronic Effects: The N1 position is generally more nucleophilic due to the lone pair on the adjacent nitrogen atom.[2]

  • Steric Effects: Bulky substituents at the C4 and C5 positions can hinder attack at the N1 and N3 positions, thereby favoring N2 alkylation.[2]

  • Thermodynamic vs. Kinetic Control: The N2-substituted isomer is often the thermodynamically more stable product, while the N1-isomer is the kinetically favored product.[1]

Protocol 2: N-Methylation of Methyl 1H-1,2,3-triazole-4-carboxylate

This protocol describes a common method for the N-methylation of methyl 1H-1,2,3-triazole-4-carboxylate, which typically yields a mixture of the N1 and N2 isomers.[4] Subsequent purification is necessary to isolate the desired N2-methylated product.

Materials:

  • Methyl 1H-1,2,3-triazole-4-carboxylate

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Methylation: Cool the mixture to 0 °C in an ice bath and add methyl iodide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting residue contains a mixture of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate and methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.

  • Isomer Separation: The isomers can be separated by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The N2-isomer is generally the more polar of the two.[4]

Strategies for Enhancing N2-Selectivity

While the above protocol is reliable, achieving higher N2-selectivity is often desirable to improve overall yield and simplify purification. Several strategies can be employed:

  • Use of Bulky Alkylating Agents: While not applicable for methylation, the use of bulkier alkylating agents can favor N2 substitution due to steric hindrance at the N1 position.

  • Alternative Bases and Solvents: The choice of base and solvent can influence the regioselectivity. For instance, using a milder base and a less polar solvent may favor the formation of the thermodynamically more stable N2 isomer.

  • Gold-Catalyzed Alkylation: Gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers has been shown to be highly N2-selective.[5] This method proceeds through a proposed hydrogen-bonding interaction between the vinyl ether oxygen and the triazole NH, which directs the alkylation to the N2 position.

Part 3: Derivatization of this compound

Once the methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is obtained and the ester is hydrolyzed to the corresponding carboxylic acid, a wide array of derivatives can be synthesized.

Protocol 3: Hydrolysis of Methyl 2-Methyl-2H-1,2,3-triazole-4-carboxylate

Materials:

  • Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (1.0 eq) in a mixture of methanol (or THF) and water.

  • Hydrolysis: Add LiOH (1.5 eq) or NaOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Protocol 4: Amide Coupling to Synthesize 2-Methyl-2H-1,2,3-triazole-4-carboxamides

Amide bond formation is a cornerstone of medicinal chemistry. The following protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine using a standard coupling agent like HATU.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product triazole_acid 2-Methyl-2H-1,2,3-triazole- 4-carboxylic Acid reaction Amide Coupling (DMF) triazole_acid->reaction Carboxylic Acid amine Primary or Secondary Amine amine->reaction Amine hatu HATU hatu->reaction Coupling Agent dipae DIPEA dipae->reaction Base triazole_amide 2-Methyl-2H-1,2,3-triazole- 4-carboxamide reaction->triazole_amide

Caption: Workflow for the synthesis of triazole carboxamides.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 5: Fischer Esterification to Synthesize Esters of this compound

Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst.[6]

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), dissolve this compound (1.0 eq) in an excess of the desired alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Reaction: Heat the reaction mixture to reflux for 4-24 hours. The removal of water via a Dean-Stark trap can drive the equilibrium towards the product. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize the excess acid with saturated aqueous NaHCO₃.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

Data Summary

CompoundSynthetic MethodKey ReagentsTypical YieldReference
Methyl 1H-1,2,3-triazole-4-carboxylateCuAACNaN₃, Methyl propiolate, CuSO₄·5H₂O, Sodium ascorbate>90%[3]
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylateN-MethylationCH₃I, K₂CO₃40-50% (N2)[4]
This compoundEster HydrolysisLiOH or NaOH>95%General
2-Methyl-2H-1,2,3-triazole-4-carboxamidesAmide CouplingAmine, HATU, DIPEA60-90%[7]
Esters of this compoundFischer EsterificationAlcohol, H₂SO₄70-95%[6]

Conclusion

The synthetic routes to derivatives of this compound are well-established, yet offer opportunities for optimization, particularly in achieving regioselective N-methylation. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize and explore the potential of this versatile chemical scaffold. By understanding the underlying principles of each reaction, scientists can rationally design and execute synthetic strategies to access novel molecules with tailored properties for a wide range of applications.

References

  • Prabakaran, K., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1752. Available at: [Link]

  • Chen, J., et al. (2014). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Organic & Biomolecular Chemistry, 12(41), 8121-8124. Available at: [Link]

  • Gribanov, P. S., et al. (2017). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Chemical Communications, 53(75), 10427-10430. Available at: [Link]

  • de Miranda, L. S. M., & de Souza, R. O. M. A. (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 90(1 suppl 1), 891-916. Available at: [Link]

  • de Miranda, L. S. M., & de Souza, R. O. M. A. (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. Available at: [Link]

  • Amanote Research. (n.d.). (PDF) Regioselective Synthesis of N2-Alkylated-1,2,3. Retrieved from [Link]

  • Sviridova, L. A., et al. (2020). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 25(23), 5738. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2017). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Journal of Applicable Chemistry, 6(5), 875-884. Available at: [Link]

  • Rojas-Lima, S., et al. (2019). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Boletín de la Sociedad Química de México, 13(3), 101-110. Available at: [Link]

  • Google Patents. (2003). One step synthesis of 1,2,3-triazole carboxylic acids.
  • Kubota, S., & Uda, M. (1973). 1, 2, 4-Triazoles. VII. Methylation of 1, 2, 4-Triazoles. Chemical and Pharmaceutical Bulletin, 21(8), 1682-1688. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Physics: Conference Series, 1879, 032104. Available at: [Link]

  • Corona-Becerril, D., et al. (2013). An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. Boletín de la Sociedad Química de México, 7(1), 21-25. Available at: [Link]

  • Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177-1179. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 971382. Available at: [Link]

  • Prabakaran, K., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. PubMed. Available at: [Link]

  • Kulyk, O. H., et al. (2020). Synthesis of 1H-1,2,3-triazole-4-carboxylic acid derivatives with hydrogenated pyridine fragment. Semantic Scholar. Available at: [Link]

  • Gidaspov, A. A., et al. (2022). Synthesis of N2-Substituted 1,2,3-Triazoles. The Journal of Organic Chemistry, 87(21), 14357-14368. Available at: [Link]

  • Chernyshev, V. M., et al. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Russian Journal of Applied Chemistry, 79(5), 783-786. Available at: [Link]

Sources

NMR spectroscopy protocol for 2-Methyl-2h-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Definitive Structural Elucidation of 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) Spectroscopy

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This comprehensive guide provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. The technical narrative is designed for researchers, scientists, and professionals in drug development, emphasizing the causality behind experimental choices to ensure robust and reproducible results. We delve into sample preparation, spectrometer setup, data processing, and spectral interpretation, offering a self-validating system for the structural confirmation of this important heterocyclic compound.

Introduction: The Significance of Structural Verification

This compound is a heterocyclic compound featuring a triazole ring, a synthetically versatile scaffold in medicinal chemistry and materials science.[1] The precise substitution pattern on the triazole ring is critical to its function and properties. NMR spectroscopy is an indispensable analytical technique for the unambiguous structural determination of such molecules, providing atomic-level information on the chemical environment of each nucleus.[2][3] This protocol outlines a field-proven methodology to obtain high-quality ¹H and ¹³C NMR data for this specific analyte.

Foundational Principles & Experimental Design

The core of this protocol rests on selecting experimental conditions that accommodate the unique physicochemical properties of this compound (Molecular Formula: C₄H₅N₃O₂).[4] The presence of both a polar carboxylic acid group and a heterocyclic ring system dictates the choice of solvent and acquisition parameters.

Causality of Solvent Selection

The choice of a deuterated solvent is the most critical parameter in NMR sample preparation.[5][6][7] The solvent must fully dissolve the analyte without interfering with its signals.[5][6]

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the recommended solvent for this compound. Its high polarity readily dissolves the polar carboxylic acid, and its ability to participate in hydrogen bonding helps to sharpen the otherwise broad signal of the acidic -COOH proton. The residual proton signal of DMSO-d₆ (a quintet around 2.50 ppm) and its carbon signals (a septet around 39.52 ppm) are well-defined and serve as excellent internal references.

  • Deuterium Oxide (D₂O): While the compound is expected to be soluble in D₂O, this solvent is primarily used for a confirmatory experiment. The acidic proton of the carboxylic acid group will readily exchange with the deuterium atoms of the solvent, causing the -COOH signal to disappear from the ¹H NMR spectrum.[8][9] This phenomenon provides definitive proof of the presence of an exchangeable proton.

  • Chloroform-d (CDCl₃): Due to the high polarity of the carboxylic acid, solubility in CDCl₃ is likely to be poor, leading to low signal-to-noise and potential peak broadening. Therefore, it is not recommended as the primary solvent.

Detailed Experimental Protocol

This section provides a step-by-step methodology for acquiring high-resolution ¹H and ¹³C NMR spectra.

Workflow for NMR Analysis

The logical flow of the experiment is crucial for obtaining reliable data. The following diagram illustrates the key stages from sample preparation to final analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of This compound B Transfer to a clean, dry NMR tube A->B C Add ~0.6 mL of DMSO-d6 B->C D Vortex/sonicate until fully dissolved C->D E Insert sample into NMR spectrometer D->E F Lock, tune, and shim the instrument E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Apply Fourier Transform, phase correction, and baseline correction G->I H->I J Calibrate chemical shifts (reference to residual DMSO) I->J K Integrate 1H signals and pick 13C peaks J->K L Assign signals to molecular structure K->L

Caption: Experimental workflow for NMR analysis.

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Using a clean pipette, add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Dissolution: Cap the NMR tube and vortex gently. If necessary, use a sonicator bath for a few minutes to ensure the sample is completely dissolved. A clear, homogeneous solution is required.

  • Transfer (if needed): If the sample was weighed externally, ensure it is fully transferred to the NMR tube and dissolved as described above.

Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These should be adjusted as necessary based on the specific instrument and sample concentration.

Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Spectrometer Frequency 400 MHz100 MHz
Pulse Program zg30zgpg30 (proton decoupled)
Acquisition Time (AQ) ~4 seconds~1.5 seconds
Relaxation Delay (D1) 2 seconds2 seconds
Number of Scans (NS) 16-321024-2048
Spectral Width (SW) 20 ppm240 ppm
Temperature 298 K298 K

Data Processing and Structural Interpretation

Accurate data processing is essential for extracting meaningful structural information.[10][11][12]

Processing Steps
  • Fourier Transformation: Convert the raw time-domain data (Free Induction Decay - FID) into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: Correct any distortions in the baseline of the spectrum to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis. For DMSO-d₆, reference the residual solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.

Predicted NMR Spectra and Structural Assignment

The following is an expert prediction of the ¹H and ¹³C NMR spectra for this compound, with assignments corresponding to the structure below.

Caption: Molecular structure and atom labeling.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • δ ~13.5-12.0 ppm (s, 1H, broad): This very downfield signal corresponds to the acidic proton of the carboxylic acid (d) .[8][9][13] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon adding a drop of D₂O.

  • δ ~8.5-8.0 ppm (s, 1H): This singlet is attributed to the proton on the triazole ring (b) .

  • δ ~4.1-3.9 ppm (s, 3H): This singlet corresponds to the three equivalent protons of the N-methyl group (a) .

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

  • δ ~165-160 ppm: The carbonyl carbon of the carboxylic acid (e) .[8][9][13]

  • δ ~145-140 ppm: The quaternary carbon of the triazole ring attached to the carboxylic acid (c) .

  • δ ~135-130 ppm: The protonated carbon of the triazole ring (b) .

  • δ ~40-35 ppm: The carbon of the N-methyl group (a) .

Conclusion and Best Practices

This application note provides a robust and scientifically grounded protocol for the NMR analysis of this compound. By understanding the rationale behind solvent choice and adhering to the detailed experimental and processing steps, researchers can confidently obtain high-quality spectra for unambiguous structural verification. For optimal results, always use high-purity deuterated solvents and ensure NMR tubes are clean and dry to avoid contamination.[6]

References

  • NMR Data Processing. (n.d.).
  • Selection Guide on Deuterated Solvents for NMR . (2025, February 19). Labinsights. Retrieved January 3, 2026, from [Link]

  • Solvents, deuterated for NMR for laboratory . (n.d.). Scharlab. Retrieved January 3, 2026, from [Link]

  • NMR data handling and (pre-)processing . (n.d.). The MetaRbolomics book. Retrieved January 3, 2026, from [Link]

  • NMR Data Processing and Interpretation . (n.d.). TCA Lab / Alfa Chemistry. Retrieved January 3, 2026, from [Link]

  • NMR Data Processing and Interpretation . (n.d.). Creative Biostructure. Retrieved January 3, 2026, from [Link]

  • NMR Data Processing . (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • 2-Methyl-2H-benzo[d][5][6][10]triazole-4-carboxylic acid . (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic . (n.d.). The Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids . (2025, May 22). JoVE. Retrieved January 3, 2026, from [Link]

  • This compound . (n.d.). PubChemLite. Retrieved January 3, 2026, from [Link]

  • Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate . (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent . (2020, May 4). PubMed Central. Retrieved January 3, 2026, from [Link]

  • An ANRORC approach to the synthesis of perfluoroalkylated 1,2,4-triazole-carboxamides . (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles . (n.d.). NC State University Libraries. Retrieved January 3, 2026, from [Link]

  • 2H-1,2,3-Triazole-4-carboxylic acid, 2-methyl-, methyl ester . (n.d.). AOBChem. Retrieved January 3, 2026, from [Link]

  • 1H-[5][6][10]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H- . (n.d.). SciELO. Retrieved January 3, 2026, from [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis . (2023, May 18). MDPI. Retrieved January 3, 2026, from [Link]

  • 5-methyl-2H-1,2,3-triazole-4-carboxylic acid . (2025, May 20). ChemSynthesis. Retrieved January 3, 2026, from [Link]

  • ¹H and ¹³C NMR Data for triazole 1 . (n.d.). The Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

  • Example 9 . (n.d.). Retrieved January 3, 2026, from [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis . (2023, May 18). Docta Complutense. Retrieved January 3, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles . (2025, January 19). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS . (n.d.). National Chemical Laboratory. Retrieved January 3, 2026, from [Link]

Sources

use of 2-Methyl-2h-1,2,3-triazole-4-carboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid in Synthetic Chemistry

Authored by: Gemini, Senior Application Scientist
Publication Date: January 3, 2026

Introduction: The Strategic Value of the 2-Methyl-2H-1,2,3-triazole Scaffold

The 1,2,3-triazole ring system has become a cornerstone in modern medicinal chemistry, prized for its exceptional stability, rigid structure, and capacity to engage in hydrogen bonding.[1][2] This five-membered heterocycle is not merely a passive linker; it often serves as a bioisostere for amide or ester groups, enhancing metabolic stability and improving pharmacokinetic profiles of drug candidates.[3][4] Among the various substituted triazoles, this compound stands out as a particularly valuable building block. The N2-methylation prevents unwanted N-H reactivity and potential tautomerization, while the C4-carboxylic acid provides a versatile handle for synthetic elaboration, primarily through amide bond formation and esterification.[5][6]

This guide provides an in-depth exploration of this compound as a strategic component in organic synthesis. We will detail its preparation and present field-tested protocols for its application in creating diverse molecular architectures for research, drug discovery, and materials science.

Synthesis of the Core Building Block

The target carboxylic acid is most reliably prepared via a two-step sequence involving the regioselective N-methylation of a triazole ester precursor, followed by saponification. Direct functionalization of the parent 1H-1,2,3-triazole-4-carboxylic acid can be complicated by competing reactivity and solubility issues. The ester intermediate route offers a more controlled and higher-yielding approach.

The initial step involves the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate. It is critical to understand that this reaction will produce a mixture of N1 and N2-methylated isomers.[7] The desired N2-isomer must be isolated via chromatography.

cluster_0 Step 1: N-Methylation cluster_1 Step 2: Saponification start Methyl 1H-1,2,3-triazole-4-carboxylate reagents1 Methyl Iodide (CH3I) K2CO3, DMF start->reagents1 mixture Mixture of N1 and N2 Methylated Isomers reagents1->mixture separation Column Chromatography mixture->separation product1 Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate separation->product1 Purified N2-Isomer reagents2 1. LiOH or NaOH (aq) 2. HCl (aq) product1->reagents2 final_product This compound reagents2->final_product

Caption: Synthesis workflow for the target carboxylic acid.

Protocol 1: Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

This protocol is adapted from established literature procedures.[7]

Materials:

  • Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.0 eq)

  • Methyl iodide (CH₃I) (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes (for chromatography)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous K₂CO₃ (1.0 eq) to the stirred solution, followed by the dropwise addition of methyl iodide (1.1 eq).

  • Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The analysis will show the formation of two primary product spots corresponding to the N1 and N2 isomers.

  • Upon completion, remove the DMF under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to separate the N1 and N2 isomers. The desired product is Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.

Protocol 2: Saponification to this compound

Materials:

  • Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 eq)

  • Tetrahydrofuran (THF) and Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane (DCM) for extraction

Procedure:

  • Dissolve the purified ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH or NaOH (1.5-2.0 eq) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC or LC-MS until the ester is fully consumed.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer multiple times with ethyl acetate or DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound, typically as a white solid.

Core Application: Amide Bond Formation

The formation of an amide bond is one of the most frequent reactions in drug discovery, enabling the linkage of diverse molecular fragments.[8] Direct condensation of a carboxylic acid and an amine is inefficient due to the formation of a non-reactive salt.[9] Therefore, activating agents are essential to facilitate the nucleophilic attack by the amine.

Acid 2-Methyl-2H-1,2,3-triazole- 4-carboxylic acid Active_Ester Activated Intermediate (e.g., O-acylisourea) Acid->Active_Ester Activation Reagents Coupling Reagent (e.g., EDC/HOBt, HATU) + Base (e.g., DIPEA) Reagents->Active_Ester Product Triazole Amide Product Active_Ester->Product Nucleophilic Attack Amine Primary or Secondary Amine (R-NH2) Amine->Product

Caption: General workflow for amide coupling.

Comparative Data on Common Coupling Reagents

The choice of coupling reagent is crucial and depends on factors like substrate steric hindrance, potential for racemization, and cost.

Coupling ReagentCommon AdditiveTypical SolventKey AdvantagesConsiderations
EDC HOBt or NHSDMF, DCMCost-effective; water-soluble byproducts are easily removed.[9]Can be slow with electron-deficient amines; risk of racemization.[10]
HATU DIPEA or TEADMF, NMPHighly efficient, fast reaction times, low racemization.[11]Higher cost; byproduct removal can be more complex.
BOP/PyBOP DIPEA or TEADMF, DCMEffective for sterically hindered substrates.Stoichiometric carcinogenic byproduct (HMPA for BOP). PyBOP is a safer alternative.
Protocol 3: General Amide Coupling using EDC/HOBt

This protocol provides a robust and widely applicable method for synthesizing amides from the title compound.[9][10]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes.

  • Add EDC (1.2 eq) in one portion. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization as needed.

Core Application: Ester Formation

Esterification of the triazole carboxylic acid is a key transformation for creating prodrugs, modifying solubility, or preparing intermediates for further reactions.

Acid 2-Methyl-2H-1,2,3-triazole- 4-carboxylic acid Product Triazole Ester Product Acid->Product Method1 Fischer Esterification (Alcohol, H+ cat.) Method1->Product Equilibrium Method2 Alkylation (Base, Alkyl Halide) Method2->Product SN2 Reaction

Caption: Key methods for ester synthesis.

Comparative Data on Esterification Methods
MethodReagentsTypical ConditionsKey AdvantagesConsiderations
Fischer Esterification Alcohol (as solvent), H₂SO₄ (cat.)RefluxSimple, inexpensive, suitable for simple alcohols (MeOH, EtOH).[12][13]Equilibrium reaction; requires large excess of alcohol; not suitable for acid-sensitive substrates.[14]
Alkylation Base (K₂CO₃, Cs₂CO₃), Alkyl Halide (e.g., MeI)Room Temp to 60 °CMild conditions, high-yielding, avoids strong acids.Alkylating agent can be toxic; potential for N-alkylation on other heterocycles if present.[14]
Steglich Esterification DCC/EDC, DMAP (cat.), AlcoholRoom TempGood for acid-sensitive substrates and hindered alcohols.[14]Requires stoichiometric coupling agents and purification from byproducts.
Protocol 4: Fischer Esterification

This classic method is ideal for preparing simple methyl or ethyl esters where the alcohol can be used as the solvent.[12]

Materials:

  • This compound (1.0 eq)

  • Anhydrous Alcohol (e.g., Methanol or Ethanol) (used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

Procedure:

  • Suspend the carboxylic acid in a large excess of the anhydrous alcohol in a round-bottom flask.

  • Carefully add the catalytic amount of concentrated H₂SO₄.

  • Heat the mixture to reflux and maintain for 4-24 hours. The reaction is an equilibrium; driving off the water formed can increase the yield.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, neutralize the excess acid by carefully adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester, which can be purified by chromatography if necessary.

Conclusion: A Versatile and Reliable Synthetic Tool

This compound is a powerful and reliable building block for organic synthesis. Its pre-defined N-methylation simplifies synthetic planning by removing ambiguity in subsequent reactions. The carboxylic acid handle provides ready access to a vast chemical space through robust and well-understood transformations like amide coupling and esterification. The inherent stability and favorable physicochemical properties of the triazole core further cement its role as a privileged scaffold in the design of novel pharmaceuticals and functional materials.[15][16] The protocols and data presented herein serve as a comprehensive guide for researchers to effectively harness the potential of this versatile molecule.

References

  • Prabakaran, K., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1752. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2017). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Journal of Al-Nahrain University, 20(3), 22-30. Available at: [Link]

  • Geronikaki, A., et al. (2020). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Future Medicinal Chemistry, 12(1), 59-90. Available at: [Link]

  • da Silva, F. de C., et al. (2017). Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. ResearchGate. Available at: [Link]

  • Vardanyan, A., et al. (2015). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Iranian Journal of Pharmaceutical Research, 14(3), 773–785. Available at: [Link]

  • Pokhodylo, N. T., et al. (2021). Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry. Semantic Scholar. Available at: [Link]

  • Tverdokhlebov, A. V. (2013). Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. ResearchGate. Available at: [Link]

  • Isbell, J., et al. (2023). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. Available at: [Link]

  • Tian, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 996328. Available at: [Link]

  • Tian, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]

  • Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(40), 5283-5286. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • ChemSynthesis. (2025). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. ChemSynthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link]

  • AOBChem. (n.d.). 2H-1,2,3-Triazole-4-carboxylic acid, 2-methyl-, methyl ester. AOBChem. Available at: [Link]

  • Kaur, R., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. European Journal of Medicinal Chemistry, 186, 111893. Available at: [Link]

  • Kumar, K., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 101, 103932. Available at: [Link]

  • Sharma, D. K., et al. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. Available at: [Link]

Sources

Application Note: A Scalable and Regioselective Synthesis of 2-Methyl-2H-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

2-Methyl-2H-1,2,3-triazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, N-methylated triazole core serves as a bioisostere for amide bonds and other functional groups, offering improved metabolic stability and specific molecular geometries.[1] However, the synthesis of N-substituted triazoles is often hampered by challenges in controlling regioselectivity. The classical Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically yields a mixture of 1,4- and 1,5-disubstituted isomers, or in the case of N-alkylation, a mixture of N1 and N2-substituted products.[2][3] Separating these isomers on a large scale is often inefficient and costly.

This application note provides a robust and scalable two-step protocol for the synthesis of this compound. The strategy hinges on the thermal 1,3-dipolar cycloaddition of methyl azide with methyl propiolate to form a mixture of isomeric methyl esters, followed by chromatographic separation and subsequent saponification of the desired N2-isomer. Crucially, this guide emphasizes the critical safety protocols required for handling methyl azide, an explosive and volatile reagent, and outlines a workflow optimized for safety, yield, and purity in a scaled-up laboratory setting.

Synthetic Strategy and Mechanistic Considerations

The overall synthetic pathway is a two-stage process designed for optimal control and scalability.

G cluster_0 Stage 1: [3+2] Cycloaddition & Isomer Separation cluster_1 Stage 2: Saponification A Methyl Azide (CH₃N₃) + Methyl Propiolate B Thermal 1,3-Dipolar Cycloaddition A->B C Isomeric Mixture: Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate B->C D Scalable Column Chromatography C->D E Isolated Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate D->E F Base-Mediated Hydrolysis (Saponification) E->F G Acidic Work-up (Protonation) F->G H Final Product: This compound G->H

Diagram 1: Overall workflow for the synthesis of the target compound.

The core of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful reaction for forming five-membered heterocyclic rings.[3][4] In this case, methyl azide acts as the 1,3-dipole and methyl propiolate serves as the dipolarophile. The thermal, uncatalyzed version of this reaction proceeds via a concerted pericyclic mechanism, which unfortunately leads to poor regioselectivity, producing both N1 and N2 methylated triazole isomers.[2][5] While catalytic methods exist to control regioselectivity (e.g., copper for 1,4-isomers and ruthenium for 1,5-isomers), the direct, high-yielding synthesis of 2,4-disubstituted triazoles remains a specific challenge addressed here by separation.[6]

The second stage is a standard ester hydrolysis, or saponification.[7] This reaction is essentially irreversible when conducted with a strong base like sodium hydroxide, driving the reaction to completion and simplifying the purification of the final product.[8][9]

Diagram 2: Chemical reaction scheme for the synthesis.

Critical Safety Considerations: Handling Methyl Azide

WARNING: Methyl azide is a highly explosive, toxic, and volatile (boiling point: 20-21 °C) substance.[10][11] It can decompose violently with minimal energy input from shock, friction, or heat. All operations involving methyl azide must be conducted by trained personnel in a certified fume hood behind a blast shield.

  • In-Situ Generation: For scaled-up synthesis, it is strongly recommended to generate methyl azide in a solution and use it immediately without isolation. Flow chemistry setups are ideal for this purpose as they minimize the amount of hazardous material present at any given time.[12]

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses, a face shield, and heavy-duty leather gloves over standard nitrile gloves are mandatory.

  • Avoid Incompatible Materials: Do not allow methyl azide or sodium azide to come into contact with heavy metals (e.g., copper, lead, mercury), strong acids (which can form explosive hydrazoic acid), or halogenated solvents like dichloromethane.[13]

  • Temperature Control: The generation and reaction of methyl azide should be conducted with careful temperature monitoring and control.

  • Waste Disposal: Quench any unreacted azide with a suitable reagent (e.g., sodium nitrite under acidic conditions) before disposal, following institutional safety guidelines.

Detailed Experimental Protocols

Materials and Equipment
Reagent / MaterialGradeSupplierNotes
Dimethyl sulfate≥99%Sigma-AldrichAcute Toxin, Carcinogen. Handle with extreme care.
Sodium azide (NaN₃)≥99.5%Sigma-AldrichHighly Toxic. Avoid contact with acids and heavy metals.
Methyl propiolate≥98%Sigma-AldrichFlammable, Lachrymator.
TolueneAnhydrousVarious
Sodium Hydroxide (NaOH)Pellets, ≥98%VariousCorrosive.
Hydrochloric Acid (HCl)37% (conc.)VariousCorrosive.
Tetrahydrofuran (THF)HPLC GradeVarious
Ethyl AcetateACS GradeVariousFor chromatography and extraction.
HexanesACS GradeVariousFor chromatography.
Silica Gel230-400 meshVariousFor column chromatography.

Equipment: Three-neck round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrers with heating, ice bath, rotary evaporator, blast shield, glass column for chromatography.

PART A: Preparation of Methyl Azide Solution in Toluene (Example Scale: ~0.5 mol)

This procedure must be performed behind a blast shield in a well-ventilated fume hood.

  • To a 1-L, three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a gas outlet bubbler), add sodium azide (35.0 g, 0.54 mol) and 200 mL of water. Stir to dissolve.

  • Cool the flask in an ice-water bath to 5-10 °C.

  • Add 250 mL of toluene to the flask.

  • Slowly add dimethyl sulfate (47.5 mL, 0.50 mol) dropwise via the dropping funnel over 1.5-2 hours, ensuring the internal temperature does not exceed 20 °C. The addition is exothermic and requires careful control.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours.

  • Turn off the stirring and allow the layers to separate. Carefully transfer the upper organic (toluene) layer containing methyl azide to a separate flask. This solution should be used immediately in the next step. Do not attempt to distill or concentrate the solution. The concentration can be estimated based on the limiting reagent, assuming ~80-90% conversion.[10]

PART B: Cycloaddition and Synthesis of Triazole Methyl Esters
  • Transfer the freshly prepared methyl azide solution (~250 mL of toluene) to a 1-L flask equipped with a reflux condenser and magnetic stirrer.

  • Add methyl propiolate (37.0 mL, 0.42 mol) to the solution.

  • Gently heat the reaction mixture to 80-90 °C under reflux. CAUTION: Heat slowly and avoid bumping. The reaction is exothermic.

  • Maintain the reflux for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: 30% Ethyl Acetate in Hexanes] until the methyl propiolate spot has been consumed.

  • Cool the reaction mixture to room temperature. Carefully wash the dark brown solution with 2 x 150 mL of water and 1 x 150 mL of brine to remove any water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude mixture of isomeric esters as a dark oil.

PART C: Isomer Separation via Scalable Column Chromatography
  • Prepare a large glass column with silica gel, slurry-packed using 10% ethyl acetate in hexanes. The amount of silica should be approximately 50 times the weight of the crude oil.

  • Dissolve the crude oil in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%). The isomers typically have distinct Rf values, with the N2-isomer often being slightly more polar. Collect fractions and analyze by TLC to identify the pure fractions of each isomer.

  • Combine the fractions containing the pure desired product (Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate) and remove the solvent under reduced pressure. The product should be a pale yellow oil or a low-melting solid.

PART D: Saponification to this compound
  • In a 500-mL round-bottom flask, dissolve the purified methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (e.g., 14.1 g, 0.10 mol) in a mixture of 100 mL of THF and 100 mL of water.

  • Add sodium hydroxide pellets (6.0 g, 0.15 mol, 1.5 equiv.) to the solution. The use of a mixed solvent system is critical to ensure the miscibility of the organic ester and the aqueous base, facilitating a smooth reaction.[14]

  • Heat the mixture to 50 °C and stir for 3-4 hours. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Cool the reaction mixture to room temperature and remove the THF using a rotary evaporator.

  • Transfer the remaining aqueous solution to a beaker and cool in an ice bath.

  • While stirring vigorously, slowly add concentrated HCl dropwise to acidify the solution to a pH of ~2. This step ensures the complete protonation of the sodium carboxylate salt, causing the desired carboxylic acid to precipitate.[7]

  • A white precipitate will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.

  • Dry the white solid in a vacuum oven at 50 °C overnight to yield pure this compound.

Expected Yields and Characterization

  • Overall Yield: 30-40% (based on methyl propiolate), largely dependent on the efficiency of the chromatographic separation.

  • Appearance: White crystalline solid.

  • Characterization:

    • ¹H NMR: The spectrum should show a characteristic singlet for the methyl group and a singlet for the triazole proton.

    • ¹³C NMR: Will confirm the number of unique carbons in the molecule.

    • FT-IR: A broad peak in the region of 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) and a sharp peak around 1700 cm⁻¹ (C=O stretch) are expected.

    • Mass Spectrometry: To confirm the molecular weight (C₄H₅N₃O₂ = 127.10 g/mol ).

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for synthesizing this compound. While the lack of regioselectivity in the initial cycloaddition necessitates a chromatographic separation step, the procedure is robust and utilizes common laboratory reagents. The paramount importance of adhering to strict safety protocols when handling methyl azide cannot be overstated. By following this guide, research and development laboratories can confidently produce multi-gram quantities of this valuable building block for further synthetic applications.

References

  • Dai, H., Chen, Y., & Liu, X. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link][2][5]

  • Kalisiak, J., & Fokin, V. V. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. [Link][15]

  • Jakubke, H.-D. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link][7]

  • Wikipedia contributors. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link][3]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. [Link][8]

  • Various Authors. (2014). What is a simple way to convert an ester into carboxylic acid? ResearchGate. [Link][14]

  • LibreTexts. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link][9]

  • Chi, T.-C., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Journal of Organic Chemistry. [Link][6]

  • Chem Help ASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube. [Link][4]

  • Various Authors. (n.d.). Methyl Azide. ResearchGate. [Link][10]

  • Wikipedia contributors. (n.d.). Methyl azide. Wikipedia. [Link][11]

  • Fukuyama, T., & Kobayashi, J. (2017). Generation of hazardous methyl azide and its application to synthesis of a key-intermediate of picarbutrazox, a new potent pesticide in flow. PubMed. [Link][12]

  • Woltering, T. J., et al. (2018). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. ResearchGate. [Link][13]

  • Maciejewski, J. P., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au. [Link][1]

Sources

The Triazole Core in Bioorthogonal Chemistry: Application Notes on 2-Methyl-2H-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,3-Triazole Motif - A Product of Bioorthogonal Ligation

In the landscape of bioorthogonal chemistry, the 1,2,3-triazole ring system stands as a hallmark of stability and efficiency. It is most famously the product of the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction and its catalyst-free counterpart, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are celebrated for their rapid kinetics, high specificity, and biocompatibility, enabling the covalent labeling of biomolecules in living systems.[1][3] Therefore, when we consider a molecule such as 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid, its primary role in bioorthogonal chemistry is not as a reactive partner but as a stable, central scaffold that is often the result of a bioorthogonal ligation.

This guide will delve into the multifaceted applications of this compound and its derivatives, focusing on their significance as bioisosteres in drug development and as versatile building blocks for advanced chemical probes. While direct participation of this stable triazole in a bioorthogonal reaction is not its conventional role, its structural and chemical properties make it a molecule of significant interest to researchers at the interface of chemistry, biology, and medicine.

Part 1: The 1,2,3-Triazole-4-carboxylic Acid Scaffold as a Bioisostere

A fundamental concept in medicinal chemistry is the principle of bioisosterism, where a substituent or group is replaced by another with similar physical and chemical properties to enhance the pharmacological activity or pharmacokinetic profile of a compound.[4] The 1,2,3-triazole ring, particularly when functionalized with a carboxylic acid, has emerged as a highly effective bioisostere for several key functional groups.[5]

Mimicking the Amide Bond and Carboxylic Acid Functionality

The 1,2,3-triazole core is an excellent surrogate for the amide bond, a linkage that is prevalent in peptides and proteins but is susceptible to enzymatic cleavage.[4][6] The triazole ring mimics the steric and electronic properties of the amide bond, including its size, planarity, and dipole moment, while offering superior metabolic stability.[4][5]

Furthermore, the 4-hydroxy-1,2,3-triazole moiety, which is in tautomeric equilibrium with the 4-oxo form and can be considered a precursor or analogue to the carboxylic acid, has been investigated as a bioisostere for the carboxylic acid function itself.[7][8] This substitution can modulate the acidity and pharmacokinetic properties of a drug candidate, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.[9][10]

Caption: Bioisosteric replacement of amide and carboxylic acid groups with 1,2,3-triazole moieties.

Part 2: Synthesis and Functionalization Protocols

The utility of this compound as a building block in drug discovery and for the development of chemical probes necessitates robust synthetic protocols.

Protocol 1: Synthesis of this compound

This protocol outlines a general method for the synthesis of the title compound, which can be achieved through the methylation of a precursor 1H-1,2,3-triazole-4-carboxylic acid ester followed by hydrolysis.

Materials:

  • Methyl 1H-1,2,3-triazole-4-carboxylate

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Dry Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Methylation:

    • To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in dry DMF, add K₂CO₃ (1.1 eq).

    • Cool the mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to isolate the N-methylated isomers. The desired 2-methyl isomer should be carefully characterized and separated from other isomers.

  • Hydrolysis:

    • Dissolve the purified methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate in a mixture of methanol and water.

    • Add NaOH (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the methanol under reduced pressure.

    • Cool the aqueous solution to 0 °C and acidify with HCl to pH 2-3.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Caption: Synthetic workflow for this compound.

Protocol 2: Amide Coupling for Probe and Drug Candidate Synthesis

The carboxylic acid functionality of the title compound is a versatile handle for further elaboration, most commonly through amide bond formation.

Materials:

  • This compound

  • Amine of interest (e.g., a fluorescent tag with a primary amine, a peptide, or a small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dry Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve this compound (1.0 eq) in dry DCM or DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine of interest (1.1 eq) in dry DCM or DMF and add DIPEA (2.0 eq).

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired amide conjugate.

Part 3: Applications in Drug Discovery and Chemical Biology

The stable and versatile nature of the this compound scaffold has led to its incorporation into a variety of biologically active molecules.

Case Study: Xanthine Oxidase Inhibitors

Derivatives of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme involved in gout.[11] In these analogues, the triazole core acts as a key pharmacophore, with the carboxylic acid group providing a crucial interaction point within the enzyme's active site.[11]

Building Blocks for Bioorthogonal Probes

While not bioorthogonal itself, this compound can be a component in the synthesis of more complex bioorthogonal probes. For instance, it can be coupled to a strained alkyne or a tetrazine to generate a probe for SPAAC or inverse-electron-demand Diels-Alder (IEDDA) reactions, respectively. The triazole moiety in such a probe would serve as a stable linker. Recent research has shown that triazolyl-tetrazines exhibit improved physiological stability and high reactivity, highlighting the potential of incorporating triazoles into the design of advanced bioorthogonal reagents.[12]

Application Area Role of the Triazole Scaffold Key Advantages Representative References
Drug Discovery Bioisostere for amide bonds and carboxylic acidsEnhanced metabolic stability, improved ADME properties[4][5][7][8]
Core pharmacophoreProvides key interactions with biological targets[11]
Chemical Biology Stable linker in chemical probesChemically inert, predictable geometry[12]
Component of fluorescent dyesCan be part of a larger conjugated system[11]

Future Perspectives: Triazoles in Bioorthogonal Cleavage

An emerging area in bioorthogonal chemistry is the development of reactions that enable the cleavage of bonds within a living system.[3] While the 1,2,3-triazole ring is known for its stability, research into "click-to-release" strategies is ongoing.[13] It is conceivable that future developments could lead to triazole-containing linkers that are stable under general physiological conditions but can be cleaved upon a specific bioorthogonal stimulus. The substitution pattern on the triazole ring, including the presence of a methyl group at the 2-position and a carboxylic acid at the 4-position, could be exploited to tune the stability and cleavage kinetics of such systems.

Conclusion

This compound, while not a direct participant in bioorthogonal reactions, is a molecule of profound importance in the broader field of chemical biology and drug discovery. Its role as a stable product of click chemistry, a versatile bioisostere, and a functionalizable building block makes it a valuable tool for researchers. The protocols and applications detailed in this guide provide a framework for harnessing the potential of this and related triazole scaffolds in the design and synthesis of novel probes and therapeutics. As the field of bioorthogonal chemistry continues to evolve, the strategic incorporation of stable heterocyclic motifs like the 1,2,3-triazole will undoubtedly play a crucial role in advancing our ability to study and manipulate biological systems with chemical precision.

References

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(15), 5939-5957.
  • ResearchGate. (n.d.). Cleavage of NH-1,2,3-triazoles with thiophosgene. Retrieved from [Link]

  • Verkade, N., et al. (2021). Click-Triggered Bioorthogonal Bond-Cleavage Reactions. ChemBioChem, 22(12), 2045-2057.
  • Kumar, A., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(1), 14-30.
  • Radi, M., & Schenone, S. (2021). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Expert Opinion on Drug Discovery, 16(10), 1149-1163.
  • Wikipedia. (2023). Bioorthogonal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Retrieved from [Link]

  • Van der Veken, P., et al. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 25(21), 5087.
  • S. S. P. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-27.
  • ResearchGate. (n.d.). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]

  • Wang, H., et al. (2023). Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. ACS Central Science, 9(7), 1361-1369.
  • Wang, M., et al. (2024). A mild protocol for efficient preparation of functional molecules containing triazole. New Journal of Chemistry, 48(10), 4539-4543.
  • Not So Bioorthogonal Chemistry. (2024). Journal of the American Chemical Society.
  • Prescher, J. A. (2020). Developing bioorthogonal probes to span a spectrum of reactivities.
  • S. A. M. (2023). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Cell Chemical Biology, 30(6), 579-596.
  • ResearchGate. (n.d.). 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: A novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site. Retrieved from [Link]

  • Pippione, A. C., et al. (2018). 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site. European Journal of Medicinal Chemistry, 158, 546-562.
  • Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. (2024). ChemBioChem.
  • Li, J., & Jia, S. (2023).
  • Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. (2021). Molecules, 26(16), 4911.
  • Novel Double-Modified Colchicine Derivatives Bearing 1,2,3-Triazole: Design, Synthesis, and Biological Activity Evaluation. (2021). ACS Omega, 6(35), 22894-22907.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the mechanistic underpinnings of the synthetic strategies and provide field-proven insights to ensure the successful and efficient production of your target molecule.

Introduction to the Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, primarily involves two strategic approaches: the N-alkylation of a pre-formed triazole ring or a regioselective 1,3-dipolar cycloaddition. Both pathways present unique challenges, with the control of regioselectivity being the most critical factor influencing the final yield and purity of the desired N2-substituted isomer. This guide will provide detailed protocols and troubleshooting for both approaches.

Core Synthetic Pathways

Two primary routes are commonly employed for the synthesis of this compound. The choice between these pathways often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic_Pathways cluster_0 Pathway A: N-Alkylation cluster_1 Pathway B: 1,3-Dipolar Cycloaddition Start_A Methyl 1H-1,2,3-triazole-4-carboxylate Step_A1 Methylation (e.g., MeI, K₂CO₃, DMF) Start_A->Step_A1 Intermediate_A Mixture of N-methylated ester isomers (N1, N2, N3) Step_A1->Intermediate_A Step_A2 Chromatographic Separation Intermediate_A->Step_A2 Product_A_Ester Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate Step_A2->Product_A_Ester Step_A3 Hydrolysis (e.g., NaOH or LiOH) Product_A_Ester->Step_A3 Final_Product_A This compound Step_A3->Final_Product_A Start_B1 Methyl Azide (CH₃N₃) Step_B1 [3+2] Cycloaddition Start_B1->Step_B1 Start_B2 Propiolic Acid or its Ester Start_B2->Step_B1 Intermediate_B Mixture of triazole regioisomers Step_B1->Intermediate_B Step_B2 Separation/Hydrolysis Intermediate_B->Step_B2 Final_Product_B This compound Step_B2->Final_Product_B

Figure 1: Overview of the two primary synthetic pathways to this compound.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield in the N-Alkylation Pathway

Question: I am following the N-alkylation route starting from Methyl 1H-1,2,3-triazole-4-carboxylate, but my final yield of the desired carboxylic acid is consistently low. What are the likely causes and how can I improve it?

Answer: Low overall yield in this multi-step synthesis can be attributed to several factors, from incomplete reactions to losses during purification. Let's break down the potential problem areas:

Potential Causes & Solutions:

  • Incomplete Methylation:

    • Cause: Insufficient reactivity of the methylating agent, inadequate base, or non-anhydrous conditions. Carbonate bases are hygroscopic and can introduce water, which can consume your methylating agent.

    • Solution:

      • Ensure all glassware is oven or flame-dried.

      • Use anhydrous DMF as the solvent.

      • Dry the potassium carbonate (K₂CO₃) before use by heating under vacuum.

      • Use a slight excess of methyl iodide (1.1-1.2 equivalents).

      • Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.

  • Poor Regioselectivity:

    • Cause: The N-alkylation of 1H-1,2,3-triazoles is notoriously unselective, leading to a mixture of N1, N2, and sometimes N3-methylated isomers[1][2]. The desired N2 isomer is often not the major product.

    • Solution:

      • While difficult to control completely in this specific reaction, adjusting the temperature may have a minor effect on the isomer ratio. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) may slightly favor one isomer over another, although this can also slow down the reaction rate[1].

      • Consider alternative methylation strategies that have shown promise for N2-selectivity in related systems, such as using a bulky protecting group on N1, followed by methylation and deprotection. However, this adds steps to the synthesis.

  • Losses During Isomer Separation:

    • Cause: The regioisomers often have very similar polarities, making their separation by column chromatography challenging and leading to mixed fractions and product loss.

    • Solution:

      • Optimize Chromatography: Use a high-resolution silica gel and a shallow solvent gradient. A good starting point for the eluent system is a mixture of ethyl acetate and petroleum ether or hexanes. A slow, gradual increase in the polarity of the eluent is key.

      • Alternative Techniques: If separation by standard column chromatography is proving difficult, consider using preparative HPLC or supercritical fluid chromatography (SFC) with a chiral stationary phase, which can offer superior resolution for closely related isomers[2][3].

  • Incomplete Hydrolysis:

    • Cause: The ester group on the electron-deficient triazole ring can be resistant to hydrolysis.

    • Solution:

      • Use a stronger base like lithium hydroxide (LiOH) in a mixture of THF and water, which is often more effective than sodium hydroxide (NaOH) for the saponification of hindered or electron-poor esters.

      • Increase the reaction temperature or prolong the reaction time, monitoring by TLC until the starting ester is fully consumed.

  • Difficult Product Isolation after Hydrolysis:

    • Cause: The final carboxylic acid product can be highly polar and water-soluble, making extraction from the aqueous reaction mixture inefficient.

    • Solution:

      • After acidification of the reaction mixture, if the product does not precipitate, saturate the aqueous layer with sodium chloride to decrease the product's solubility.

      • Perform multiple extractions with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.

      • If extraction is still problematic, evaporate the aqueous layer to dryness and triturate the resulting solid with a suitable organic solvent to isolate the product from inorganic salts.

Issue 2: Difficulty in Separating N-Methyl Isomers

Question: I have successfully methylated Methyl 1H-1,2,3-triazole-4-carboxylate, but I am struggling to separate the N1, N2, and N3 isomers by column chromatography. They are co-eluting.

Answer: This is a very common and significant challenge in this synthetic route. The subtle differences in polarity between the regioisomers make their separation a meticulous process.

Troubleshooting Steps for Isomer Separation:

ParameterRecommendationRationale
Stationary Phase Use high-quality silica gel with a small particle size (e.g., 40-63 µm).Smaller particle sizes provide a larger surface area and better resolution.
Eluent System Start with a non-polar solvent system like 10-20% ethyl acetate in hexanes and gradually increase the polarity.A shallow gradient is crucial to exploit the small differences in polarity. A steep gradient will cause the isomers to elute together.
Column Loading Do not overload the column. Use a sample-to-silica ratio of at least 1:50, and preferably 1:100.Overloading leads to band broadening and poor separation.
Flow Rate Maintain a slow and consistent flow rate.This allows for proper equilibration between the stationary and mobile phases, enhancing separation.
Alternative Solvents If ethyl acetate/hexanes fails, try other solvent systems like dichloromethane/methanol or acetone/toluene.Different solvent systems can alter the selectivity of the separation.
Preparative HPLC If column chromatography is consistently unsuccessful, preparative HPLC is a highly effective alternative. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.HPLC offers significantly higher resolving power than standard column chromatography[4].

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic pathway is generally recommended for higher yield and purity?

A1: While the N-alkylation pathway is often attempted due to the commercial availability of the starting triazole ester, it is plagued by poor regioselectivity, leading to challenging separations and lower yields of the desired N2 isomer. The 1,3-dipolar cycloaddition route (Pathway B), if optimized for regioselectivity, can be more direct. However, achieving high N2-selectivity in the cycloaddition of methyl azide with propiolic acid or its esters without specific directing groups or catalysts is also challenging[1][5]. For predictable regioselectivity, catalyzed versions of the azide-alkyne cycloaddition are superior, although they may not favor the N2 isomer.

Q2: Are there any catalysts that can selectively promote the formation of the N2-methyl isomer in the cycloaddition reaction?

A2: The classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective for the 1,4-disubstituted (N1) isomer[6]. Ruthenium-catalyzed reactions (RuAAC) can favor the 1,5-disubstituted isomer. The synthesis of N2-substituted triazoles via cycloaddition is less straightforward and often requires more specialized methods, such as using pre-functionalized azides or alkynes with directing groups, or alternative cyclization strategies[7][8]. For the specific case of methyl azide and propiolic acid, the uncatalyzed thermal reaction will likely give a mixture of isomers.

Q3: What are the potential side reactions during the methylation step with methyl iodide and K₂CO₃ in DMF?

A3: Besides the formation of regioisomers, other side reactions can occur:

  • Quaternization: Over-alkylation of the already methylated triazole ring can occur, leading to the formation of a quaternary triazolium salt. This is more likely if a large excess of methyl iodide is used or if the reaction is run for an extended period.

  • Reaction with DMF: At elevated temperatures, strong bases can react with DMF. While K₂CO₃ is a relatively mild base, it's good practice to keep the reaction temperature as low as feasible (0 °C to room temperature) to minimize potential side reactions involving the solvent[9]. Methyl iodide itself is generally stable under these conditions but is a hazardous and volatile substance that should be handled with care in a fume hood[10].

Q4: How can I confirm the identity of the correct N2-methyl isomer?

A4: Unambiguous characterization requires spectroscopic analysis, typically NMR.

  • ¹H NMR: The chemical shift of the triazole ring proton and the N-methyl protons will be different for each isomer.

  • ¹³C NMR: The chemical shifts of the triazole ring carbons will also be distinct.

  • NOESY/ROESY: 2D NMR techniques can be used to identify through-space correlations. For example, a nuclear Overhauser effect (nOe) between the N-methyl protons and the C5-proton (if present) can help distinguish isomers.

  • X-ray Crystallography: If a single crystal can be obtained, X-ray diffraction provides definitive structural proof[4].

Below is a table with representative (though potentially source-dependent) NMR data for the methyl ester precursors:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate ~8.3 (s, 1H, triazole-H), ~4.1 (s, 3H, N-CH₃), ~3.9 (s, 3H, O-CH₃)~161, ~140, ~127, ~52, ~36
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate ~8.0 (s, 1H, triazole-H), ~4.3 (s, 3H, N-CH₃), ~3.9 (s, 3H, O-CH₃)~161, ~143, ~135, ~52, ~43

Note: Exact chemical shifts can vary based on the solvent and instrument.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate via Methylation

This protocol is adapted from published procedures and is a common method for the N-alkylation of triazoles[2][4].

Methylation_Workflow Start Start: Methyl 1H-1,2,3-triazole-4-carboxylate, K₂CO₃, Anhydrous DMF Cooling Cool reaction mixture to 0 °C (ice bath) under N₂ Start->Cooling Addition Add Methyl Iodide (MeI) dropwise Cooling->Addition Reaction Stir at 0 °C for 1 hr, then warm to RT and stir until completion (monitor by TLC) Addition->Reaction Workup Evaporate DMF under vacuum Reaction->Workup Purification Purify by column chromatography (e.g., Ethyl Acetate/Hexanes gradient) Workup->Purification Isolation Isolate fractions corresponding to the N2-isomer Purification->Isolation Product Product: Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate Isolation->Product

Figure 2: Workflow for the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate.

Step-by-Step Methodology:

  • To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in anhydrous DMF (10-15 mL per gram of starting material), add finely ground, anhydrous potassium carbonate (1.3 eq).

  • Place the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.

  • Add methyl iodide (1.1 eq) dropwise to the stirred suspension.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the mobile phase).

  • Once the starting material is consumed, filter off the potassium carbonate and wash the solid with a small amount of DMF or ethyl acetate.

  • Combine the filtrates and remove the DMF under high vacuum.

  • The resulting crude residue, containing a mixture of isomers, is then purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions and analyze them by TLC or LC-MS to identify the different isomers. The N2-isomer is typically one of the major products.

  • Combine the fractions containing the pure N2-isomer and evaporate the solvent to yield Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate as a solid.

Protocol 2: Hydrolysis to this compound

This is a standard saponification procedure.

Step-by-Step Methodology:

  • Dissolve Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide (LiOH·H₂O, 1.5-2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield this compound.

References

  • Prabakaran, K., Hathwar, V. R., Maiyalagan, T., Kirthana, M. V., & Khan, F. N. (2009). Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1883. [Link]

  • Dai, H., Yi, W., & Wu, P. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • Kirsch, S. F., et al. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Letters, 26(41), 8816-8820. [Link]

  • Miranda, L. S. M., et al. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 91(suppl 1), e20180751. [Link]

  • Waters Corporation. (2014). Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 4-Methyl-2-phenyl-2H-1,2,3-triazole-5-carboxylic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Prabakaran, K., Maiyalagan, T., Hathwar, V. R., Kazak, C., & Khan, F. N. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1752. [Link]

  • Safronov, N. E., Kostova, I. P., Palafox, M. A., & Belskaya, N. P. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4193. [Link]

  • ResearchGate. (2013). What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide?. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • PubChem. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Reddit. (2020). r/Chempros - Methylation using iodomethane. [Link]

  • Kalisiak, J., & Fokin, V. V. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(15), 3171–3174. [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A simple route towards the synthesis of 1,4,5-trisubstituted 1,2,3- triazoles from primary. [Link]

  • ResearchGate. (n.d.). Synthesis of triazole substituted methyl ester and attempted hydrolysis. Reaction conditions. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. [Link]

  • Belletire, J. L., & Bills, R. A. (2006). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. AFRL-PR-ED-TP-2006-258. [Link]

  • Dheer, D., Singh, V., & Shankar, R. (2017). Medicinal attributes of 1,2,3-triazoles: Current development. Bioorganic & Medicinal Chemistry, 25(11), 2873-2895.

Sources

troubleshooting purification of 2-Methyl-2h-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the common purification challenges associated with this compound. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to make informed, effective decisions in your work.

Troubleshooting Guide: Purification Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My final product shows multiple spots on TLC/peaks in HPLC, even after a standard aqueous work-up. What are these impurities and how do I remove them?

Answer: The most common and challenging impurities in the synthesis of this compound are its own structural isomers. The synthetic route often involves the N-methylation of a 1H-1,2,3-triazole-4-carboxylate ester precursor. This alkylation step is rarely perfectly selective and typically yields a mixture of three isomers: the desired 2-methyl product, along with the 1-methyl and 3-methyl isomers.[1]

Subsequent hydrolysis of this ester mixture gives you the corresponding carboxylic acid isomers, which have very similar polarities, making them difficult to separate. Another common impurity is the unreacted starting material, the methyl ester precursor, resulting from incomplete hydrolysis.

Primary Cause:

  • Lack of Regioselectivity: The initial N-alkylation of the triazole ring produces a mixture of isomers.

Recommended Solution: Purify the Precursor The most effective strategy is to purify the intermediate before hydrolysis. The methyl ester precursors are significantly less polar than the final carboxylic acids and are readily separable using standard silica gel column chromatography.

Workflow: Isomer Removal via Precursor Purification

cluster_synthesis Synthesis Stage cluster_hydrolysis Hydrolysis Stage start Crude Reaction Mixture (Methyl Ester Isomers) column Silica Gel Column Chromatography (e.g., Hexane/Ethyl Acetate Gradient) start->column Load crude mixture isolated_ester Isolated Methyl 2-Methyl-2H- 1,2,3-triazole-4-carboxylate column->isolated_ester Collect pure fraction hydrolysis Base Hydrolysis (e.g., LiOH or NaOH) isolated_ester->hydrolysis acidification Acidification (e.g., HCl to pH 2-3) hydrolysis->acidification final_product Pure 2-Methyl-2H-1,2,3-triazole- 4-carboxylic acid acidification->final_product

Caption: Workflow for obtaining pure acid via ester purification.

Question 2: My purified product still contains some non-polar impurities, likely unreacted starting material (the methyl ester). How can I remove this without chromatography?

Answer: This is a classic purification challenge that is perfectly suited for an acid-base extraction. This technique leverages the acidic nature of your target compound's carboxylic acid group, which allows it to be selectively moved between aqueous and organic phases, leaving neutral impurities like the starting ester behind.

Principle of Causality: In a basic aqueous solution (pH > 8), the carboxylic acid is deprotonated to its highly water-soluble carboxylate salt. The neutral methyl ester impurity has no acidic proton and remains insoluble in water, preferring the organic phase. After separating the layers, the aqueous phase is re-acidified, which protonates the carboxylate salt, causing the pure carboxylic acid to precipitate out of the solution.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent in which both the acid and ester are soluble, such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) or a 1M sodium carbonate (Na₂CO₃) solution. Shake vigorously and allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing your desired product as a salt) into a clean flask.

  • Washing: Add a fresh portion of the organic solvent (ethyl acetate) to the aqueous layer in the flask, shake, and separate again to remove any residual ester. It is best practice to perform the extraction and washing steps 2-3 times.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1M HCl with stirring. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the pH is approximately 2-3.

  • Isolation: The pure carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash it with cold deionized water, and dry it under a vacuum.

Troubleshooting Logic: Acid-Base Extraction

G cluster_0 Separatory Funnel start Crude Product (Acid + Neutral Ester) step1 Dissolve in Ethyl Acetate Add aq. NaHCO₃ start->step1 step2 Separate Layers step1->step2 organic_phase Organic Phase (Neutral Ester Impurity) discard Discard Organic Layer organic_phase->discard aqueous_phase Aqueous Phase (Sodium Carboxylate Salt) step3 Cool Aqueous Layer Add 1M HCl until pH 2-3 aqueous_phase->step3 step2->organic_phase Top Layer step2->aqueous_phase Bottom Layer end Pure Carboxylic Acid (Precipitate) step3->end

Caption: Decision workflow for purification by acid-base extraction.

Question 3: I'm trying to recrystallize my product, but it either "oils out" or I get a very low yield. What can I do?

Answer: Recrystallization is an excellent final polishing step but requires careful solvent selection. "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated too quickly upon cooling.[2] Low yield is typically due to the product having high solubility in the chosen solvent even at cold temperatures.[2]

Solutions:

  • For Oiling Out:

    • Use a solvent with a lower boiling point.

    • Ensure you are not using excessive heat.

    • Allow the solution to cool more slowly. First, let it cool to room temperature undisturbed, then move it to an ice bath.

  • For Low Yield:

    • Use the absolute minimum amount of hot solvent required to fully dissolve the solid.

    • Concentrate the mother liquor (the leftover solution after filtration) and cool it again to recover a second crop of crystals.

    • Employ an anti-solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble), and then slowly add a "bad" anti-solvent (in which it is insoluble) at room temperature until the solution just begins to turn cloudy. Then, cool the mixture slowly.

Data Table: Recommended Solvent Systems for Recrystallization
Solvent SystemTypeNotes
WaterSingle SolventGood for highly polar compounds. May require heating.
Ethanol/WaterCo-solventDissolve in hot ethanol, then add hot water dropwise until cloudy. Add a drop of ethanol to clarify and then cool.
MethanolSingle SolventOften used for similar triazole carboxylates.[3]
Ethyl Acetate/HexanesAnti-solventDissolve in a minimum of warm ethyl acetate, then slowly add hexanes until turbidity persists. Cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to confirm the purity and identity of my final product? A1: A combination of methods is essential. High-Performance Liquid Chromatography (HPLC) is ideal for determining quantitative purity. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is crucial for confirming the chemical structure and, importantly, for ensuring you have the correct isomer. The chemical shifts, particularly of the triazole proton and the N-methyl group, will be distinct for the 1-methyl, 2-methyl, and 3-methyl isomers. Mass Spectrometry (MS) should be used to confirm the correct molecular weight (C₄H₅N₃O₂, MW: 127.10 g/mol ).[2][4]

Q2: Can I purify the final carboxylic acid directly using silica gel chromatography? A2: While possible, it is often problematic. Carboxylic acids are highly polar and tend to bind strongly to silica gel, which can lead to significant streaking and poor separation.[2] If you must use chromatography on the acid, you will likely need to add a small amount of a polar, acidic modifier like acetic acid or formic acid to your mobile phase (e.g., Dichloromethane/Methanol/Acetic Acid) to suppress deprotonation and improve peak shape. However, purifying the methyl ester precursor is almost always the more reliable method.[1]

Q3: My product appears as a colored solid (yellow or brown). How can I decolorize it? A3: Minor color impurities can often be removed during recrystallization by adding a very small amount of activated charcoal to the hot, dissolved solution. Swirl the hot solution with the charcoal for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal before allowing the solution to cool. Caution: Activated charcoal can adsorb your desired product, leading to reduced yield, so use it sparingly.[2]

Q4: What are the recommended storage conditions for this compound? A4: The 1,2,3-triazole ring is known to be very stable.[5][6][7] Like most carboxylic acids, the compound can be hygroscopic. Therefore, it should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storage at 2-8°C is recommended for long-term stability.[8]

References

  • Khan, F. R. N., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1752. Available at: [Link]

  • Google Patents. (2020). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • Wiley-VCH. (Supporting Information). General procedure for the synthesis of products. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. International Journal of Organic Chemistry, 4, 216-224. Available at: [Link]

  • Shawali, A. S., et al. (1990). Transmission of substituent effects via 1,2,4-triazole ring residue. Indian Journal of Chemistry, 29A, 1012-1016. Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

  • ChemBK. 2H-1,2,3-triazole-4-carboxylic acid(). Available at: [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available at: [Link]

Sources

common side reactions in the synthesis of 2-Methyl-2h-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. As a key structural motif in medicinal chemistry, precise and efficient synthesis is paramount. However, the path to the pure 2-methyl isomer is often complicated by challenges in regioselectivity and subsequent reaction steps.

This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental issues and offer validated protocols to overcome them.

Core Synthetic Workflow Overview

The most common and practical laboratory approach to this compound involves a multi-step sequence. This typically begins with the formation of a 1H-1,2,3-triazole-4-carboxylate ester, followed by N-methylation which generates a mixture of regioisomers, and concludes with selective hydrolysis of the ester to the desired carboxylic acid. Each stage presents unique challenges that this guide will address.

Synthesis_Workflow cluster_0 Step 1: Cycloaddition cluster_1 Step 2: N-Methylation (Critical Step) cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Purification A Alkyne Ester (e.g., Methyl Propiolate) + Azide Source B Methyl 1H-1,2,3-triazole-4-carboxylate A->B Cu(I) Catalysis (CuAAC) C Isomeric Mixture: - Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (Desired) - Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (Side Product) B->C Methylating Agent (e.g., MeI, DMS) + Base D Isomeric Acid Mixture C->D Saponification (e.g., LiOH, NaOH) E Pure this compound D->E Crystallization or Chromatography

Caption: General synthetic workflow for this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Section 1: N-Methylation Regioselectivity

The central challenge in this synthesis is controlling the site of methylation on the triazole ring. The triazole anion is an ambident nucleophile, meaning methylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers that are often difficult to separate.[1]

Question: My N-methylation step produces a nearly 1:1 mixture of the 1-methyl and 2-methyl isomers. How can I favor the formation of the desired 2-methyl product?

Answer: This is the most common issue encountered. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, methylating agent, and counter-ion.[1][2] The N2 position is often sterically more accessible, but the N1 anion can be thermodynamically more stable. To favor the 2-methyl isomer, the goal is to operate under conditions that are kinetically controlled and sensitive to steric hindrance.

Underlying Mechanism: The triazole anion can be attacked at two different nitrogen atoms by the electrophile (methylating agent). The regioselectivity is a delicate balance of electronics, sterics, and ion-pairing effects.[1]

Regioisomer_Formation cluster_main cluster_paths START Methyl 1H-1,2,3-triazole-4-carboxylate + Base ANION Triazolate Anion (Ambident Nucleophile) START->ANION - H+ PRODUCT_N2 2-Methyl Isomer (Kinetically Favored, Sterically Accessible) ANION->PRODUCT_N2 + CH3-X (Attack at N2) PRODUCT_N1 1-Methyl Isomer (Thermodynamically Favored) ANION->PRODUCT_N1 + CH3-X (Attack at N1)

Caption: Competing pathways in the N-methylation of the triazole ring.

Troubleshooting & Optimization Protocol:

  • Choice of Base and Solvent: The combination of base and solvent dictates the nature of the triazolate anion (e.g., free anion vs. tight ion pair).

    • High N2 Selectivity: Use a strong, non-nucleophilic base in a polar aprotic solvent. For instance, potassium carbonate (K₂CO₃) in dry DMF is a standard choice that often provides a good ratio of isomers.[3] The potassium ion can coordinate with the heterocycle and influence regioselectivity.

    • Avoid Protic Solvents: Protic solvents (like methanol or ethanol) can solvate the anion and reduce its reactivity, potentially leading to poorer selectivity.

  • Methylating Agent: The reactivity and size of the alkylating agent matter.

    • Standard Choice: Methyl iodide (MeI) is highly reactive and commonly used.[3]

    • Alternative: Dimethyl sulfate (DMS) is another effective methylating agent. Always handle with extreme caution due to its toxicity.

  • Temperature Control: Perform the reaction at a controlled temperature.

    • Start the reaction at a low temperature (e.g., 0 °C) during the addition of the methylating agent to control the initial exotherm and improve kinetic selectivity.[3]

    • Allow the reaction to slowly warm to room temperature and stir until completion, which should be monitored by TLC or LC-MS.[3]

Validated Protocol for Improved N2-Selectivity:

  • Step 1: Dissolve Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in dry DMF.

  • Step 2: Add finely powdered anhydrous Potassium Carbonate (K₂CO₃) (1.1 eq).

  • Step 3: Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

  • Step 4: Add Methyl Iodide (1.05 eq) dropwise, keeping the temperature below 5 °C.

  • Step 5: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Step 6: Monitor the reaction by LC-MS to check for the consumption of starting material and the ratio of the two product isomers.

ConditionTypical N2:N1 RatioNotes
K₂CO₃, MeI in DMF~3:1 to 5:1A reliable starting point for optimization.[3]
NaH, MeI in THFVariable, often less selectiveNaH is a stronger base, can lead to more free anion and reduced selectivity.
Cs₂CO₃, MeI in DMSOCan favor N1Cesium can form different ion pairs, altering selectivity.[4]
Section 2: Ester Hydrolysis and Potential Side Reactions

Question: My saponification step is either incomplete or leads to the formation of unknown byproducts. What are the best practices for hydrolyzing the methyl ester to the carboxylic acid?

Answer: Incomplete hydrolysis is often due to insufficient reaction time or temperature, while byproduct formation can result from conditions that are too harsh. The triazole ring itself is generally stable, but the carboxylic acid group can be susceptible to decarboxylation under certain conditions.

Troubleshooting & Optimization Protocol:

  • Choice of Base: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) for sensitive substrates. It is less harsh and can provide cleaner reactions with fewer side products.

  • Solvent System: A mixture of an organic solvent and water is necessary to ensure the solubility of the ester.

    • Recommended System: A mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 or 2:1 v/v) is highly effective. THF ensures the ester is fully dissolved, allowing the aqueous base to react efficiently at the interface or in the homogeneous solution.

  • Temperature and Time: Most ester hydrolyses do not require high temperatures.

    • Standard Conditions: Stirring at room temperature for 12-24 hours is typically sufficient. Gentle heating (e.g., 40 °C) can be applied if the reaction is sluggish, but it should be monitored closely to avoid byproduct formation.

Validated Protocol for Clean Hydrolysis:

  • Step 1: Dissolve the isomeric mixture of methyl esters (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Step 2: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq).

  • Step 3: Stir the mixture vigorously at room temperature until TLC or LC-MS indicates complete consumption of the starting esters.

  • Step 4 (Workup):

    • Carefully remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Section 3: Product Purification

Question: I have the mixture of 1-methyl and 2-methyl carboxylic acids. How can I isolate the pure 2-methyl isomer?

Answer: Separating the final regioisomeric acids can be challenging but is achievable due to their different physical properties.

  • Fractional Crystallization: This is the most common and scalable method. The two isomers often have different solubilities in various solvent systems.

    • Solvent Screening: Experiment with different solvents like water, ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/heptane.

    • General Procedure: Dissolve the crude acid mixture in a minimum amount of a hot solvent in which it is sparingly soluble when cold. Allow it to cool slowly. The less soluble isomer will crystallize out first. The identity and purity of the crystals and the mother liquor should be checked by NMR or LC-MS. Multiple recrystallizations may be necessary.

  • Column Chromatography: While possible, chromatography of the free acids on silica gel can be difficult due to streaking.

    • Acidified Mobile Phase: If using silica gel, it is often necessary to add a small amount of acetic acid or formic acid (~0.5-1%) to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to suppress deprotonation of the carboxylic acid and improve peak shape.

    • Ester Chromatography: It is often much easier to separate the methyl ester isomers by chromatography before the hydrolysis step. The esters are less polar and generally behave better on silica gel. After separation, the pure 2-methyl ester can be hydrolyzed to the desired pure acid.

References

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au - ACS Publications. [Link]

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. SciSpace. [Link]

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au. [Link]

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. PMC - PubMed Central. [Link]

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au - ACS Publications. [Link]

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC - NIH. [Link]

  • Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. RSC Publishing. [Link]

  • Ene–azide chemistry in the synthesis of 1,2,3-triazoline/triazole and the corresponding mechanistic aspects. RSC Publishing. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI. [Link]

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and... ScienceDirect. [Link]

  • Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. PMC - PubMed Central. [Link]

  • Synthesis of triazole substituted methyl ester and attempted hydrolysis. Reaction conditions. ResearchGate. [Link]

  • Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. PMC - NIH. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]

  • Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society. [Link]

  • Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar. [Link]

  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. ijpsr.com. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • One step synthesis of 1,2,3-triazole carboxylic acids.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. [Link]

  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • Unbelievable Challenges in Triazole Synthesis! YouTube. [Link]

  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. . [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. [Link]

  • Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. alliedacademies.org. [Link]

  • Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for the functionalization of 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction conditions and troubleshooting common experimental challenges. The unique electronic properties and steric environment of this triazole derivative require carefully considered strategies to achieve high-yield transformations.

Frequently Asked Questions (FAQs)

Q1: What makes the functionalization of this compound challenging?

A1: The primary challenges stem from the electronic nature and stability of the triazole ring. The 1,2,3-triazole ring is an electron-deficient system, which can decrease the nucleophilicity of the carboxylate and make activation more difficult compared to simple aliphatic or benzoic acids. Furthermore, the N2-methyl group introduces some steric hindrance around the C4-carboxylic acid. The triazole ring itself is generally stable to hydrolysis and oxidation, but harsh conditions should be avoided.[1]

Q2: Which functionalization reactions are most common for this molecule?

A2: The carboxylic acid handle is a versatile point for modification. The most common and synthetically valuable transformations are:

  • Amide Bond Formation: Coupling with a wide range of primary and secondary amines to generate bioactive amides and peptidomimetics.[2]

  • Esterification: Reaction with alcohols to produce esters, which can be useful as prodrugs or intermediates.

  • Acyl Chloride Formation: Conversion to the highly reactive acyl chloride, which serves as a precursor for various other functional groups.

Q3: What is the general stability of the N-methylated triazole ring under typical reaction conditions?

A3: The 1,2,3-triazole ring is known for its high stability.[1][3] It is generally robust under the neutral to mildly acidic or basic conditions used for most amide coupling and esterification reactions. The N-methyl group further stabilizes the ring system. However, very strong acids or bases at elevated temperatures could potentially lead to ring-opening or other side reactions, though this is not common.[4] The pKa of a protonated N-methyl-1,2,3-triazolium is approximately 1.25, indicating it is a weak base and only becomes significantly protonated at very low pH.[1]

Troubleshooting Guide: Amide Bond Formation

Amide coupling is the most frequently performed functionalization. Low yields are a common frustration, but can often be resolved with systematic troubleshooting.

Workflow for Selecting an Amide Coupling Strategy

Amide Coupling Strategy start Start: this compound + Amine amine_type Assess Amine Reactivity (Steric Hindrance, Nucleophilicity) start->amine_type unhindered Primary/Unhindered Secondary Amine amine_type->unhindered Low Hindrance hindered Sterically Hindered or Electron-Poor Amine amine_type->hindered High Hindrance carbodiimide Standard Carbodiimide EDC/HOBt or EDC/Oxyma in DMF or DCM unhindered->carbodiimide onium High-Potency Onium Salt HATU or HCTU with DIPEA in DMF/NMP hindered->onium acyl_halide Alternative: Acyl Halide Route Convert acid to acyl chloride first, then add amine with a non-nucleophilic base hindered->acyl_halide If onium fails

Caption: Decision tree for selecting an appropriate amide coupling method.

Q&A: Troubleshooting Amide Coupling Reactions
Q: My reaction yield is low (<30%) when using a standard EDC/HOBt coupling. What is the likely cause and how can I fix it?

A: Low yields with standard carbodiimide reagents often point to two main issues: incomplete activation of the carboxylic acid or low nucleophilicity of the amine partner.[5]

  • Causality: The electron-withdrawing nature of the triazole ring can make the carboxylic acid less reactive than typical substrates. Standard activation with EDC/HOBt may be too slow or inefficient, especially if the amine is sterically hindered or electron-deficient.[5][6]

  • Troubleshooting Steps:

    • Switch to a More Potent Activating System: Move from a carbodiimide-based system to a more reactive onium salt reagent.[7][8] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices.[7][9] These reagents form highly activated OAt or O-6-ClBt esters, which react faster and more efficiently, particularly with challenging substrates.[7]

    • Optimize the Base: Ensure you are using a non-nucleophilic amine base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[10] Typically, 2-3 equivalents are required to neutralize salts and facilitate the reaction.

    • Solvent Choice: Use high-purity, anhydrous solvents like DMF or NMP. The presence of water can hydrolyze the activated ester intermediate, killing the reaction.[5]

Q: I am seeing a significant amount of unreacted starting acid by LC-MS, even after using HATU. What's happening?

A: This strongly suggests an issue with either the amine's reactivity or the reaction stoichiometry.

  • Causality:

    • Amine Protonation: The amine may be protonated as a salt (e.g., a hydrochloride salt). Without sufficient base to deprotonate it, the amine is not nucleophilic and cannot participate in the coupling.[5]

    • Steric Hindrance: If both the triazole acid and the amine are sterically demanding, the coupling rate can be extremely slow.[11]

  • Troubleshooting Steps:

    • Verify Base Equivalents: If your amine is an HCl salt, you need at least one equivalent of base to neutralize it in addition to the base required for the coupling agent itself. A common practice is to use 2-3 equivalents of DIPEA.

    • Pre-activation: Try a pre-activation step. Stir the carboxylic acid, HATU, and DIPEA in DMF for 15-30 minutes at room temperature before adding the amine.[12] This ensures the activated ester is fully formed before the amine is introduced.

    • Increase Temperature: For very hindered couplings, gently warming the reaction to 30-50°C can significantly increase the rate.[13] Monitor by LC-MS to avoid decomposition.

Coupling Reagent System Typical Use Case Key Advantages Common Pitfalls
EDC / HOBt Unhindered primary/secondary aminesCost-effective, low racemization.Inefficient for hindered or electron-poor substrates.[5]
HATU / DIPEA Sterically hindered amines, peptide synthesisHigh reactivity, fast reaction times, suppresses racemization.[7][9]Higher cost, can cause guanidinylation of primary amines if used in excess.[7]
HCTU / DIPEA General purpose, good for hindered aminesMore reactive than HBTU, good balance of cost and reactivity.[7]Can also cause guanidinylation side reactions.[7]
T3P® (Propylphosphonic Anhydride) Broad applicability, scale-upExcellent safety profile, easy workup (byproducts are water-soluble).Requires a base, can be slower than onium salts for very tough couplings.
Protocol 1: High-Yield Amide Coupling with HATU
  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 20 minutes. A color change may be observed.

  • Amine Addition: Add the amine (1.05 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[12] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Esterification

Q: My Fischer esterification (acid + alcohol with H₂SO₄ catalyst) is not working. What are my options?

A: Fischer esterification is an equilibrium-driven process that often fails with electron-deficient acids or sensitive substrates due to the harsh acidic conditions and high temperatures required.[14]

  • Causality: The equilibrium may not favor the product, and the strongly acidic conditions can be incompatible with other functional groups on your alcohol substrate.

  • Troubleshooting Steps:

    • Switch to Milder Conditions: Use a carbodiimide-mediated esterification. React the carboxylic acid with EDC (1.2 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in an anhydrous solvent like DCM, then add your alcohol (1.5 eq). This method is highly effective at room temperature.

    • Acyl Chloride Route: A highly reliable method is to first convert the carboxylic acid to its acyl chloride (see next section) and then react the crude acyl chloride with the alcohol in the presence of a base like pyridine or triethylamine.

Troubleshooting Guide: Acyl Chloride Formation

Workflow for Acyl Chloride Formation

Acyl Chloride Formation start Start: this compound conditions Select Chlorinating Agent start->conditions socl2 Thionyl Chloride (SOCl₂) conditions->socl2 Standard Method oxalyl Oxalyl Chloride ((COCl)₂) conditions->oxalyl Milder/Faster Method socl2_protocol Use neat or with a non-polar solvent (DCM, toluene). Reflux may be required. Byproducts (SO₂, HCl) are gaseous. socl2->socl2_protocol oxalyl_protocol Use in DCM with catalytic DMF. Reaction is often faster and occurs at RT. Byproducts (CO, CO₂, HCl) are gaseous. oxalyl->oxalyl_protocol product 2-Methyl-2H-1,2,3-triazole-4-carbonyl chloride (Use immediately in next step) socl2_protocol->product oxalyl_protocol->product

Caption: Comparison of common reagents for acyl chloride synthesis.

Q&A: Troubleshooting Acyl Chloride Formation
Q: I am concerned about side reactions when using thionyl chloride (SOCl₂). Is the N-methyl group or triazole ring reactive?

A: This is a valid concern. While the triazole ring is generally stable, heating with thionyl chloride can sometimes lead to chlorination of activated methyl groups on certain heteroaromatic systems.[15]

  • Causality: The N-methyl group on the 2-position of the triazole is attached to a nitrogen and is generally not acidic or prone to the same side reactions as a C-methyl group on an electron-rich heterocycle. The primary reaction should be the desired conversion of the carboxylic acid.[16][17]

  • Recommended Protocol & Safeguards:

    • Use Oxalyl Chloride: To avoid any potential complications from high temperatures, the preferred method is to use oxalyl chloride with a catalytic amount of DMF in DCM at 0°C to room temperature.[18] This reaction is typically much faster, cleaner, and proceeds under milder conditions than those requiring SOCl₂.

    • If Using SOCl₂: Run the reaction at the lowest temperature necessary for conversion. Start at room temperature, and only gently heat if the reaction is sluggish. The byproducts, SO₂ and HCl, are gaseous, which helps drive the reaction to completion.[16]

    • Work-up: Acyl chlorides are moisture-sensitive. After the reaction is complete, remove the excess chlorinating agent and solvent in vacuo. The crude product should be used immediately without purification.

Protocol 2: Acyl Chloride Formation using Oxalyl Chloride
  • Preparation: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and suspend it in anhydrous DCM.

  • Catalyst: Add one drop of anhydrous DMF.

  • Reagent Addition: Cool the suspension to 0°C and slowly add oxalyl chloride (1.5-2.0 eq) dropwise. Vigorous gas evolution will be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

  • Isolation: Carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.

  • Next Step: Immediately re-dissolve the crude acyl chloride in an appropriate anhydrous solvent for the subsequent reaction (e.g., amide or ester formation).

References
  • BenchChem. (n.d.). Troubleshooting guide for failed 7-Chloro-1H-benzo[d]triazole couplings.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (n.d.). Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them.
  • ResearchGate. (2025). Basicity of N‐H‐ and N‐Methyl‐1,2,3‐triazoles in the Gas Phase, in Solution, and in the Solid State − An Experimental and Theoretical Study.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
  • MDPI. (n.d.). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • ResearchGate. (n.d.). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds.
  • (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.
  • (n.d.). Acid to Acid Chloride - Common Conditions.
  • NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

Sources

Technical Support Center: Stability of 2-Methyl-2H-1,2,3-triazole-4-carboxylic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

The 1,2,3-triazole ring is known for its general stability, which makes it a valuable scaffold in medicinal chemistry and materials science. However, the presence of a carboxylic acid functional group introduces specific vulnerabilities, particularly in aqueous environments. Understanding these stability issues is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors:

  • pH: Both acidic and alkaline conditions can promote degradation.

  • Temperature: Elevated temperatures can accelerate decomposition reactions.

  • Light: Exposure to UV or even ambient light may induce photodegradation, a common issue for some heterocyclic compounds.[1]

Q2: What are the likely degradation pathways for this compound in an aqueous solution?

A2: Based on the chemistry of related heterocyclic carboxylic acids, two principal degradation pathways are anticipated:

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group to form 2-methyl-2H-1,2,3-triazole. This is a common thermal degradation pathway for many carboxylic acids and can be catalyzed by acidic conditions.[2][3]

  • Hydrolysis: While the triazole ring itself is generally resistant to hydrolysis, under harsh conditions (e.g., strong base and high temperature), the molecule could be susceptible to hydrolytic cleavage, although this is less common than decarboxylation. Studies on other triazole derivatives have shown that alkaline conditions can lead to the formation of the corresponding triazole carboxylic acid from an amide, suggesting the triazole-acid linkage is relatively stable but not completely inert.[4]

Q3: How should I prepare and store aqueous solutions of this compound to maximize stability?

A3: To ensure the stability of your aqueous solutions, we recommend the following:

  • Use Buffered Solutions: Prepare your solutions in a buffer system, ideally close to a neutral pH (e.g., pH 6-7.5), unless your experimental conditions require otherwise. This will help prevent pH-catalyzed degradation.

  • Control Temperature: Prepare and store solutions at low temperatures. For short-term storage (hours to a few days), refrigeration at 2-8°C is advisable. For long-term storage, consider aliquoting and freezing at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Use High-Purity Water: Use purified water (e.g., deionized, distilled, or HPLC-grade) to minimize contaminants that could catalyze degradation.

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh on the day of use to minimize the impact of any potential degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent results in biological or chemical assays over time.
  • Potential Cause: Degradation of the compound in your stock or working solutions.

  • Troubleshooting Steps:

    • Verify Solution Age and Storage: Confirm that the solutions were prepared recently and stored under the recommended conditions (refrigerated, protected from light).

    • Perform a Quick Stability Check: Analyze an aliquot of your stock solution by HPLC or LC-MS to check for the appearance of degradation products or a decrease in the parent compound's peak area. A common degradation product to look for would be 2-methyl-2H-1,2,3-triazole (the decarboxylated product).

    • Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution and repeat the experiment immediately.

Issue 2: Appearance of an unexpected peak in my chromatogram.
  • Potential Cause: A degradation product has formed.

  • Troubleshooting Steps:

    • Characterize the Unknown Peak: If you have access to mass spectrometry (MS), determine the mass-to-charge ratio (m/z) of the unknown peak. Decarboxylation would result in a mass loss of 44 Da (CO2).

    • Conduct a Forced Degradation Study: To confirm the identity of the degradant, you can intentionally degrade a small sample of your compound. For example, gently heating a solution or adjusting the pH to be acidic or basic can accelerate the formation of degradation products, which can then be compared to the unexpected peak in your experimental sample.[5][6][7]

Workflow for Investigating Solution Stability

The following diagram outlines a systematic approach to investigating the stability of your this compound solutions.

Stability_Investigation_Workflow start Inconsistent Experimental Results or Unexpected Peaks prep_fresh Prepare Fresh Aqueous Solution start->prep_fresh initial_analysis Initial Analysis (t=0) (HPLC/LC-MS) prep_fresh->initial_analysis stress_conditions Expose Aliquots to Stress Conditions (e.g., Heat, Acid, Base, Light) initial_analysis->stress_conditions time_point_analysis Analyze Aliquots at Different Time Points stress_conditions->time_point_analysis compare_results Compare Stressed Samples to Control (t=0) time_point_analysis->compare_results identify_degradants Identify Degradation Products (e.g., by MS) compare_results->identify_degradants optimize_storage Optimize Storage and Handling Conditions identify_degradants->optimize_storage end_point Implement Optimized Protocol optimize_storage->end_point

A workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Preparation of Stressed Samples:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Thermal Degradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Photodegradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Expose to a UV lamp (e.g., 254 nm) or a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.

  • Control Sample: Dilute the stock solution with purified water to a final concentration of 100 µg/mL and store at 4°C in the dark.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection.[8]

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage of degradation and identify any major degradation products.

Potential Degradation Pathways Visualization

The following diagram illustrates the two most likely degradation pathways for this compound in aqueous solution.

Degradation_Pathways cluster_main This compound cluster_decarboxy Decarboxylation Product cluster_hydrolysis Potential Hydrolysis Products parent C₄H₅N₃O₂ decarboxy_prod 2-Methyl-2H-1,2,3-triazole (C₃H₅N₃) parent->decarboxy_prod Heat, Acid hydrolysis_prod Ring-opened products parent->hydrolysis_prod Strong Base, Heat (less common)

Potential degradation pathways.

Quantitative Data Summary

Due to the lack of specific published stability data for this compound, the following table provides a general guide for expected stability under different conditions, based on the chemical properties of related compounds. "Stable" indicates less than 5-10% degradation over 24 hours, while "unstable" suggests significant degradation is likely.

ConditionTemperaturepHLight ExposureExpected StabilityPrimary Degradation Pathway
Control 4°C6-7.5ProtectedStable-
Acidic Room Temp< 4ProtectedPotentially UnstableDecarboxylation
Alkaline Room Temp> 9ProtectedPotentially UnstableHydrolysis (less likely)
Elevated Temp > 40°CNeutralProtectedUnstableDecarboxylation
Photolytic Room TempNeutralUV/SunlightPotentially UnstablePhotodegradation

Final Recommendations

For critical applications, it is strongly advised that you perform your own stability assessment of this compound under your specific experimental conditions. The information provided here serves as a guide based on established chemical principles and data from analogous structures.

References

  • Hassib, S. T., Hashem, H. M. A., Mahrouse, M. A., & Mostafa, E. A. (2020). Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. Journal of AOAC International, 103(5), 1215–1222. [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
  • SciSpace. (n.d.). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Agilent. (2024). Storage Solutions Safety Data Sheet. Retrieved from [Link]

  • Prabakaran, K., Hathwar, V. R., Maiyalagan, T., Kirthana, M. V., & Khan, F. N. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1752. [Link]

  • PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • ResearchGate. (n.d.). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Retrieved from [Link]

  • Scribd. (2012). New Trends in Forced Degradation Studies. Retrieved from [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. Retrieved from [Link]

  • Kluger, R., & Chin, J. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]

  • Gulea, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4183. [Link]

  • ResearchGate. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Islampour, R., et al. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 27(23), 8232. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (2013). Photodegradation of three benzotriazoles induced by four FeIII–carboxylate complexes in water under ultraviolet irradiation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanisms of ester hydrolysis in aqueous sulfuric acids. Retrieved from [Link]

  • ScienceDirect. (n.d.). Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study. Retrieved from [Link]

  • Journal of Molecular Structure. (2020). FTIR matrix isolation studies of thermal decomposition of 1,2,4-triazolyl-3-carboxylic acid. Retrieved from [Link]

  • PubMed. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxyl-ate. Retrieved from [Link]

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Technical Support Center: Characterization of Substituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted 1,2,3-triazoles. The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the 1,2,3-triazole scaffold ubiquitous in medicinal chemistry and materials science.[1][2][3] However, this synthetic accessibility brings its own set of analytical challenges. Accurate and unambiguous characterization is paramount for understanding structure-activity relationships (SAR), ensuring intellectual property, and advancing your research.

This guide is structured to address the most pressing and frequently encountered issues in the characterization of these fascinating heterocycles. We will move beyond simple procedural lists to explain the underlying principles of each technique, empowering you to make informed decisions in your own experimental design.

Frequently Asked Questions (FAQs)

FAQ 1: How can I definitively distinguish between my 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers?

This is the most common challenge. While CuAAC reactions are highly regioselective for the 1,4-isomer and Ruthenium-catalyzed reactions (RuAAC) favor the 1,5-isomer, side reactions or alternative synthetic routes can lead to mixtures or unexpected products.[4][5] Relying on reaction mechanism alone is insufficient; direct spectroscopic proof is required. The most powerful tools for this are NMR spectroscopy, particularly ¹³C NMR and 2D techniques like HMBC and NOESY. In many cases, a simple one-dimensional ¹³C NMR spectrum can provide a clear answer.[6][7]

FAQ 2: My ¹H NMR signal for the triazole proton is broad or not a sharp singlet. What's happening?

This often points to prototropic tautomerism. For N-unsubstituted or certain N-substituted triazoles, the proton on the triazole ring can be in dynamic exchange between different nitrogen atoms (e.g., 1H- and 2H-tautomers).[8][9] This chemical exchange can occur on a timescale that is intermediate relative to the NMR experiment, leading to signal broadening. The equilibrium between tautomers can be influenced by the solvent, temperature, and the nature of the substituents.[8][10]

FAQ 3: When should I use advanced 2D NMR techniques like HMBC or NOESY for my triazole characterization?

While ¹H and ¹³C NMR are your first-line tools, 2D NMR becomes essential when:

  • 1D spectra are ambiguous: If the key signals in your ¹³C spectrum are obscured or if you cannot confidently assign the triazole carbons.

  • You need unequivocal proof of connectivity: A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides definitive proof by showing correlations between protons and carbons that are 2-3 bonds away. This can directly link a substituent to a specific position on the triazole ring.[11][12][13]

  • You need to confirm through-space proximity: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is invaluable for distinguishing 1,5-isomers, where the substituents on N1 and C5 are spatially close. A cross-peak between protons on these substituents is strong evidence for the 1,5-regioisomer.[6][11][14]

FAQ 4: What are the characteristic fragmentation patterns for 1,2,3-triazoles in ESI-MS?

In Electrospray Ionization Mass Spectrometry (ESI-MS), the fragmentation patterns are highly dependent on the substituents.[15] However, some common fragmentation pathways for the triazole ring itself include:

  • Loss of molecular nitrogen (N₂): A key fragmentation pathway is the elimination of N₂, leading to a fragment ion [M+H-28]⁺.[15][16]

  • Cleavage involving substituents: The base peak is often derived from the fragmentation of the most labile substituent.[15]

  • Ring Cleavage: Fragments corresponding to the loss of species like HCN can also be observed.[15] It's important to note that gas-phase rearrangements can occur, sometimes leading to interconversion of isomers within the mass spectrometer, which requires careful interpretation of MS/MS data.[16]

FAQ 5: I'm struggling to separate my triazole regioisomers by standard column chromatography. What are some effective HPLC methods?

The polarity difference between 1,4- and 1,5-disubstituted triazoles can be subtle, making separation on silica gel challenging. High-Performance Liquid Chromatography (HPLC) is often more effective. For chiral triazoles, specialized chiral columns are necessary.

  • Normal-Phase HPLC: Columns like Chiralcel OD or OJ with mobile phases consisting of n-hexane and an alcohol modifier (e.g., isopropanol) are commonly used for enantiomeric separation of chiral triazoles.[17][18]

  • Reverse-Phase HPLC: C18 columns are widely used for separating triazole derivatives based on polarity. Method development involves optimizing the mobile phase (e.g., acetonitrile/water or methanol/water gradients) and temperature.[19]

FAQ 6: Beyond 1,4- and 1,5-isomers, how can I differentiate N1-, N2-, and N3-substituted triazoles?

This is a more complex challenge, as three regioisomers are possible. While ¹H and ¹³C NMR are still useful, ¹⁵N NMR spectroscopy, either directly or indirectly via an ¹H-¹⁵N HMBC experiment, is the most powerful tool.[20][21][22] The chemical shifts of the three nitrogen atoms in the triazole ring are uniquely sensitive to the position of the substituent, providing an unambiguous fingerprint for each isomer.[20] Computational GIAO-DFT calculations of ¹⁵N chemical shifts often show excellent agreement with experimental data, further bolstering the structural assignment.[20][23]

Troubleshooting Guides & Protocols

Guide 1: Definitive Regioisomer Assignment (1,4- vs. 1,5-) using NMR

This workflow provides a systematic approach to distinguish the two most common regioisomers of disubstituted 1,2,3-triazoles.

Logical Workflow for NMR-Based Isomer Assignment

NMR_Workflow start Synthesized Triazole (Regioisomerism uncertain) nmr_1d Acquire 1H and 13C NMR start->nmr_1d decision_13c Is C-H signal of triazole ring clearly resolved and assignable in 13C NMR? nmr_1d->decision_13c compare Compare 13C Chemical Shift to Reference Values (Table 1) decision_13c->compare Yes hmbc Acquire 2D 1H-13C HMBC decision_13c->hmbc No / Ambiguous isomer_1_4 Confirmed: 1,4-isomer compare->isomer_1_4 δC ≈ 120-128 ppm isomer_1_5 Confirmed: 1,5-isomer compare->isomer_1_5 δC ≈ 130-139 ppm decision_hmbc Clear 3JCH correlation from N1-substituent protons to C5? hmbc->decision_hmbc noesy Acquire 2D NOESY / ROESY decision_noesy NOE observed between N1- and C5-substituent protons? noesy->decision_noesy decision_hmbc->noesy No decision_hmbc->isomer_1_4 Yes decision_noesy->isomer_1_4 No decision_noesy->isomer_1_5 Yes

Caption: Decision workflow for 1,2,3-triazole regioisomer characterization.

Data Presentation: Typical NMR Chemical Shifts

The key distinction lies in the electronic environment of the triazole's C4 and C5 carbons. In the 1,4-isomer, the protonated carbon is C5, whereas in the 1,5-isomer, it is C4.

RegioisomerTriazole ProtonChemical Shift (¹H, ppm)Triazole Carbon (C-H)Chemical Shift (¹³C, ppm)Rationale
1,4-disubstituted H5~7.5 - 8.8[24][25]C5~120 - 128[7][24]C5 is adjacent to two nitrogen atoms (N1, N-anion type character), resulting in a more shielded, upfield signal.
1,5-disubstituted H4~7.6 - 8.3[6][7]C4~131 - 139[7][24]C4 is adjacent to one nitrogen (N3) and one carbon (C5), leading to a more deshielded, downfield signal.

Note: Ranges are approximate and can be influenced by substituents and solvent.

Experimental Protocol: ¹H-¹³C HMBC for Regioisomer Validation
  • Sample Preparation: Prepare a solution of your triazole compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 10-20 mg/0.6 mL.

  • Acquisition: On a modern NMR spectrometer (≥400 MHz), acquire a standard gradient-selected ¹H-¹³C HMBC experiment.

  • Processing: Process the 2D data using appropriate software (e.g., Mnova, TopSpin).

  • Analysis (The Key Step):

    • Identify the proton signal from the substituent attached to the N1 position (e.g., the -CH₂- group in a benzyl substituent).

    • Look for a cross-peak from these protons to a carbon in the triazole ring.

    • If you see a correlation to the protonated carbon of the triazole ring (the C-H signal), it MUST be the 1,4-isomer. This is a ³J(C,H) coupling between the N1-substituent protons and C5.

    • If you do NOT see this correlation , but instead see one to the quaternary (non-protonated) carbon of the triazole ring, it is strong evidence for the 1,5-isomer (a ³J(C,H) coupling to C5).

Guide 2: Mass Spectrometry Fragmentation Analysis

While NMR is definitive for isomerism, MS provides crucial molecular weight confirmation and structural clues.

Primary Fragmentation Pathways in ESI-MS

MS_Fragmentation M [M+H]+ M_N2 [M+H - N2]+ M->M_N2 Loss of N2 M_HCN [M+H - HCN]+ M->M_HCN Ring Cleavage M_RCN [M+H - RCN]+ M->M_RCN Ring/Substituent Cleavage R_plus [R]+ M->R_plus Substituent Cleavage

Caption: Common fragmentation pathways for 1,2,3-triazoles in ESI-MS.

Experimental Protocol: Tandem MS (MS/MS) for Structural Clues
  • Infusion: Introduce your sample into the ESI source via direct infusion or LC-MS.

  • Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺.

  • Product Ion Scan (MS2):

    • Set the mass spectrometer to isolate the [M+H]⁺ ion in the first mass analyzer (quadrupole).

    • Fragment the isolated ion in the collision cell by applying collision energy (e.g., Collision-Induced Dissociation, CID).

    • Scan the second mass analyzer to detect the resulting fragment ions.

  • Analysis: Analyze the resulting spectrum for characteristic losses, such as m/z 28 (N₂).[15][16] Compare the fragmentation patterns of known 1,4- and 1,5-isomer standards if available, as differences in fragmentation intensities can sometimes be used for differentiation.

Guide 3: Chromatographic Separation of Regioisomers

When you have a mixture of regioisomers, analytical or preparative separation is necessary.

Experimental Protocol: Example HPLC Method for Isomer Separation

This is a starting point; optimization is almost always required.

  • System: HPLC with UV detector (e.g., monitoring at 254 nm).

  • Column: A high-resolution reverse-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: Linear gradient from 10% to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: Return to 10% B

    • 26-30 min: Re-equilibrate at 10% B

  • Rationale: The 1,5-isomer is often slightly more polar than the 1,4-isomer due to a larger dipole moment, which may lead to it eluting earlier in a reverse-phase system. However, this is highly substituent-dependent and must be confirmed by collecting the fractions and analyzing them by NMR.

References

  • 1,2,3-Triazole - Wikipedia. Wikipedia. [Link]

  • Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The tautomerism of 1,2,3-triazole in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. [Link]

  • The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. [Link]

  • How can I exactly confirm whether 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst? ResearchGate. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India. [Link]

  • 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Scientific Reports. [Link]

  • 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Journal of Medicinal Chemistry. [Link]

  • 1,2,3-Triazoles. Comprehensive Organic Chemistry II. [Link]

  • Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. Organic & Biomolecular Chemistry. [Link]

  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ResearchGate. [Link]

  • Enantiomer separation of triazole fungicides by high‐performance liquid chromatography. Chirality. [Link]

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Technical Support Center: Coupling Reactions with 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you refine your coupling reactions and overcome common experimental hurdles. Our focus is on explaining the chemical principles behind each recommendation, empowering you to make informed decisions in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that I should consider for my coupling reactions?

A1: Understanding the unique characteristics of this substrate is the first step to a successful coupling.

  • Acidity: The 1,2,3-triazole ring is an electron-withdrawing group. This electronic effect increases the acidity of the carboxylic acid proton, making deprotonation easier. However, it does not necessarily make the carboxyl group more nucleophilic for the initial activation step.

  • Stability: The triazole ring system is generally stable under a wide range of reaction conditions, including those typically used for amide bond formation.[1]

  • Potential for Side Reactions: While the triazole itself is stable, the nitrogen atoms possess lone pairs. Under certain harsh conditions or with highly reactive intermediates, these could potentially act as nucleophiles, though this is uncommon in standard amide coupling protocols. The primary concerns for side reactions usually involve the coupling reagents themselves.

Q2: I am starting a new project with this acid. Which coupling reagent do you recommend?

A2: The choice of coupling reagent is critical and depends on the amine's reactivity, steric hindrance, and the desired reaction speed.[2] For this compound, we recommend starting with a modern uronium/aminium salt-based reagent for its high efficiency and speed.

  • First-Line Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is highly effective, fast, and generally leads to high yields with minimal side reactions, especially racemization.[3][4] It is particularly useful for coupling to less reactive amines or sterically hindered substrates.

  • Alternative: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure . This is a cost-effective and widely used method.[4] The additive is crucial for suppressing racemization and improving reaction efficiency.[5] The urea byproduct of EDC is water-soluble, simplifying purification compared to DCC.[6]

Q3: My amide coupling reaction is giving a low yield or failing completely. What are the most common causes?

A3: Low or no product formation is a frequent issue in amide coupling. The root cause typically falls into one of three categories:

  • Incomplete Activation of the Carboxylic Acid: The coupling reagent may be old, hydrated, or used in insufficient quantity. The pre-activation time might also be too short.[7]

  • Deactivation of the Amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. This is why a non-nucleophilic base is essential.[7]

  • Hydrolysis of Intermediates: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material. Using anhydrous solvents and reagents is critical.[7]

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Formation

Q: My LC-MS analysis shows only starting materials, even after several hours. I'm using EDC/HOBt. What should I investigate first?

A: The primary suspect is the activation of the carboxylic acid. The O-acylisourea intermediate formed from the reaction of the carboxylic acid with EDC is highly reactive and susceptible to hydrolysis.[4]

  • Immediate Action: Ensure your solvent (e.g., DMF, DCM) is anhydrous. Moisture is a common cause of failure.

  • Verify Reagents: Confirm the quality of your EDC and HOBt. EDC can degrade upon storage, especially if not kept dry.

  • Order of Addition: The recommended order is to dissolve the carboxylic acid and HOBt in the solvent first, then add EDC and allow it to pre-activate for 15-30 minutes at 0 °C before adding the amine.[4] This ensures the more stable HOBt-ester is formed prior to the introduction of the nucleophile.

Q: I see consumption of my starting materials, but my desired product peak is minor. I observe a significant byproduct with a mass corresponding to my carboxylic acid + EDC - H₂O. What is happening?

A: You are likely observing the formation of the N-acylurea byproduct. This occurs when the highly reactive O-acylisourea intermediate rearranges internally before the amine can attack it.[4]

  • Solution 1: Use an Additive: If you are not already, add HOBt or OxymaPure. These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement but still highly reactive towards the amine.[5]

  • Solution 2: Switch to a Uronium Reagent: Reagents like HATU or HBTU are designed to minimize this side reaction. They form the active ester directly and more efficiently.

Issue 2: Reaction is Sluggish and Stalls

Q: My reaction proceeds very slowly, stalling at ~50% conversion even overnight. My amine is a sterically hindered secondary amine. How can I drive the reaction to completion?

A: Steric hindrance can dramatically slow down the rate of nucleophilic attack by the amine.[7] Several strategies can overcome this challenge:

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy. Monitor for potential side reactions or degradation.

  • Use a More Potent Coupling Reagent: HATU is generally superior to HBTU and carbodiimides for sterically demanding couplings.[2]

  • Convert to an Acyl Halide: For extremely difficult couplings, converting the carboxylic acid to the corresponding acyl chloride or acyl fluoride is a powerful, albeit more forceful, strategy. The acyl chloride can be generated using thionyl chloride (SOCl₂) or oxalyl chloride and then reacted with the amine, typically in the presence of a non-nucleophilic base.[5]

Issue 3: Purification Challenges

Q: My reaction with DCC worked, but I am struggling to remove the dicyclohexylurea (DCU) byproduct. How can I simplify purification?

A: The insolubility of DCU in many organic solvents is a well-known drawback of using DCC.[6]

  • Filtration: The most common method is to filter the crude reaction mixture. Sometimes, concentrating the mixture and redissolving in a solvent where DCU has minimal solubility (like diethyl ether) can facilitate its removal by filtration.

  • Alternative Reagent: The best solution is preventative. Use a carbodiimide that produces a water-soluble urea. EDC is the standard choice for this reason; its byproduct, EDU (ethyl-dimethylaminopropyl-urea), is easily removed with a simple aqueous wash.[6]

Visualized Workflows and Mechanisms

General Amide Coupling Mechanism

The diagram below illustrates the general activation and coupling pathway, highlighting the role of the coupling reagent and the nucleophilic amine.

AmideCoupling cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (this compound) Intermediate Activated Intermediate (e.g., Active Ester) Acid->Intermediate Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Intermediate Base Base (e.g., DIPEA) Product Amide Product (R-CO-NHR') Intermediate->Product Amine Amine (R'-NH2) Amine->Product Byproducts Byproducts (e.g., Urea, HOBt)

Caption: General workflow for amide bond formation.

Troubleshooting Workflow: Low Yield

This decision tree provides a logical path for diagnosing and solving low-yield reactions.

Troubleshooting Start Low Yield Observed CheckActivation Check Acid Activation (LC-MS for active ester?) Start->CheckActivation ActivationOK Activation Confirmed CheckActivation->ActivationOK Yes ActivationFail Activation Failed CheckActivation->ActivationFail No CheckAmine Assess Amine (Sterically hindered? Low nucleophilicity?) ActivationOK->CheckAmine Sol_Activation Solution: - Use fresh coupling reagent - Ensure anhydrous conditions ActivationFail->Sol_Activation AmineOK Amine is Reactive CheckAmine->AmineOK No AmineHindered Amine is Hindered CheckAmine->AmineHindered Yes CheckConditions Check Reaction Conditions (Anhydrous? Correct Base?) AmineOK->CheckConditions Sol_Amine Solution: - Increase temperature - Use stronger reagent (HATU) - Convert acid to acyl chloride AmineHindered->Sol_Amine ConditionsOK Conditions OK CheckConditions->ConditionsOK Yes ConditionsBad Conditions Faulty CheckConditions->ConditionsBad No Sol_Conditions Solution: - Use anhydrous solvent - Use non-nucleophilic base (DIPEA) ConditionsBad->Sol_Conditions

Caption: A troubleshooting decision tree for low-yield reactions.

Validated Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is recommended for most applications, including those with moderately hindered amines.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the this compound in anhydrous DMF.

  • Add HATU and DIPEA to the solution.

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This is a classic and cost-effective method suitable for reactive amines.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Anhydrous DCM or DMF

Procedure:

  • Under an inert atmosphere, dissolve the this compound and HOBt in the anhydrous solvent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl to the solution and stir for 15-30 minutes at 0 °C to allow for pre-activation.

  • Add the amine to the reaction mixture (either neat or as a solution in the reaction solvent).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with the organic solvent used and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography or recrystallization as needed.

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents

Coupling Reagent/SystemTypical Reaction TimeTypical Yield RangeKey Advantages & Considerations
HATU/DIPEA 15 - 60 minutes85 - 99%Very fast and efficient, low racemization, good for hindered substrates.[4]
HBTU/DIPEA 30 - 120 minutes80 - 98%Highly effective, slightly slower than HATU.[4]
EDC/HOBt 2 - 12 hours70 - 95%Cost-effective, water-soluble byproduct simplifies workup. Additive is crucial.[4]
DCC/HOBt 2 - 12 hours75 - 98%Effective and inexpensive, but produces insoluble DCU byproduct, complicating purification.[4]
SOCl₂ then Amine/Base 1 - 6 hours60 - 90%For very unreactive amines. Harsh conditions may not be suitable for complex molecules.[8]

Table 2: Recommended Solvents and Bases

SolventPropertiesRecommended BaseNotes
DMF (Dimethylformamide)Polar aprotic, good solvating powerDIPEA, NMMMost common and versatile solvent for coupling reactions. Must be anhydrous.
DCM (Dichloromethane)Apolar aproticDIPEA, TriethylamineGood for reactions at or below room temperature. Easy to remove under vacuum.
THF (Tetrahydrofuran)Polar aproticDIPEACan be a good alternative to DCM or DMF. Must be anhydrous.
Acetonitrile Polar aproticDIPEA, NMMLess common but effective. Ensure it is peptide synthesis grade.

Note: DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base and is highly recommended to avoid side reactions. NMM (N-Methylmorpholine) is a slightly weaker, suitable alternative.[2]

References

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  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04). [URL: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
  • YouTube. Activation Substitution of Carboxylic Acids. (2019-07-29). [URL: https://www.youtube.
  • Benchchem. A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. [URL: https://www.benchchem.com/technical-support/a-researchers-guide-to-amide-bond-formation-comparing-edc-and-other-common-coupling-agents]
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. (2008-06-23). [URL: https://www.luxbiotech.com/news/amide-bond-formation-beyond-the-myth-of-coupling-reagents]
  • Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. (2021-10-20). [URL: https://www.reddit.com/r/Chempros/comments/qcb41x/tips_and_tricks_for_difficult_amide_bond/]
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  • PubChemLite. This compound. [URL: https://pubchemlite.com/compound/2-methyl-2h-1-2-3-triazole-4-carboxylic-acid_C4H5N3O2_CID-20554778]
  • Reddit. Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry. (2024-07-23). [URL: https://www.reddit.com/r/OrganicChemistry/comments/16g8s4d/carboxylic_acid_and_cross_coupling_reactions/]
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Amide Bond Formation: A Chemist's Guide to Coupling Reagents. [URL: https://www.inno-pharmchem.com/news/mastering-amide-bond-formation-a-chemists-guide-to-coupling-reagents-28342151.html]
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  • The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014-11-30). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/np/c4np00114f]
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [URL: https://www.
  • Khan Academy. Amide formation from carboxylic acid derivatives. (2023-03-10). [URL: https://www.youtube.
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increasing the efficiency of copper-catalyzed azide-alkyne cycloaddition for triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to increase the efficiency and reproducibility of your triazole syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the CuAAC reaction?

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne.[1][2][] This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and tolerance of a wide range of functional groups, which are conducted under mild conditions.[][4][5] The key to the reaction's success is the use of a copper(I) catalyst, which dramatically accelerates the rate of what would otherwise be a slow thermal cycloaddition, and ensures the exclusive formation of the 1,4-regioisomer.[4][6]

Q2: Why is a copper(I) catalyst essential, and how is it generated and maintained?

The active catalyst in the CuAAC reaction is the copper(I) ion (Cu⁺).[7] Cu(I) coordinates with the terminal alkyne, lowering its pKa and facilitating the formation of a copper acetylide intermediate.[5] This intermediate then readily reacts with the azide to form the triazole product.[4][5]

However, Cu(I) is unstable in many solvents, particularly in the presence of oxygen, and can be oxidized to the catalytically inactive Cu(II) state or disproportionate to Cu(0) and Cu(II).[5][7] Therefore, CuAAC reactions are typically performed in one of two ways:

  • Starting with a Cu(II) salt and a reducing agent: The most common approach involves using a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), and adding a reducing agent to generate Cu(I) in situ. Sodium ascorbate is the most widely used and effective reducing agent for this purpose.[4][8]

  • Using a Cu(I) salt: Alternatively, a Cu(I) salt like copper(I) iodide (CuI) can be used directly. However, these salts have lower solubility and stability, often requiring an inert atmosphere to prevent oxidation.

Q3: What is the role of a ligand in the CuAAC reaction?

Ligands are crucial for enhancing the efficiency and success of CuAAC reactions, especially in complex biological systems.[1][7] They play several important roles:

  • Stabilize the Cu(I) state: Ligands, particularly those with nitrogen donor atoms, coordinate to the copper(I) ion, protecting it from oxidation and disproportionation.[7][9]

  • Increase catalyst solubility: Many ligands, such as THPTA, are highly water-soluble, which helps to keep the copper catalyst in solution, especially in aqueous bioconjugation reactions.[10][11]

  • Accelerate the reaction rate: By modulating the electronic properties of the copper center, ligands can significantly increase the catalytic activity, leading to faster reaction times and higher yields.[9][12]

  • Reduce cytotoxicity: In biological applications, ligands can sequester the copper ion, reducing its toxicity to living cells.[7]

Q4: What are some common ligands for CuAAC and how do I choose one?

The choice of ligand depends on the specific application, particularly the solvent system and the nature of the substrates. Some common ligands include:

  • Tris(benzyltriazolylmethyl)amine (TBTA): One of the first-generation ligands, highly effective but with limited water solubility, making it more suitable for organic solvents.[13]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A highly water-soluble ligand, making it an excellent choice for bioconjugation reactions in aqueous buffers.[10][11]

  • Bathocuproinedisulfonic acid (BCS): A water-soluble ligand that also helps to stabilize the Cu(I) state.

  • BTTAA, BTTES, BTTP: A newer generation of water-soluble ligands designed to offer very high reaction kinetics and biocompatibility.[7]

LigandPrimary ApplicationKey Feature
TBTA Organic SynthesisHigh efficiency in organic solvents
THPTA Bioconjugation (Aqueous)High water solubility and good reaction rates[10]
BTTAA In Vivo / In VitroVery high reaction kinetics and biocompatibility[7]
BTTES In Vivo / In VitroHigh water solubility and very high stability[7]

CuAAC Catalytic Cycle

The mechanism of the CuAAC reaction is generally accepted to proceed through a dinuclear copper pathway, which accounts for the observed second-order kinetics with respect to copper concentration.[14][15]

CuAAC_Cycle cluster_cycle Dinuclear Catalytic Cycle cluster_redox Catalyst Generation Cu_I_A 2 Cu(I) Acetylide [R1-C≡C-Cu]·Cu(I) Cu_I_A->Acetylide + R1-C≡CH - H+ Alkyne R1-C≡CH Metallacycle Six-membered Copper Metallacycle Acetylide->Metallacycle + R2-N3 Azide R2-N3 Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Product 1,4-Triazole Triazolyl_Cu->Product + H+ Product->Cu_I_A - 2 Cu(I) Cu_II Cu(II) Cu_I_B Cu(I) Cu_II->Cu_I_B + Ascorbate Ascorbate Sodium Ascorbate Cu_I_B->Cu_I_A Enters Cycle

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Troubleshooting Guide

This section addresses common issues encountered during CuAAC reactions and provides systematic approaches to resolve them.

Issue 1: Low or No Product Yield

A low yield is one of the most frequent problems. The underlying cause often relates to the integrity of the catalyst or reagents.

Possible Causes & Solutions

CauseDiagnostic CheckTroubleshooting Steps
Inactive Copper Catalyst Formation of a precipitate or color change (e.g., to blue/green, indicating Cu(II)) suggests catalyst deactivation.1. Ensure sufficient reducing agent: Use a fresh solution of sodium ascorbate, typically in 5-10 fold excess relative to the copper salt.[4][10] 2. Degas your solvents: Oxygen is a primary cause of Cu(I) oxidation. Purge solvents with an inert gas (argon or nitrogen) for 15-20 minutes before use.[10][16] 3. Use a stabilizing ligand: Add a ligand like THPTA or TBTA to protect the Cu(I) catalyst.[10][11] A 5:1 ligand-to-copper ratio is often recommended for bioconjugation.[8] 4. Work under an inert atmosphere: For highly sensitive substrates, perform the reaction in a glovebox.[10][11]
Degraded Reagents Verify the purity and integrity of your azide and alkyne starting materials using techniques like NMR or mass spectrometry.1. Use fresh or properly stored reagents: Azides can be sensitive to light and heat. Store them appropriately. 2. Check for terminal alkyne: The CuAAC reaction specifically requires a terminal alkyne (with a proton on the end). Internal alkynes will not react under these conditions.
Suboptimal Reaction Conditions Review your protocol for concentrations, solvent, and temperature.1. Solvent choice: Ensure all reactants are fully soluble in the chosen solvent system. Mixtures of water with co-solvents like DMSO, THF, or t-BuOH are common.[10] 2. Temperature: While most CuAAC reactions proceed well at room temperature, gentle heating (40-60°C) can sometimes improve yields for sluggish reactions, especially with sterically hindered substrates.[10][17] 3. pH: For aqueous reactions, maintain a pH between 7 and 8.5 for optimal results.
Incorrect Order of Addition An incorrect addition sequence can lead to catalyst precipitation.Follow the recommended order of addition: 1. Premix the Cu(II) salt and the ligand.[8][10][11] 2. Add the copper/ligand mixture to the solution of your azide and alkyne.[10][11] 3. Initiate the reaction by adding the sodium ascorbate solution last.[8][10][11] This prevents premature reduction of copper before it is complexed by the ligand.
Issue 2: Presence of Side Products

The high selectivity of the CuAAC reaction usually results in very clean reaction mixtures. However, certain side reactions can occur, complicating purification and reducing the yield of the desired triazole.

Common Side Reactions and Their Mitigation

Side_Reactions cluster_pathways Reaction Pathways cluster_solutions Mitigation Strategies main CuAAC Reaction Mixture (Alkyne + Azide + Cu(I)) desired Desired Pathway 1,4-Triazole Product main->desired CuAAC Cycloaddition side1 Side Reaction Glaser Coupling (Diyne) main->side1 Oxygen Presence side2 Side Reaction Substrate Oxidation main->side2 Reactive Oxygen Species (ROS) sol1 Degas Solvents Use Excess Ascorbate side1->sol1 sol2 Use Ligands Add ROS Scavengers (e.g., Aminoguanidine) side2->sol2

Sources

Validation & Comparative

Unambiguous Structural Confirmation of 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of modern chemical research. The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography with other key analytical techniques for the definitive structural confirmation of 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid, a representative of the medicinally significant 1,2,3-triazole class of compounds.

The 1,2,3-triazole scaffold is a prominent feature in numerous pharmaceuticals and biologically active molecules due to its unique electronic properties and ability to engage in various intermolecular interactions.[1] Accurate structural information is paramount for understanding structure-activity relationships (SAR), optimizing drug design, and securing intellectual property. While techniques like NMR and mass spectrometry provide invaluable data on connectivity and composition, single-crystal X-ray crystallography remains the definitive method for obtaining a precise three-dimensional molecular structure.[2]

The Decisive Power of X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled level of structural detail by analyzing the diffraction pattern of X-rays passing through a well-ordered crystal.[3] This technique generates a three-dimensional electron density map of the molecule, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with high precision. For a molecule like this compound, this provides unequivocal answers to key structural questions, such as the planarity of the triazole ring, the conformation of the carboxylic acid group, and the nature of intermolecular interactions in the solid state.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized powder to a confirmed crystal structure is a multi-step process that demands careful execution and analysis. The following workflow outlines the key stages for this compound.

experimental_workflow Experimental Workflow for Structural Confirmation cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis_ester Synthesis of Methyl Ester hydrolysis Hydrolysis to Carboxylic Acid synthesis_ester->hydrolysis purification Purification hydrolysis->purification screening Solvent Screening purification->screening growth Crystal Growth screening->growth data_collection Data Collection growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Visualization refinement->validation

Caption: A stepwise workflow for the structural elucidation of this compound via X-ray crystallography.

Part 1: Synthesis and Purification

The target compound, this compound, can be synthesized from its corresponding methyl ester, Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. The synthesis of the ester has been previously reported.[4]

Protocol for Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate:

  • To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate in dry DMF under a nitrogen atmosphere at 0 °C, add potassium carbonate (K₂CO₃) and methyl iodide.[4]

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring until the reaction is complete, monitoring by TLC.[4]

  • The reaction produces a mixture of isomers, which can be separated by column chromatography to isolate the desired Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.[4]

Protocol for Hydrolysis to this compound:

  • Dissolve the purified Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate in a suitable solvent such as a mixture of methanol and water.

  • Add a base, for example, sodium hydroxide or lithium hydroxide, and stir the mixture at room temperature or with gentle heating.[5]

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum. The purity of the product should be confirmed by NMR and mass spectrometry.

Part 2: Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.[6]

Protocol for Crystallization:

  • Solvent Selection: Test the solubility of the purified carboxylic acid in a range of solvents of varying polarity (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane). A suitable solvent is one in which the compound is moderately soluble.[6]

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in the chosen solvent.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container and allow the solvent to evaporate slowly in an undisturbed environment.[6]

  • Vapor Diffusion:

    • Dissolve the compound in a good solvent and place this solution in a small open vial.

    • Place the vial inside a larger sealed container that contains a poor solvent (in which the compound is insoluble, but which is miscible with the good solvent).

    • The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.[7]

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.

Part 3: X-ray Diffraction and Structure Determination

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[8]

  • Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3]

  • Data Processing: The collected diffraction intensities are indexed, integrated, and corrected for various experimental factors.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to generate an initial electron density map. This model is then refined to best fit the experimental data.

Structural Insights from a Close Analog: Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

While the crystal structure of the target carboxylic acid is not publicly available, the structure of its methyl ester has been determined and provides valuable insights.[4]

Crystallographic Data for Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate: [4]

Parameter Value
Chemical Formula C₅H₇N₃O₂
Molecular Weight 141.14
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.9482 (10)
b (Å) 7.9549 (15)
c (Å) 21.655 (4)
β (°) 92.05 (2)
Volume (ų) 679.7 (2)

| Z | 4 |

The reported structure reveals that all non-hydrogen atoms of the molecule are essentially coplanar.[4] This planarity is a key structural feature that influences molecular packing and potential biological interactions. It is highly probable that the carboxylic acid analog will also exhibit a planar ring system.

Caption: Molecular structure of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate, the methyl ester of the target compound.

Comparison with Alternative Structural Elucidation Techniques

While X-ray crystallography is the gold standard for solid-state structure determination, a comprehensive characterization relies on a combination of analytical methods.[2]

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice.[3]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[9]Measurement of the mass-to-charge ratio of ionized molecules.[10]
Sample Type Single, well-ordered crystal.[2]Soluble compound in a suitable deuterated solvent.[9]Ionizable compound.
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.[3]Through-bond and through-space atomic connectivity, relative stereochemistry, solution-state conformation, and dynamics.[9][11]Molecular weight, elemental composition, and fragmentation patterns for substructure identification.[12][13]
Key Advantage Unambiguous determination of the complete 3D structure in the solid state.[2]Provides structural and dynamic information in the solution state, which can be more biologically relevant.[9]High sensitivity and ability to determine molecular formula.
Key Limitation Requires high-quality single crystals, which can be difficult to obtain. Provides a static picture of the molecule.[14]Does not provide precise bond lengths and angles. Structure determination for complex molecules can be challenging.[9]Does not provide 3D structural information or stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR would confirm the presence of the methyl group, the triazole ring proton, and the carboxylic acid proton. Techniques like NOESY can provide information about through-space interactions, which can help to deduce the solution-state conformation. Studies on similar 1,2,3-triazole-4-carboxylic acids have utilized NMR to understand their association in different solvents.[11][15]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound (C₄H₅N₃O₂). Tandem MS (MS/MS) experiments, where the molecular ion is fragmented, can provide valuable information about the molecule's substructures. The fragmentation of 1,2,3-triazoles often involves the loss of N₂ or cleavage of the ring, which can be diagnostic.[12][13]

Conclusion

For the unambiguous structural confirmation of this compound, single-crystal X-ray crystallography stands as the most definitive technique. It provides a high-resolution, three-dimensional view of the molecule that is unattainable by other methods. However, a truly comprehensive understanding of a molecule's properties requires a synergistic approach. NMR spectroscopy provides crucial information about the molecule's structure and behavior in solution, while mass spectrometry confirms its elemental composition and provides clues to its connectivity. By integrating the data from these powerful analytical techniques, researchers can build a complete and robust model of a molecule's structure and function, which is essential for advancing the fields of chemistry, materials science, and drug discovery.

References

  • Cheung, E. Y., & Fujii, K. (2011). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 53(3), 163-169. Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 1,2,3-Triazoles. Topics in Heterocyclic Chemistry, 1, 1-104.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
  • Safronov, N. E., Kostova, I. P., Palafox, M. A., & Belskaya, N. P. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8947. Available from: [Link]

  • Safronov, N. E., Kostova, I. P., Palafox, M. A., & Belskaya, N. P. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Docta Complutense. Available from: [Link]

  • ResearchGate. (2011). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Available from: [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available from: [Link]

  • Docta Complutense. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available from: [Link]

  • MDPI. (2022). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). Available from: [Link]

  • SciELO. (2021). 1H-[1][8][16]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H-[1][8][16]-triazole-4-carboxylic Acid Ethyl Ester and 5-Methyl-1-(phenylsulfonylamino)-1H-[1][8][16]-triazole-4-carboxylic Acid Ethyl Ester. Available from: [Link]

  • University of Aveiro. (n.d.). Crystallization of small molecules. Available from: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Available from: [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021. Available from: [Link]

  • Berglund, K. A., et al. (1991). U.S. Patent No. 5,034,105. Washington, DC: U.S. Patent and Trademark Office.
  • Ambrus, A. (1997). Comparison of NMR and X-ray crystallography as methods of the protein structure determination. University Medical School of Debrecen.
  • Golen, J. A., & Rheingold, A. L. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (Vol. 953, pp. 109-121). Humana Press.
  • Miller, S. I., Lii, R., & Tanaka, Y. (1979). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 15-19. Available from: [Link]

  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Available from: [Link]

  • SpectraBase. (n.d.). 1H-[1][8][16]Triazole-4-carboxylic acid, 1-(4-aminofurazan-3-yl)-5-[(4-carbamoylphenylamino)methyl]-, ethyl ester. Available from: [Link]

  • Pastre, J. C., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1667. Available from: [Link]

  • ResearchGate. (2015). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Available from: [Link]

  • Khan, F. R. N., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1677. Available from: [Link]

  • ResearchGate. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Available from: [Link]

  • Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. In Science of Synthesis (Vol. 20a, pp. 75-101).

Sources

A Comparative Analysis of 1-Methyl- and 2-Methyl-1,2,3-triazole-4-carboxylic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, substituted triazoles are of paramount importance, serving as crucial building blocks in medicinal chemistry and materials science.[1][2] Their utility stems from their metabolic stability, capacity for hydrogen bonding, and rigid planar structure. Among these, the N-methylated isomers of 1,2,3-triazole-4-carboxylic acid, specifically the 1-methyl and 2-methyl derivatives, present a subtle yet significant divergence in their chemical personalty. This guide provides a detailed comparative study of these two isomers, offering experimental insights into their synthesis, structural characteristics, physicochemical properties, and potential applications to aid researchers in making informed decisions for their specific needs.

I. Synthesis and Isomer Separation: A Tale of Two Nitrogens

The primary route to obtaining 1-methyl- and 2-methyl-1,2,3-triazole-4-carboxylic acid is through the N-methylation of a common precursor, methyl 1H-1,2,3-triazole-4-carboxylate. This seemingly straightforward alkylation reaction invariably leads to a mixture of the two constitutional isomers due to the presence of two nucleophilic nitrogen atoms in the triazole ring (N1 and N2).

The reaction is typically carried out using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] The reaction mixture, upon completion, contains the 1-methyl, 2-methyl, and sometimes a small amount of the 3-methyl isomer, which can be readily separated and purified using column chromatography.[1][2] Subsequent hydrolysis of the separated methyl esters yields the desired carboxylic acid isomers.

The ratio of the formed isomers is influenced by factors such as the solvent, temperature, and the nature of the alkylating agent. Understanding the underlying principles of this regioselectivity is crucial for optimizing the synthesis towards a desired isomer.

Experimental Protocol: Synthesis and Separation of Methyl 1-Methyl- and 2-Methyl-1,2,3-triazole-4-carboxylate

Objective: To synthesize and separate the methyl esters of 1-methyl- and 2-methyl-1,2,3-triazole-4-carboxylic acid.

Materials:

  • Methyl 1H-1,2,3-triazole-4-carboxylate

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), dry

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in dry DMF, add potassium carbonate (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add methyl iodide (1.1 eq) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the products with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of isomers.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the 1-methyl and 2-methyl isomers.

  • Characterize the separated isomers by NMR and mass spectrometry.

Hydrolysis to Carboxylic Acids:

The separated methyl esters can be independently hydrolyzed to their corresponding carboxylic acids using standard procedures, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water, followed by acidification.

Caption: Workflow for the synthesis and separation of the title isomeric acids.

II. Structural and Physicochemical Properties: A Comparative Overview

The seemingly minor difference in the position of the methyl group leads to notable distinctions in the structural and physicochemical properties of the two isomers. These differences can have a profound impact on their behavior in various chemical and biological systems.

Property1-Methyl-1,2,3-triazole-4-carboxylic acid2-Methyl-1,2,3-triazole-4-carboxylic acidKey Differences & Implications
Structure Methyl group on N1Methyl group on N2The position of the methyl group influences the electronic distribution and dipole moment of the triazole ring.
Symmetry Cₛ (for the ester)[1]C₂ᵥ (for the parent 2H-triazole)[3]The higher symmetry of the 2-substituted triazole can affect its crystal packing and spectroscopic properties.
Dipole Moment Significantly higherConsiderably lowerThe 1H-tautomer of 1,2,3-triazole has a much larger dipole moment than the 2H-tautomer.[4] This suggests the 1-methyl isomer is more polar, which can influence its solubility and interactions with polar molecules.
Thermodynamic Stability Generally less stable in the gas phaseGenerally more stable in the gas phaseThe 2H-tautomer of 1,2,3-triazole is estimated to be more stable than the 1H-tautomer in the gas phase.[3] This intrinsic stability difference may affect their reactivity and equilibrium in certain conditions.
Acidity (pKa) Expected to be a weak acidExpected to be a weak acidWhile specific pKa values for these exact isomers are not readily available, related 2-aryl-1,2,3-triazole-4-carboxylic acids have been reported to be weak acids.[5] The electronic effect of the methyl group's position will likely cause a slight difference in their pKa values.
Crystal Structure Analysis of the Methyl Esters

X-ray crystallographic studies on the corresponding methyl esters provide valuable insights into the solid-state conformation and intermolecular interactions of these isomers.

  • Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate: The molecule adopts an almost planar conformation.[1] The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds and π-π stacking interactions between the triazole rings.[1]

  • Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate: This isomer also exhibits a planar structure.[2] The crystal packing is primarily stabilized by intermolecular C-H···O hydrogen bonds.[2]

Caption: Key intermolecular interactions in the crystal structures of the methyl esters.

III. Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the 1-methyl and 2-methyl isomers. The chemical shifts of the triazole ring proton and carbon, as well as the methyl protons and carbon, are diagnostic.

Nucleus1-Methyl Isomer (Expected Shifts)2-Methyl Isomer (Expected Shifts)Rationale for Differences
¹H NMR (Triazole H-5) DownfieldUpfieldThe N1-methyl group has a stronger deshielding effect on the adjacent C5-H proton compared to the N2-methyl group.
¹H NMR (Methyl) Distinct singletDistinct singletThe chemical environment of the methyl protons is different in each isomer.
¹³C NMR (Triazole C-5) DownfieldUpfieldSimilar to the proton NMR, the electronic environment of the C5 carbon is influenced by the position of the methyl group.
¹³C NMR (Triazole C-4) Less affectedLess affectedThe C4 carbon, being further away from the site of methylation, is expected to show a smaller difference in chemical shift.
¹³C NMR (Methyl) Distinct signalDistinct signalThe different electronic environments lead to different chemical shifts for the methyl carbons.

Note: The exact chemical shifts will be dependent on the solvent used for analysis. For definitive identification, comparison with authenticated reference spectra is recommended.

IV. Reactivity and Potential Applications: A Forward Look

The differences in electronic structure and steric hindrance between the two isomers can influence their reactivity in subsequent chemical transformations.

  • 1-Methyl-1,2,3-triazole-4-carboxylic acid: The N1 position is blocked, directing any further electrophilic attack to the N3 position. The proximity of the N1-methyl group to the carboxylic acid function might influence its reactivity and conformation.

  • 2-Methyl-1,2,3-triazole-4-carboxylic acid: With the N2 position occupied, the N1 and N3 atoms are available for further reactions, although their reactivity will be influenced by the central position of the methyl group.

The broader class of 1,2,3-triazole-4-carboxylic acid derivatives has garnered significant interest in drug discovery. They are investigated for a range of biological activities, including as anticancer agents. The specific substitution pattern on the triazole ring is a key determinant of their biological target and efficacy. The choice between the 1-methyl and 2-methyl isomer can, therefore, be a critical design element in the development of novel therapeutic agents. The distinct spatial arrangement of the methyl group in each isomer will lead to different interactions with biological macromolecules.

V. Conclusion

The comparative study of 1-methyl- and 2-methyl-1,2,3-triazole-4-carboxylic acid reveals that the seemingly subtle difference in the position of a methyl group imparts distinct physicochemical and spectroscopic properties. The 1-methyl isomer is predicted to be more polar, while the 2-methyl isomer is likely to be thermodynamically more stable in the gas phase. These differences, arising from the altered electronic distribution within the triazole ring, are crucial considerations for their application in synthesis, medicinal chemistry, and materials science. A thorough understanding of the synthesis, separation, and characterization of these isomers is essential for researchers to harness their unique properties for the rational design of new molecules with desired functions.

VI. References

  • Prabakaran, K., et al. (2009). Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2497. [Link]

  • Prabakaran, K., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1752. [Link]

  • Tsoleridis, C. A., & Alexandrou, N. E. (1992). Dipole Moments and a CNDO/2 Study of Mesoionic 1,2,3-Triazoles. Journal of the Chemical Society, Perkin Transactions 2, (7), 1105-1107. [Link]

  • Stepurko, E. N., et al. (2022). Thermodynamic Properties of 2-Methyl-4-nitro-1,2,3-triazole in Crystalline State. International Journal of Thermophysics, 43(2), 26. [Link]

  • Gospodinova, N., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8947. [Link]

  • García, J. I., et al. (2003). Induced dipole moments of diazoles and triazoles. The Journal of Physical Chemistry A, 107(21), 4172-4180. [Link]

  • Stanton, J. F., et al. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. The Journal of Chemical Physics, 157(8), 084302. [Link]

Sources

A Senior Application Scientist’s Guide to Purity Validation of 2-Methyl-2H-1,2,3-triazole-4-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Triazole Chemistry

2-Methyl-2H-1,2,3-triazole-4-carboxylic acid (C₄H₅N₃O₂) is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) precursor or research compound, its purity is not a trivial parameter; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built.[1] Impurities, whether they originate from starting materials, side-reactions, or degradation, can drastically alter biological activity, introduce toxicity, and compromise the integrity of experimental data.

This guide provides an in-depth, comparative look at the analytical techniques used to validate the purity of this compound. We will begin with the foundational technique of elemental analysis and then expand to orthogonal methods, providing the technical rationale and experimental frameworks necessary for a comprehensive purity assessment strategy, consistent with the principles outlined in regulatory guidelines like ICH Q2(R2).[2][3]

Part 1: Elemental Analysis – A Fundamental Assessment of Bulk Composition

Elemental analysis is a robust, quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[4][5] It serves as a primary, cost-effective method to confirm the elemental composition of a synthesized compound, thereby providing a fundamental measure of its bulk purity.[6][7]

The Principle of Causality: Theoretical vs. Experimental Composition

The technique operates on a simple yet powerful premise: a pure compound will have an elemental composition that precisely matches the theoretical values calculated from its molecular formula. For this compound (C₄H₅N₃O₂), the theoretical composition is:

  • Molecular Weight: 127.09 g/mol

  • Carbon (C): (4 * 12.01) / 127.09 = 37.79%

  • Hydrogen (H): (5 * 1.01) / 127.09 = 3.96%

  • Nitrogen (N): (3 * 14.01) / 127.09 = 33.07%

  • Oxygen (O): (2 * 16.00) / 127.09 = 25.18% (Often determined by difference)

Any significant deviation between the experimental results and these theoretical values indicates the presence of impurities. The accepted tolerance in the pharmaceutical and academic literature for a claim of purity is typically within ±0.4% of the calculated values.[8]

Experimental Protocol: CHN Combustion Analysis

This protocol describes a standard procedure using a modern CHNS elemental analyzer. The core of the method is the complete and instantaneous combustion of the sample (the Pregl-Dumas method), followed by the separation and detection of the resulting gases.[4][9]

  • System Preparation & Calibration:

    • Ensure the combustion and reduction furnaces have reached their set temperatures (typically ~900-1000°C for combustion).

    • Verify a stable baseline from the thermal conductivity detector (TCD) with a continuous flow of the helium carrier gas.

    • Calibrate the instrument by analyzing a certified standard with a known C, H, and N composition (e.g., acetanilide). This creates the calibration factor used to quantify the sample gases.

  • Sample Preparation:

    • Ensure the this compound sample is homogenous and thoroughly dried to remove residual solvents and water, which would artificially inflate hydrogen and carbon percentages.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule. Record the weight precisely.

    • Seal the capsule tightly to encase the sample.

  • Analysis Workflow:

    • The sealed capsule is placed in the instrument's autosampler.

    • At the start of the run, the capsule is dropped into the high-temperature combustion furnace.

    • A pulse of pure oxygen is injected, causing flash combustion. The sample is converted into a mixture of gases: CO₂, H₂O, N₂, and NOx.

    • The gas mixture is swept by the helium carrier gas through a reduction furnace (containing copper) to convert NOx to N₂.

    • The resulting gases (CO₂, H₂O, N₂) are passed through a gas chromatography column which separates them in time.

    • The separated gases flow through the TCD, which registers a change in thermal conductivity for each gas, generating a signal proportional to its concentration.

  • Data Interpretation:

    • The instrument's software integrates the signal for each gas and, using the calibration factor and the sample weight, calculates the percentage of C, H, and N.

    • Compare the experimental %C, %H, and %N values to the theoretical values (37.79%, 3.96%, and 33.07%, respectively). The difference should be ≤ 0.4% for each element to confirm high bulk purity.

Part 2: Orthogonal Methods for Comprehensive Purity Profiling

While elemental analysis confirms the correct elemental ratios in the bulk material, it is insensitive to impurities that have a similar elemental composition to the target compound (e.g., isomers). Therefore, regulatory bodies and rigorous scientific practice demand the use of orthogonal methods—techniques that assess purity based on different chemical or physical principles.[10][11]

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the number and quantity of impurities in pharmaceutical compounds.[12] It separates the target molecule from its impurities based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Core Principle: Purity is typically expressed as a percentage of the main peak's area relative to the total area of all detected peaks.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase. A typical starting point for a polar compound like a triazole carboxylic acid would be:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water

    • Solvent B: Acetonitrile (MeCN)

  • Sample Preparation: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water/MeCN) at a concentration of ~1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the triazole ring absorbs (e.g., 210-230 nm).

    • Gradient: A typical gradient might run from 5% to 95% Solvent B over 20 minutes to ensure elution of both polar and non-polar impurities.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity using the formula: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. The goal is typically ≥95% purity, with specific limits on individual impurities.[1]

Absolute Purity by Quantitative NMR (qNMR)

Unlike other methods that provide relative purity, qNMR is a primary analytical technique capable of determining the absolute purity (or assay) of a compound without needing a reference standard of the same compound.[13][14]

Core Principle: The area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[15] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, the analyte's purity can be calculated.

Experimental Protocol: ¹H qNMR

  • Selection of Internal Standard: Choose a high-purity (>99.9%) standard that has a simple ¹H NMR spectrum (ideally a single sharp peak) that does not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a similar mass of the chosen internal standard into the same NMR tube. Record both weights precisely.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both compounds.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters optimized for quantitation. Crucially, the relaxation delay (d1) must be at least 5 times the longest T₁ relaxation time of any peak being integrated to ensure full signal recovery.

    • Ensure a high signal-to-noise ratio (>250:1) for accurate integration.[16]

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved peak from the analyte (e.g., the triazole C-H proton) and a peak from the internal standard.

    • Calculate the purity using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight.

Purity by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that determines purity based on the thermodynamic principle of melting point depression.[17] It is particularly effective for detecting low levels of eutectic impurities in highly crystalline organic materials.[18][19]

Core Principle: Impurities that are soluble in the molten phase but not the solid phase of the analyte will broaden the melting range and lower the melting point. This relationship is described by the Van't Hoff equation, which the instrument software uses to calculate the mole percent of impurities.[17][18]

Experimental Protocol: Purity by Melting Point Depression

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline this compound into a hermetically sealed aluminum DSC pan.

  • Instrumental Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a slow, constant rate (e.g., 0.5 to 2 °C/min) through its melting transition. A slow heating rate is critical for maintaining thermal equilibrium.[18]

  • Data Analysis:

    • The instrument records the heat flow versus temperature, generating a melting endotherm.

    • The software analyzes the shape of the leading edge of the melting peak to plot the sample temperature (T) versus the reciprocal of the melt fraction (1/F).

    • The mole percent of impurity is calculated from the slope of this plot. The method is generally considered reliable for purities >98.5 mol%.[17]

Part 3: A Comparative Guide to Selecting the Right Analytical Strategy

The choice of analytical technique is driven by the specific question being asked, the stage of development, and the available resources. The following table provides a comparative summary.

FeatureElemental Analysis (CHN)HPLC-UVQuantitative NMR (qNMR)Differential Scanning Calorimetry (DSC)
Principle Combustion & Gas DetectionDifferential PartitioningNuclear Spin ResonanceMelting Point Depression
Information Provided % Composition of C, H, NRelative purity, number of impuritiesAbsolute purity (assay)Mole % of eutectic impurities
Specificity Low (bulk property)High (separates isomers)Very High (structure-specific)Moderate (detects melt-soluble impurities)
Primary Use Case Formula confirmation, initial purity checkRoutine purity testing, impurity profilingReference standard certification, assayPurity of final, highly crystalline material
Key Strength Fast, inexpensive, confirms identityHigh sensitivity for impuritiesPrimary method, no analyte standard neededAbsolute method based on thermodynamics
Key Limitation Insensitive to isomeric impuritiesRequires analyte-specific methodLower throughput, requires expertiseOnly for crystalline solids, >98.5% pure
Decision-Making Workflow for Purity Validation

The following workflow illustrates a logical approach to applying these techniques throughout the lifecycle of a compound like this compound.

Purity_Workflow cluster_0 Compound Synthesis & Initial Isolation cluster_1 Fundamental Checks cluster_2 Detailed Purity Assessment cluster_3 Decision Points & Outcomes Synthesis Synthesized Batch of This compound EA Elemental Analysis (CHN) Synthesis->EA Qual_Analysis Structure Confirmation (¹H NMR, MS) Synthesis->Qual_Analysis Decision1 CHN within ±0.4%? EA->Decision1 HPLC HPLC for Impurity Profile Decision2 HPLC Purity >95%? HPLC->Decision2 qNMR qNMR for Absolute Purity DSC DSC for Final Crystalline Batch qNMR->DSC Confirm with orthogonal method Certified_Standard Certified Reference Material DSC->Certified_Standard Decision1->HPLC Yes Repurify1 Repurify or Re-synthesize Decision1->Repurify1 No Decision3 Material for Reference Standard? Decision2->Decision3 Yes Repurify2 Repurify or Optimize Separation Decision2->Repurify2 No Decision3->qNMR Yes Final_Product Qualified for Use Decision3->Final_Product No

Caption: Workflow for selecting purity validation methods.

Conclusion and Expert Recommendations

Validating the purity of a critical chemical entity like this compound is a multi-faceted process that cannot rely on a single analytical technique. A robust and defensible purity assessment strategy integrates several orthogonal methods:

  • Start with the Basics: Always use Elemental Analysis post-synthesis to confirm the correct elemental composition. It is a rapid and inexpensive gatekeeper that validates the identity and bulk purity of the material.

  • Implement Routine Checks: HPLC should be the workhorse method for routine purity analysis. It provides essential information on the number of impurities and their relative levels, making it ideal for process monitoring and quality control.

  • Certify with Absolutes: When a definitive purity value is required, such as for creating a reference standard or for regulatory submission, qNMR is the method of choice. Its status as a primary technique provides a traceable and highly accurate purity assignment.

  • Confirm for Crystalline Solids: For the final, highly purified crystalline form of the compound, DSC serves as an excellent orthogonal technique to confirm purity based on thermodynamic properties, offering a final layer of validation.

References

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  • ResolveMass Laboratories Inc. (2025, June 8). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]

  • Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC. Retrieved from [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

  • AZoM. (2018, June 27). DSC Purity Determination. Retrieved from [Link]

  • ACS Publications. (1983). Determination of purity by differential scanning calorimetry (DSC). Journal of Chemical Education. Retrieved from [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). CHNSO Analyzer Tech and Applications. Retrieved from [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

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  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Slideshare. (n.d.). C H N S ANALYSIS.pptx. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

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  • Slideshare. (n.d.). Analytical methods validation as per ich & usp. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

  • Contract Laboratory. (2024, November 15). Comprehensive Guide to CHNSO Analysis. Retrieved from [Link]

  • PubMed. (n.d.). High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma. Retrieved from [Link]

  • AZoM. (2023, October 19). What is a CHNS Elemental Analyzer?. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023, September 20). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

  • IntechOpen. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. Retrieved from [Link]

  • PubMed. (2021, January 3). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Retrieved from [Link]

  • PubMed. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ChemBK. (n.d.). 2H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of 1,2,3-Triazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole moiety has emerged as a critical structural motif in modern chemistry, lauded for its exceptional stability, versatility, and profound impact on medicinal chemistry, materials science, and bioconjugation.[1] Its prevalence in a range of pharmaceuticals and functional materials underscores the importance of efficient and selective synthetic methodologies. This guide provides an in-depth, comparative analysis of the primary synthetic routes to 1,2,3-triazoles, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal method for their specific application.

The Foundational Role of the 1,3-Dipolar Cycloaddition

The synthesis of 1,2,3-triazoles is fundamentally rooted in the [3+2] cycloaddition reaction between an azide and an alkyne, a concept first elucidated by Rolf Huisgen.[2][3] This powerful transformation, however, presents inherent challenges that have spurred the development of more refined and controlled synthetic strategies.

The Huisgen 1,3-Dipolar Cycloaddition: The Classic Approach

The thermal Huisgen 1,3-dipolar cycloaddition is the archetypal method for synthesizing 1,2,3-triazoles. It involves the direct reaction of an azide and an alkyne at elevated temperatures.[4] While foundational, this method suffers from significant drawbacks, most notably a lack of regioselectivity, typically yielding a mixture of 1,4- and 1,5-disubstituted regioisomers.[1][5] This lack of control, coupled with the often harsh reaction conditions, has limited its application in complex molecular syntheses.

The Dawn of "Click Chemistry": Catalysis as a Paradigm Shift

The limitations of the thermal Huisgen cycloaddition led to the development of catalyzed versions of the reaction, famously conceptualized as "click chemistry." These methods offer remarkable rate acceleration and, crucially, exquisite control over regioselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is arguably the most widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][6] This reaction is characterized by its high efficiency, mild reaction conditions (often proceeding at room temperature in aqueous media), and near-perfect regioselectivity.[7] The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.

CuAAC_Mechanism cluster_0 Catalytic Cycle Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + Alkyne Alkyne Alkyne Cu-Triazolide Cu-Triazolide Cu-Acetylide->Cu-Triazolide + Azide Azide Azide Cu-Triazolide->Cu(I) Regeneration 1,4-Triazole 1,4-Triazole Cu-Triazolide->1,4-Triazole Protonolysis

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer

Complementary to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a highly regioselective route to 1,5-disubstituted 1,2,3-triazoles.[8] This method is particularly valuable as it allows for the use of both terminal and internal alkynes, expanding the synthetic scope.[8][9] The proposed mechanism involves the formation of a ruthenacycle intermediate, which dictates the regiochemical outcome.[10][11]

RuAAC_Mechanism cluster_1 Catalytic Cycle Ru(II) Ru(II) Ruthenacycle Ruthenacycle Ru(II)->Ruthenacycle Oxidative Coupling Alkyne_Azide Alkyne + Azide Alkyne_Azide->Ruthenacycle Ruthenacycle->Ru(II) Regeneration 1,5-Triazole 1,5-Triazole Ruthenacycle->1,5-Triazole Reductive Elimination

Sources

The Unseen Architect: A Comparative Guide to Bioconjugation Linkers, Featuring 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the linker in a bioconjugate is not merely a tether; it is the central architect of the molecule's stability, efficacy, and therapeutic window.[1][][3] The choice of this chemical bridge dictates everything from plasma half-life to the efficiency of payload release within the target cell.[][4] This guide provides an in-depth, objective comparison of the most prevalent linker technologies—amine-reactive NHS esters, thiol-reactive maleimides, and bioorthogonal click chemistry—using the structural motif of 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid to explore the unique advantages of the triazole linkage.

Part 1: The Foundation - Understanding Core Linker Chemistries

The selection of a linker is fundamentally tied to the functional groups available on the biomolecule, typically the primary amines of lysine residues or the thiols of cysteine residues.[1] Each approach presents a distinct profile of advantages and liabilities that must be carefully weighed.

Amine-Reactive Linkers: The Workhorse of Bioconjugation

N-hydroxysuccinimide (NHS) esters are the most established class of amine-reactive reagents.[5][] They react with unprotonated primary amines, found on lysine side chains and the N-terminus of proteins, to form stable and irreversible amide bonds.[][7]

Mechanism of Action: The reaction is a nucleophilic acyl substitution, where the primary amine attacks the activated carbonyl of the NHS ester, displacing the NHS leaving group.[5][] This is typically performed at a pH of 7.2-8.5.[7][8]

Causality Behind Experimental Choices: The specified pH range is a critical compromise. It must be high enough to ensure a sufficient population of deprotonated, nucleophilic amines, yet low enough to minimize the competing hydrolysis reaction, where water attacks the NHS ester, rendering it inactive.[5][8][9] The half-life of an NHS ester can plummet from hours at pH 7 to mere minutes at pH 8.6, making buffer conditions and reaction time paramount.[5][8]

Advantages:

  • Reacts with naturally abundant lysine residues.

  • Forms highly stable amide bonds.[]

Disadvantages:

  • Heterogeneity: Lysine residues are often numerous and scattered across a protein's surface, leading to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs) and conjugation sites.[1]

  • Hydrolysis: Susceptibility to hydrolysis requires careful control of aqueous reaction conditions.[5][9]

NHSEster_Mechanism cluster_hydrolysis Competing Reaction Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack (pH 7.2-8.5) NHSEster Linker-NHS Ester NHSEster->Intermediate HydrolyzedLinker Inactive Linker-COOH NHSEster->HydrolyzedLinker Conjugate Protein-NH-CO-Linker (Stable Amide Bond) Intermediate->Conjugate NHS Release NHS NHS byproduct Intermediate->NHS Water H₂O Water->NHSEster Hydrolysis

Caption: NHS Ester reaction with a primary amine and competing hydrolysis.

Thiol-Reactive Linkers: The Path to Site-Specificity

Maleimide-based linkers offer a significant advantage in site-specificity by targeting the thiol groups of cysteine residues.[] While naturally occurring free thiols are less common, genetic engineering can introduce cysteine residues at specific locations, allowing for precise control over the conjugation site and producing a more homogeneous product.[11]

Mechanism of Action: The reaction is a Michael addition, where the thiol attacks one of the double-bonded carbons of the maleimide ring, forming a stable thioether bond.[] This reaction is highly efficient and specific for thiols within a pH range of 6.5-7.5.[][12]

Causality Behind Experimental Choices: At this pH, the thiol group is sufficiently nucleophilic (as a thiolate anion) to react quickly with the maleimide, while primary amines remain largely protonated and unreactive. At pH > 7.5, the risk of side reactions with amines increases, while at pH < 6.5, the reaction rate slows considerably.[12]

Advantages:

  • High site-specificity with engineered cysteines, leading to homogeneous conjugates.[1]

  • Fast and efficient reaction under mild conditions.[]

Disadvantages:

  • Linkage Instability: The resulting thiosuccinimide adduct can be susceptible to a retro-Michael reaction, especially in the presence of other thiols (like albumin in plasma), leading to premature drug deconjugation.[1][12] This can be mitigated by using next-generation maleimides (e.g., diiodomaleimides) or by hydrolyzing the ring-opened succinamic acid derivative post-conjugation.[12][13]

  • Requires available free thiols, which may necessitate prior reduction of disulfide bonds.

Maleimide_Mechanism cluster_instability Potential Instability Protein Protein-SH (Thiol) Conjugate Protein-S-Linker (Thioether Bond) Protein->Conjugate Michael Addition (pH 6.5-7.5) Maleimide Linker-Maleimide Maleimide->Conjugate PlasmaThiol Plasma Thiol (e.g., Albumin) Conjugate->PlasmaThiol Retro-Michael Reaction Deconjugated Deconjugated Protein PlasmaThiol->Deconjugated

Caption: Maleimide reaction with a thiol and potential for retro-Michael addition.

Part 2: The Next Generation - Bioorthogonal Click Chemistry and the Triazole Linkage

Click chemistry describes a class of reactions that are highly efficient, specific, and bioorthogonal, meaning they do not interfere with native biological functional groups.[][15] The most prominent example in bioconjugation is the azide-alkyne cycloaddition, which forms an exceptionally stable 1,2,3-triazole ring.[15][16]

This brings us to the molecule at the heart of our discussion: This compound . This compound is not typically an "off-the-shelf" linker itself, but rather represents the stable core structure formed by a click reaction, with the carboxylic acid moiety providing a handle for subsequent conjugation.

Mechanism of Formation: The triazole ring is formed via either:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) source. It is highly efficient but the potential toxicity of copper limits its in vivo applications.[][15]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative where a strained cyclooctyne (e.g., DBCO, BCN) reacts spontaneously with an azide.[17][18] This is the preferred method for conjugations in living systems.

A molecule like this compound would be the product of such a reaction, where the starting materials were a methylated azide and an alkyne bearing a carboxyl group (or a precursor). The N-methyl group specifies the substitution pattern on the resulting triazole.

Function as a Bifunctional Linker:

  • Stability Core: The triazole ring is an incredibly stable aromatic heterocycle, resistant to hydrolysis and enzymatic degradation, making it a superior linkage from a stability standpoint.[1][15]

  • Reactive Handle: The carboxylic acid (-COOH) group is inert during the click reaction but can be subsequently activated (e.g., using EDC/NHS) to form an NHS ester.[][9] This activated linker can then be used to target primary amines on a biomolecule, combining the stability of the triazole with the broad applicability of amine chemistry.

Advantages of the Triazole Linkage:

  • Exceptional Stability: The triazole ring is far more stable than the thiosuccinimide adduct from maleimide chemistry, virtually eliminating concerns of premature payload release via linker degradation.[1]

  • Bioorthogonality: The azide and alkyne groups are abiotic and react only with each other, ensuring supreme specificity and preventing side reactions with biological molecules.[15]

  • Versatility: Allows for a modular, two-step approach where a biomolecule can be first modified with an azide or alkyne, purified, and then conjugated to the linker-payload.

Part 3: Quantitative Performance Comparison

The choice of linker significantly impacts the final bioconjugate's properties. The following table summarizes key performance metrics for the discussed chemistries.

FeatureNHS Ester ChemistryMaleimide ChemistryTriazole (Click Chemistry)
Target Group Primary Amines (-NH₂)Thiols (-SH)Azide / Alkyne
Specificity Low (targets all accessible lysines)High (with engineered cysteines)Very High (Bioorthogonal)
Typical Efficiency 40-60%[1]70-90%[1]>90%[1]
Resulting Linkage Amide BondThioether Bond1,2,3-Triazole Ring
Linkage Stability Generally StableModerately Stable (risk of retro-Michael)[1][12]Highly Stable[1][15]
Key Advantage Targets abundant functional groupsHigh homogeneity and site-specificityUnmatched stability and bioorthogonality
Key Disadvantage Produces heterogeneous mixturesPotential for plasma instability[19]Requires introduction of non-native groups

Part 4: Experimental Protocols

The following protocols provide a self-validating framework for executing these key bioconjugation reactions.

Protocol 1: Amine Conjugation via NHS-Ester Linker

This protocol describes the conjugation of an NHS-ester functionalized payload to a monoclonal antibody (mAb).

  • Materials:

    • Antibody (e.g., Trastuzumab) in a primary amine-free buffer (e.g., PBS, pH 7.4).

    • NHS-ester payload, dissolved in anhydrous DMSO.

    • Quenching solution: 1M Tris-HCl, pH 8.0.

    • Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).

  • Procedure:

    • Buffer Exchange: Ensure the antibody solution is at a concentration of 5-10 mg/mL in PBS, pH 7.4.

    • Reagent Preparation: Immediately before use, dissolve the NHS-ester payload in DMSO to a concentration of 10 mM.

    • Conjugation: Add a 5- to 10-fold molar excess of the NHS-ester solution to the antibody solution while gently vortexing.

    • Incubation: Incubate the reaction for 1-2 hours at room temperature.

    • Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted NHS-ester. Incubate for 15 minutes.

    • Purification: Purify the resulting antibody-drug conjugate (ADC) using an SEC column equilibrated with PBS to remove unreacted payload and byproducts.

    • Characterization: Analyze the ADC by UV/Vis spectroscopy (to determine DAR) and SEC-HPLC (to determine aggregation and purity).

Protocol 2: Thiol Conjugation via Maleimide Linker

This protocol details the site-specific conjugation to an antibody with an engineered cysteine.

  • Materials:

    • Thio-engineered antibody (e.g., THIOMAB™) in PBS.

    • Reducing agent: 10 mM TCEP solution.

    • Maleimide-functionalized payload dissolved in DMSO.

    • Conjugation Buffer: PBS with 1 mM EDTA, pH 7.0.

    • Purification system: SEC column.

  • Procedure:

    • Antibody Reduction (if necessary): If starting with an interchain cysteine, add a 2- to 3-fold molar excess of TCEP to the antibody solution. Incubate for 1-3 hours at 37°C. Remove TCEP via buffer exchange into the conjugation buffer.

    • Conjugation: Immediately add a 3- to 5-fold molar excess of the maleimide-payload solution to the reduced (or naturally free-thiol) antibody.

    • Incubation: Incubate overnight at 4°C or for 2-4 hours at room temperature, protected from light.[20]

    • Purification: Purify the ADC via SEC to remove excess payload.

    • Characterization: Analyze by HIC-HPLC (for DAR distribution) and SEC-HPLC (for aggregation).

Protocol 3: Two-Step Conjugation Using SPAAC and a Triazole-Carboxylic Acid Linker

This protocol demonstrates the modular approach enabled by click chemistry, modeling the use of a linker like this compound.

TwoStep_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation (Click) mAb Antibody Azide_mAb Azide-Modified Antibody mAb->Azide_mAb Amine Coupling AzideLinker NHS-Ester-Azide AzideLinker->Azide_mAb Purify1 Purification (SEC) Azide_mAb->Purify1 Clicked_ADC ADC (Triazole Linkage) Purify1->Clicked_ADC Payload DBCO-Payload Payload->Clicked_ADC SPAAC Reaction Purify2 Final Purification (SEC) Clicked_ADC->Purify2

Caption: Workflow for a two-step bioorthogonal conjugation strategy.

  • Materials:

    • Antibody in PBS, pH 7.4.

    • Azide-labeling reagent (e.g., NHS-PEG4-Azide) in DMSO.

    • Strained alkyne payload (e.g., DBCO-Payload) in DMSO.

    • Purification system: SEC column.

  • Procedure:

    • Step 1a: Antibody Azide-Modification: Add a 5-fold molar excess of NHS-PEG4-Azide to the antibody solution. Incubate for 1-2 hours at room temperature.

    • Step 1b: Purification: Remove excess azide reagent by purifying the azide-modified antibody using an SEC column.

    • Step 2a: Click Reaction: To the purified azide-antibody, add a 3-fold molar excess of the DBCO-Payload solution.

    • Step 2b: Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C. The reaction requires no catalyst.

    • Step 2c: Final Purification: Purify the final ADC conjugate via SEC to remove any unreacted payload.

    • Characterization: Analyze the final product by SEC-HPLC and HIC-HPLC to confirm successful conjugation and homogeneity.

Conclusion

The selection of a bioconjugation linker is a strategic decision that profoundly influences the therapeutic potential of a bioconjugate.[][3] While traditional NHS ester and maleimide chemistries remain valuable tools, they carry inherent limitations of heterogeneity and potential instability, respectively.

The 1,2,3-triazole linkage, formed via bioorthogonal click chemistry, represents a significant advancement, offering unparalleled stability and specificity.[][15] A bifunctional linker scaffold based on a structure like This compound leverages the best of both worlds: the robust, inert triazole core for linkage stability and a versatile carboxylic acid handle for well-established conjugation to biomolecules. For drug development professionals aiming to design next-generation biotherapeutics with an optimal therapeutic index, the rational selection of linker chemistry—with a strong consideration for the stability and modularity offered by the triazole linkage—is not just an option, but a necessity.

References

  • Mills, B. J., et al. (2020). Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Lu, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology. Available at: [Link]

  • Mills, B. J., et al. (2020). Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Badescu, G., et al. (2014). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • D'Atri, V., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Available at: [Link]

  • Frigerio, M., & Camper, N. (2021). Chapter 3: Linker Design and Impact on ADC Properties. Chemical Linkers in Antibody–Drug Conjugates (ADCs). The Royal Society of Chemistry. Available at: [Link]

  • Jones, M. W., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry. Available at: [Link]

  • Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis Blog. Available at: [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Click Chemistry in Antibody Drug Conjugates. Methods in Molecular Biology. Available at: [Link]

  • Interchim. (n.d.). Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Interchim Tech Note. Available at: [Link]

  • Kovtun, Y. V., et al. (2010). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • Muzykantov, V. R. (2013). Bioconjugation Protocols. Methods in Molecular Biology. Available at: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Chemistry. Chemistry & Biology. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Amine Coupling: The Role of NHS Esters in Bioconjugation. Inno Pharmchem Blog. Available at: [Link]

  • AxisPharm. (2024). The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. AxisPharm Blog. Available at: [Link]

  • Weiss, G. L., et al. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • JoVE. (2022). Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. YouTube. Available at: [Link]

  • St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals. Available at: [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology. Available at: [Link]

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A Comparative Guide to the Biological Activity of N-Methylated 1,2,3-Triazole-4-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Community

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and dipolar character. Its facile synthesis, largely attributed to the advent of "click chemistry," has led to an explosion of research into its derivatives for a wide array of therapeutic applications. Within this vast chemical space, simple N-methylated carboxylic acid isomers represent fundamental building blocks. Understanding how the seemingly subtle change in the position of a methyl group on the triazole ring—a shift from N1 to N2—influences biological activity is of paramount importance for rational drug design.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the known and potential biological activities of 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid and its isomers, primarily 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid. While the broader family of 1,2,3-triazoles has been extensively studied, it is crucial to note that direct, side-by-side comparative studies on the specific biological activities of these foundational isomers are not extensively documented in publicly available literature. Therefore, this guide will synthesize information from closely related analogues to build a predictive framework for their potential therapeutic value and to underscore the critical need for further focused research. We will delve into the established anticancer, antimicrobial, and enzyme inhibitory activities of similar triazole derivatives, providing a logical basis for hypothesizing the activities of our target isomers.

The Isomeric Landscape: A Structural Overview

The methylation of the 1H-1,2,3-triazole-4-carboxylic acid parent molecule can result in several isomers, with the most common being the N1 and N2 substituted forms. The position of the methyl group significantly alters the electronic and steric properties of the molecule, which in turn can dramatically affect its interaction with biological targets.

  • This compound: A symmetrically substituted isomer.

  • 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: An asymmetrically substituted isomer.

  • 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid: Another asymmetrically substituted isomer, differing in the position of the carboxylic acid group relative to the N-methyl group.

The distinct electronic distribution and dipole moments of these isomers are expected to govern their binding affinities to enzymes and receptors.

Synthesis of N-Methylated 1,2,3-Triazole Carboxylic Acids

The synthesis of these isomers typically involves the methylation of a precursor, such as methyl 1H-1,2,3-triazole-4-carboxylate. This reaction often yields a mixture of the N1 and N2 methylated isomers, which can then be separated by chromatographic techniques. Subsequent hydrolysis of the ester furnishes the desired carboxylic acids.

Below is a generalized workflow for the synthesis and separation of these isomers.

Synthesis_Workflow start Methyl 1H-1,2,3-triazole-4-carboxylate methylation Methylation (e.g., Methyl iodide, K2CO3, DMF) start->methylation mixture Mixture of N1 and N2 methylated ester isomers methylation->mixture separation Chromatographic Separation (e.g., Column Chromatography, HPLC) mixture->separation n1_ester 1-Methyl-1H-1,2,3-triazole-4-carboxylate separation->n1_ester n2_ester 2-Methyl-2H-1,2,3-triazole-4-carboxylate separation->n2_ester hydrolysis1 Hydrolysis n1_ester->hydrolysis1 hydrolysis2 Hydrolysis n2_ester->hydrolysis2 n1_acid 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid hydrolysis1->n1_acid n2_acid This compound hydrolysis2->n2_acid

Caption: Generalized workflow for the synthesis of N-methylated 1,2,3-triazole carboxylic acid isomers.

Comparative Biological Activities: An Evidence-Based Postulation

While direct comparative data for the titular isomers is sparse, the extensive literature on substituted 1,2,3-triazoles allows for informed postulations on their likely biological activities. The primary therapeutic areas where triazoles have shown significant promise are oncology, infectious diseases, and enzyme inhibition.

Anticancer Activity

The 1,2,3-triazole nucleus is a recognized pharmacophore in the design of anticancer agents.[1][] Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines, including leukemia, melanoma, non-small cell lung cancer, and breast cancer.[1] The mechanism of action is often linked to the inhibition of key cellular processes such as tubulin polymerization or the activity of protein kinases.

Structure-Activity Relationship Insights:

  • The substitution pattern on the triazole ring and any appended moieties are critical for activity. For instance, in some series of 1,2,3-triazole-containing coumarin derivatives, a methyl group at certain positions was found to improve antiproliferative activity against A549 lung cancer cells.[3]

  • The presence of a carboxylic acid group can also be beneficial for activity, potentially by forming hydrogen bonds with target proteins.[3]

It is therefore plausible that both this compound and its isomers could exhibit some level of antiproliferative activity. However, the difference in their spatial and electronic properties would likely lead to variations in their potency and selectivity against different cancer cell lines.

Table 1: Postulated Anticancer Potential of N-Methylated 1,2,3-Triazole-4-Carboxylic Acid Isomers

CompoundPostulated ActivityRationale based on Analogues
This compound Potential for moderate cytotoxic activity.The core scaffold is present in known anticancer agents. The symmetric nature might influence binding pocket interactions.
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid Potential for moderate to significant cytotoxic activity.Asymmetric nature may allow for more specific interactions with target proteins. The position of the methyl group is known to influence activity in related series.[3]
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid Potential for varied cytotoxic activity.The altered position of the carboxylic acid group would significantly change the molecule's geometry and potential binding modes.
Antimicrobial Activity

Triazole derivatives are well-established antimicrobial agents. The 1,2,4-triazole core is famously found in antifungal drugs like fluconazole, while 1,2,3-triazoles have also demonstrated broad-spectrum antibacterial and antifungal properties.[4][5]

Structure-Activity Relationship Insights:

  • The antimicrobial efficacy of triazoles is highly dependent on the nature of the substituents.

  • For some 1,2,3-triazole derivatives, the presence of specific N-substituents has been shown to be crucial for their activity against both Gram-positive and Gram-negative bacteria.[4]

Given the known antimicrobial potential of the triazole nucleus, it is reasonable to hypothesize that these simple methylated isomers could serve as scaffolds for the development of more potent antimicrobial agents. Direct activity of the core molecules themselves may be modest, but they provide a platform for further chemical elaboration.

Enzyme Inhibition

The ability of the triazole ring to engage in various non-covalent interactions makes it an effective component of enzyme inhibitors. 1,2,3-Triazole derivatives have been investigated as inhibitors of a range of enzymes, including acetylcholinesterase, and various kinases.

Structure-Activity Relationship Insights:

  • The carboxylic acid moiety is a key functional group for interacting with the active sites of many enzymes, often mimicking the substrate.

  • The N-methylation pattern will dictate the orientation of the molecule within the enzyme's binding pocket, influencing inhibitory potency.

Experimental Protocols for Comparative Biological Evaluation

To definitively assess the comparative biological activity of these isomers, a standardized set of in vitro assays is required. The following protocols provide a framework for such an investigation.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Workflow for MTT Assay:

MTT_Assay_Workflow cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with varying concentrations of triazole isomers incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization readout Measure absorbance at 570 nm solubilization->readout analysis Calculate IC50 values readout->analysis

Caption: Workflow for determining the anticancer activity of triazole isomers using the MTT assay.

Antimicrobial Activity: Broth Microdilution Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Protocol:

  • Prepare Inoculum: Culture the desired bacterial or fungal strain overnight and dilute to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilutions: Prepare a two-fold serial dilution of each triazole isomer in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Future Directions and Call for Research

The N-methylated 1,2,3-triazole-4-carboxylic acid isomers represent a fundamental and underexplored area of medicinal chemistry. While this guide provides a framework for understanding their potential biological activities based on the behavior of more complex analogues, there is a clear and pressing need for direct comparative studies.

Future research should focus on:

  • Systematic Biological Screening: A comprehensive evaluation of these isomers against a diverse panel of cancer cell lines and microbial strains.

  • Enzyme Inhibition Profiling: Screening against a broad range of clinically relevant enzymes to identify potential targets.

  • Computational Modeling: Molecular docking and dynamics simulations to understand the structural basis of any observed differences in activity between the isomers.

  • Elaboration into Compound Libraries: Using these core isomers as scaffolds for the synthesis of larger, more diverse compound libraries to explore structure-activity relationships further.

By systematically investigating these foundational molecules, the research community can unlock new avenues for the development of novel therapeutics.

References

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A Comparative Guide to 2-Methyl-2H-1,2,3-triazole-4-carboxylic Acid: Synthesis, Properties, and Bioisosteric Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the selection of appropriate molecular scaffolds is a critical determinant of therapeutic success. The 1,2,3-triazole core, a prominent privileged structure, has garnered significant attention due to its unique physicochemical properties, metabolic stability, and capacity for forming diverse molecular interactions. This guide provides an in-depth comparative analysis of 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid, offering a cross-validation of its experimental properties against key isomers and bioisosteric alternatives. As Senior Application Scientists, our goal is to furnish researchers with the foundational knowledge and practical insights necessary to make informed decisions in their synthetic and drug development endeavors.

Introduction to this compound: A Scaffold of Interest

This compound is a five-membered heterocyclic compound distinguished by a specific substitution pattern on the triazole ring. The positioning of the methyl group at the N2 position significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities compared to its N1-methyl counterpart and the related 1,2,4-triazole isomers. These subtle structural distinctions can translate into profound differences in biological activity and pharmacokinetic profiles, making a detailed comparative understanding essential for rational drug design.

The 1,2,3-triazole moiety is often employed as a bioisostere for other functional groups, most notably the amide bond and, in the case of its carboxylated derivatives, as a surrogate for a carboxylic acid. This bioisosteric replacement can enhance metabolic stability, improve cell permeability, and introduce novel vector interactions with biological targets.[1]

Synthesis and Characterization: Establishing a Baseline

A robust and reproducible synthetic route is paramount for the exploration of any chemical entity. The synthesis of this compound typically proceeds through the methylation of a precursor, Methyl 1H-1,2,3-triazole-4-carboxylate, followed by hydrolysis of the ester.

Experimental Protocol: Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

A common laboratory-scale synthesis involves the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate. This reaction often yields a mixture of N1 and N2 methylated isomers, necessitating chromatographic separation.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (1 equivalent) in a suitable dry solvent such as Dimethylformamide (DMF), add a base, for instance, Potassium Carbonate (K₂CO₃) (1.3 equivalents).

  • Methylation: Cool the reaction mixture to 273 K (0 °C) under an inert nitrogen atmosphere. Add methyl iodide (1 equivalent) dropwise.

  • Reaction Progression: Stir the mixture at 273 K for 1 hour, then allow it to warm to room temperature. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, evaporate the solvent under reduced pressure. The resulting residue, containing a mixture of N1 and N2 isomers, is then purified by column chromatography to isolate the desired Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.[2]

The subsequent hydrolysis of the methyl ester to the carboxylic acid can be achieved under standard basic or acidic conditions.

Characterization Data

Precise characterization is fundamental to confirming the identity and purity of the synthesized compound. While comprehensive experimental spectra for the free acid are not widely published, data for the methyl ester and predicted data for the acid are available.

PropertyThis compound (Predicted)Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (Experimental)
Molecular Formula C₄H₅N₃O₂C₅H₇N₃O₂[2]
Molecular Weight 127.10 g/mol 141.14 g/mol [2]
Monoisotopic Mass 127.03818 Da[3]141.053826475 Da[4]
Mass Spec (m/z) [M+H]⁺ 128.04546[3]LCMS analysis confirms the presence of the isomer[2]
Crystal System -Monoclinic[2]
Space Group -P2₁/c[2]

Table 1: Physicochemical and Crystallographic Data.

Spectroscopic Insights:

  • Infrared (IR) Spectroscopy: For the carboxylic acid, a broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxyl group. A strong C=O stretching vibration should appear around 1700-1725 cm⁻¹. For the triazole ring itself, characteristic vibrations can be observed, though these can be complex.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the carboxylic acid would show a characteristic downfield signal for the carboxylic acid proton (typically >10 ppm), a singlet for the triazole ring proton, and a singlet for the N-methyl group. The ¹³C NMR would show signals for the carbonyl carbon, the two triazole ring carbons, and the N-methyl carbon.

  • Mass Spectrometry: The fragmentation pattern in mass spectrometry can be indicative of the triazole core. For 1,2,4-triazole derivatives, fragmentation often involves the loss of neutral molecules from the ring. For this compound, the protonated molecule [M+H]⁺ is predicted at m/z 128.04546.[3]

Comparative Analysis: Performance Against Alternatives

The utility of this compound is best understood in the context of its isomers and other bioisosteric replacements.

Isomeric Comparison: 2-Methyl vs. 1-Methyl and 1,2,4-Triazoles

The position of the methyl group on the triazole ring significantly impacts the molecule's properties and, consequently, its biological activity.

A study on G protein-coupled receptor 88 (GPR88) agonists provides a direct comparison between 2-methyl-2H-1,2,3-triazole and 1H-1,2,3-triazole analogues. In this specific context, the 1H-1,2,3-triazole analogue demonstrated moderate activity, while the 2-methyl-2H-1,2,3-triazole also showed moderate activity.[6] This highlights that for a given biological target, the isomeric form can be a critical determinant of potency.

In contrast, 1,2,4-triazole derivatives have been extensively studied for various biological activities. For instance, certain 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives have shown promise as selective COX-2 inhibitors.[7] The differing nitrogen arrangement in the 1,2,4-triazole ring leads to a different electronic and steric profile, which can be exploited for targeting different enzyme active sites. Furthermore, various 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[8]

Feature2-Methyl-2H-1,2,3-triazole1-Methyl-1H-1,2,3-triazole1,2,4-Triazole Derivatives
Dipole Moment Distinct due to N2 substitutionDifferent from N2 isomerVaries with substitution
Hydrogen Bonding N1 and N3 as acceptorsN2 and N3 as acceptorsMultiple H-bond acceptors
Biological Activity (Example) Moderate GPR88 agonism[6]Moderate GPR88 agonism (as 1H)[6]COX-2 inhibition, antibacterial[7][8]

Table 2: Comparative properties of triazole isomers.

Bioisosteric Comparison: Triazole Carboxylic Acids vs. Other Carboxylic Acid Surrogates

The carboxylic acid group is a common pharmacophore but can suffer from poor metabolic stability and limited membrane permeability. The 1,2,3-triazole-4-carboxylic acid moiety itself can be considered a bioisostere of a simple carboxylic acid, offering a more rigid and metabolically stable alternative.[9]

Furthermore, the triazole ring can act as a bioisosteric replacement for an amide bond. This substitution can lead to improved potency and metabolic stability.[1] For example, the replacement of an amide with a 1,2,4-triazole in pyrazolo[1,5-a]pyrimidine inhibitors of CSNK2 led to improved potency and metabolic stability.[10] This underscores the versatility of the triazole scaffold in drug design.

Visualizing the Workflow and Relationships

To aid in the conceptualization of the synthesis and comparative logic, the following diagrams are provided.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Methylation cluster_intermediate Intermediate Mixture cluster_purification Purification cluster_product Isolated Product cluster_hydrolysis Hydrolysis cluster_final_product Final Product A Methyl 1H-1,2,3-triazole- 4-carboxylate B Methyl Iodide (CH3I) K2CO3, DMF, 0°C to RT A->B Reacts with C N1 and N2 Methylated Isomers B->C Yields D Column Chromatography C->D Separated by E Methyl 2-methyl-2H-1,2,3- triazole-4-carboxylate D->E Yields F Base or Acid E->F Hydrolyzed by G 2-Methyl-2H-1,2,3- triazole-4-carboxylic Acid F->G Yields

Caption: Synthetic workflow for this compound.

BioisostereComparison cluster_isomers Isomeric Alternatives cluster_bioisosteres Bioisosteric Alternatives Target Target Molecule This compound Isomer1 1-Methyl-1H-1,2,3-triazole-4-carboxylic Acid - Different N-substitution - Altered electronics & dipole Target->Isomer1 Isomeric Relationship Isomer2 1,2,4-Triazole-carboxylic Acid Derivatives - Different ring nitrogens - Distinct H-bonding patterns Target->Isomer2 Isomeric Relationship Bio1 Other Carboxylic Acid Bioisosteres e.g., Tetrazoles, Hydroxamic Acids - Modulate pKa and permeability Target->Bio1 Functional Group Bioisosterism Bio2 Amide Bioisostere (Triazole Ring) - Replaces labile amide bond - Enhances metabolic stability Target->Bio2 Scaffold Bioisosterism

Caption: Comparative relationships of the target molecule.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for drug discovery. Its synthesis is achievable through established methods, and its unique electronic and steric properties, dictated by the N2-methylation, offer distinct advantages in specific biological contexts when compared to its isomers. The broader utility of the 1,2,3-triazole core as a bioisostere for both carboxylic acids and amide bonds further expands its potential applications.

Future research should focus on generating more comprehensive, publicly available experimental data for this compound, including detailed spectroscopic and physicochemical characterization. Furthermore, direct, head-to-head comparative studies against its N1-methyl isomer and relevant 1,2,4-triazole counterparts across a wider range of biological targets are warranted. Such studies will be instrumental in building a more complete structure-activity relationship profile and will undoubtedly accelerate the rational design of novel therapeutics based on this promising heterocyclic core.

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  • El-Emam, A. A., & Al-Deeb, O. A. (2016). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 21(12), 1646.
  • G. G. (2016). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.
  • Giraudo, A., et al. (2018). 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: A novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site. European Journal of Medicinal Chemistry, 158, 844-854.
  • Plech, T., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(23), 5649.
  • Ghosh, S., et al. (2017). 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae. RSC Advances, 7(80), 50699-50708.

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A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-Methyl-2H-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, the 1,2,3-triazole core has garnered significant attention due to its remarkable stability and its role as a versatile pharmacophore and chemical linker.[1][2] This guide provides an in-depth analysis of the synthesis of a specific, yet challenging, isomer: 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid. We will dissect a common synthetic route, highlighting critical factors that influence its reproducibility, and compare it with alternative methodologies to provide a comprehensive framework for researchers.

The Challenge of Regioselectivity in Triazole Synthesis

The substitution pattern on the 1,2,3-triazole ring is crucial for its biological activity and physical properties. While the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, the synthesis of other isomers, such as the N2-substituted variant, presents significant challenges.[1][3] The direct N-alkylation of a triazole ring often leads to a mixture of regioisomers, posing a significant hurdle to obtaining a pure, reproducible product.[4] This guide will use the synthesis of this compound as a case study to explore these challenges and offer practical solutions.

Synthesis of this compound: A Two-Step Approach

A common and logical approach to the synthesis of the title compound involves a two-step process: the N-methylation of a readily available precursor, Methyl 1H-1,2,3-triazole-4-carboxylate, followed by the hydrolysis of the resulting methyl ester.

Part 1: N-Methylation of Methyl 1H-1,2,3-triazole-4-carboxylate

This initial step is critical and is often the primary source of reproducibility issues. The direct methylation of the triazole ring can occur at the N1, N2, or N3 positions, leading to a mixture of isomers.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve Methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry dimethylformamide (DMF) (15 ml).[5]

  • Cooling: Cool the solution to 0°C (273 K) using an ice bath.[5]

  • Base Addition: Add potassium carbonate (K₂CO₃) (1.3 g) to the stirred solution.[5]

  • Methylation: Slowly add methyl iodide (CH₃I) to the reaction mixture.[5]

  • Reaction Progression: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue contains a mixture of three isomers, which must be separated by column chromatography.[5] The fractions corresponding to each isomer can be identified by LC-MS analysis.[5]

Causality Behind Experimental Choices:

  • Dry DMF and Nitrogen Atmosphere: The use of a dry solvent and an inert atmosphere is crucial to prevent the quenching of the base and potential side reactions with water.

  • Potassium Carbonate (K₂CO₃): This base is strong enough to deprotonate the triazole ring, forming the triazolide anion, which is the active nucleophile for the methylation reaction. Its insolubility in DMF can sometimes lead to slower reaction rates but can be advantageous for work-up.

  • Methyl Iodide (CH₃I): A highly reactive and common methylating agent.

  • Temperature Control: Starting the reaction at 0°C helps to control the initial exothermic reaction and can influence the isomeric ratio, although a mixture is still expected.

Reproducibility Challenges and Solutions:

The primary challenge in this step is the lack of complete regioselectivity, leading to the formation of three methyl-isomers.[5] The ratio of these isomers can be sensitive to subtle changes in reaction conditions, such as temperature, the rate of addition of methyl iodide, and the specific batch of reagents, making the outcome difficult to reproduce consistently.

  • Solution: Meticulous control of all reaction parameters is essential. For reproducible results, it is imperative to standardize the reaction temperature, stirring rate, and addition times. Furthermore, the purification by column chromatography must be highly efficient and reproducible. The use of preparative HPLC can offer a more precise and reproducible method for isolating the desired N2-isomer.[5]

Visualization of the N-Methylation Workflow:

cluster_start Starting Materials cluster_reaction N-Methylation Reaction cluster_workup Work-up & Purification cluster_products Products start_mat1 Methyl 1H-1,2,3-triazole-4-carboxylate reaction Reaction at 0°C to RT start_mat1->reaction start_mat2 Methyl Iodide (CH3I) start_mat2->reaction start_mat3 Potassium Carbonate (K2CO3) start_mat3->reaction start_mat4 Dry DMF start_mat4->reaction workup Solvent Evaporation reaction->workup purification Column Chromatography / Prep HPLC workup->purification product1 Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate purification->product1 product2 Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (Desired Isomer) purification->product2 product3 Methyl 3-methyl-3H-1,2,3-triazole-4-carboxylate purification->product3

Workflow for the N-methylation of Methyl 1H-1,2,3-triazole-4-carboxylate.
Part 2: Hydrolysis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

Once the desired methyl ester isomer is isolated, the final step is its hydrolysis to the corresponding carboxylic acid. Saponification, or base-catalyzed hydrolysis, is generally preferred for this transformation as it is an irreversible process, driving the reaction to completion.[6][7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the purified Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate in a mixture of methanol and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 equivalents) to the flask.[6]

  • Heating: Heat the reaction mixture to reflux for 1-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: a. Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.[6] b. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.[6] c. Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 with concentrated hydrochloric acid (HCl).[6]

  • Isolation: Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry under vacuum.[6]

Causality Behind Experimental Choices:

  • Methanol/Water Solvent System: This mixture ensures the solubility of both the ester and the sodium hydroxide.

  • Sodium Hydroxide (NaOH): A strong base that effectively catalyzes the hydrolysis of the ester.

  • Reflux: The elevated temperature accelerates the rate of the hydrolysis reaction.

  • Acidification: Protonation of the carboxylate salt formed during the reaction is necessary to precipitate the final carboxylic acid product.

Reproducibility Considerations:

This hydrolysis step is generally highly reproducible, provided that the starting ester is pure. Incomplete reaction can occur with insufficient heating time or base. The most critical step for obtaining a pure product is the final acidification and precipitation.

Visualization of the Hydrolysis Workflow:

start Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate reaction Saponification (Reflux) start->reaction reagents NaOH, MeOH/H2O reagents->reaction workup1 Remove MeOH reaction->workup1 workup2 Aqueous Wash workup1->workup2 acidification Acidify with HCl workup2->acidification product This compound acidification->product

Workflow for the hydrolysis of the methyl ester.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the final product. The following techniques are recommended:

Technique Purpose Expected Observations
¹H NMR To confirm the structure and isomeric purity.The chemical shifts and coupling constants of the triazole proton and the methyl group will be characteristic of the N2-isomer.
¹³C NMR To further confirm the carbon framework.The number and chemical shifts of the carbon signals will correspond to the expected structure.
Mass Spectrometry (MS) To determine the molecular weight.The molecular ion peak should correspond to the calculated mass of C₄H₅N₃O₂ (127.04 g/mol ).[8]
High-Performance Liquid Chromatography (HPLC) To assess purity.A single, sharp peak should be observed, indicating a high degree of purity.
Infrared (IR) Spectroscopy To identify functional groups.Characteristic stretches for the carboxylic acid O-H and C=O bonds should be present.
Melting Point To assess purity.A sharp and consistent melting point range is indicative of a pure compound.

Alternative Synthetic Strategies and Comparative Analysis

The challenges associated with the regioselectivity of N-methylation warrant the consideration of alternative synthetic routes. The most prominent alternative for the synthesis of 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

CuAAC ("Click Chemistry") Approach:

This method involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst.[1] While this method is highly efficient and regioselective for the synthesis of 1,4-disubstituted 1,2,3-triazoles, it is not directly applicable for the synthesis of the N2-substituted target molecule of this guide. However, it serves as an excellent benchmark for comparison.

Parameter N-Methylation Route CuAAC ("Click Chemistry") Route
Regioselectivity Poor; yields a mixture of isomers requiring separation.[5]Excellent; typically yields a single 1,4-disubstituted isomer.[1]
Reaction Conditions Requires anhydrous conditions and careful temperature control.Often proceeds under mild, aqueous conditions.[1]
Substrate Scope Limited by the availability of the starting triazole.Broad, with a wide range of azides and alkynes being compatible.
Reproducibility Challenging due to the formation of isomeric mixtures.Generally high due to the high selectivity and efficiency of the reaction.
Atom Economy Good, but requires a purification step that can reduce overall yield.Excellent, often with minimal byproducts.

Other Strategies for N2-Substituted 1,2,3-Triazoles:

Recent research has explored various methods to achieve the synthesis of N2-substituted 1,2,3-triazoles, including:

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method can favor the formation of the 1,5-disubstituted isomer, but its application for N2-substitution is not direct.

  • Cyclization of bis-Arylhydrazones: A classical method that can yield N2-substituted triazoles, but often suffers from low to moderate yields.[9]

  • Rearrangement of other heterocyclic systems: Certain oxadiazoles can be rearranged to form N2-substituted 1,2,3-triazoles.[9]

These methods, while offering potential pathways, are often more complex and may have their own reproducibility challenges compared to the more established N-alkylation and CuAAC routes.

Conclusion

The synthesis of this compound serves as an excellent case study for understanding the challenges of regioselectivity and reproducibility in heterocyclic chemistry. The two-step approach of N-methylation followed by hydrolysis is a viable route, but researchers must be acutely aware of the formation of isomeric byproducts and the need for rigorous purification to ensure a reproducible outcome. While "click chemistry" provides a highly reproducible method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, the synthesis of other isomers, such as the N2-substituted variant, requires careful consideration of alternative strategies and meticulous experimental execution. This guide provides the necessary framework for researchers to navigate these challenges and successfully and reproducibly synthesize this important class of molecules.

References

  • Comparative study of 1,2,3-triazoles synthesis via click reactions. (2024). Advanced Pharmaceutical Bulletin.
  • Dai, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
  • Dai, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Dai, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. SciSpace.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. PubChem. Retrieved from [Link]

  • Prabakaran, K., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1752.
  • Encyclopædia Britannica. (n.d.). Carboxylic acid. Retrieved from [Link]

  • Dai, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Retrieved from [Link]

  • Dai, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. SciSpace.
  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Synthesis of N2-Substituted 1,2,3-Triazoles. (2024). Organic Letters.
  • Totobenazara, J., & Burke, A. J. (2015). New click-chemistry methods for 1,2,3-triazoles synthesis: recent advances and applications. Tetrahedron Letters, 56(22), 2853-2859.
  • Lopes, J. P., et al. (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 91.
  • Lopes, J. P., et al. (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO.
  • Synthesis of 2H-1,2,3-triazole-4-carboxylic acids via Ru(II)-catalyzed rearrangement of 4-hydrazonoisoxazol-5-ones. (2018).
  • Lopes, J. P., et al. (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles.
  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (2019). Oriental Journal of Chemistry.
  • Synthesis of 1,2,3-triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Prabakaran, K., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1752.
  • Sudeep, P., et al. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry, 13(8), 22-40.
  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (2020).
  • Methyl 2-Methyl-2h-1,2,3-Triazole-4-Carboxyl
  • Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. (2008).
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  • Sudeep, P., et al. (2020).
  • The Role of Methyl 1,2,3-Triazole-4-carboxylate in Agrochemical Innov
  • 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT). (2023). PMC.
  • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. (2016).

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A Comparative Analysis of 2-Methyl-2H-1,2,3-triazole-4-carboxylic Acid Derivatives and Their Binding Affinity as Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various non-covalent interactions, making it a privileged structure in drug design.[1] This guide provides a detailed comparative analysis of the binding affinity of derivatives of 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid, with a specific focus on their potent inhibitory activity against xanthine oxidase (XO). Xanthine oxidase is a critical enzyme in purine metabolism, and its inhibition is a key therapeutic strategy for managing hyperuricemia and gout.[2]

This analysis synthesizes experimental data to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structure-activity relationships (SAR) that govern the binding affinity of these compounds. We will delve into the experimental data, outline the methodologies for assessing binding affinity, and explore the molecular interactions that underpin the inhibitory potential of this promising class of compounds.

Comparative Binding Affinity of 2-Aryl-5-methyl-2H-1,2,3-triazole-4-carboxylic Acid Derivatives

A significant study in the field involves a series of 2-aryl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids, which are structurally related to the core topic scaffold. These compounds were synthesized and evaluated as analogues of the known xanthine oxidase inhibitor, febuxostat.[3] The in vitro inhibitory activity of these derivatives against xanthine oxidase reveals a compelling structure-activity relationship, with several compounds demonstrating potency in the submicromolar and even nanomolar ranges.[3]

The following table summarizes the xanthine oxidase inhibitory activity (IC50) of a selection of these carboxylic acid derivatives. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound IDAryl Substituent (R)IC50 (µM)
7a 4-cyanophenyl0.122
7b 3-cyanophenyl0.095
7c 2-cyanophenyl0.183
7d 4-nitrophenyl0.254
7e 3-nitrophenyl0.167
7f 2-nitrophenyl0.084
8a 4-fluorophenyl> 10
8b 3-fluorophenyl> 10
Febuxostat (reference drug)0.012
Allopurinol (reference drug)2.3

Data sourced from a study by Shi and coworkers.[3]

From this data, several key insights into the structure-activity relationship emerge:

  • Impact of Cyano and Nitro Substituents: Derivatives bearing cyano and nitro groups on the phenyl ring generally exhibit potent inhibitory activity.[3]

  • Positional Isomerism: The position of the substituent on the phenyl ring significantly influences binding affinity. For instance, the 2-nitrophenyl derivative 7f displayed the highest potency among the tested compounds with an IC50 of 0.084 µM.[3]

  • Comparison with Reference Drugs: While not as potent as febuxostat, the most active compounds in this series are significantly more potent than allopurinol, a widely used xanthine oxidase inhibitor.[3]

Understanding Binding Interactions: Molecular Docking Insights

To elucidate the binding mode of these potent inhibitors, molecular docking studies are invaluable. A docking analysis of compound 7f within the active site of xanthine oxidase revealed key interactions that contribute to its high binding affinity.[3] The triazole ring, a central feature of these derivatives, is often involved in crucial interactions. For instance, the nitrogen atom at the 3-position of the triazole can form a hydrogen bond with the amino acid residue Glu802 in the enzyme's active site.[3] Furthermore, the five-membered triazole ring can engage in π-π stacking interactions with aromatic residues like Phe1009, further stabilizing the inhibitor-enzyme complex.[3]

cluster_workflow Molecular Docking Workflow PDB Obtain Protein Structure (PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Docking Perform Docking (e.g., AutoDock) PrepProtein->Docking PrepLigand Prepare Ligand (Generate 3D structure, minimize energy) PrepLigand->Docking Analysis Analyze Poses and Interactions Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The determination of the inhibitory potency of the this compound derivatives is typically performed using an in vitro enzymatic assay. The following is a representative step-by-step methodology.

Objective: To determine the IC50 value of test compounds against xanthine oxidase.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., pH 7.5)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare a stock solution of xanthine in the phosphate buffer. Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., allopurinol or febuxostat).

  • Assay Setup: In a 96-well microplate, add the phosphate buffer, the test compound solution at various concentrations, and the xanthine oxidase enzyme solution.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the xanthine substrate to each well.

  • Measurement: Immediately begin monitoring the increase in absorbance at 295 nm using a microplate reader. This wavelength corresponds to the formation of uric acid, the product of the reaction.

  • Data Analysis: Calculate the rate of uric acid formation for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • IC50 Determination: Determine the IC50 value by fitting the data to a suitable dose-response curve.

cluster_workflow Xanthine Oxidase Inhibition Assay Workflow Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Setup Set up Assay in 96-well Plate Reagents->Setup Incubate Pre-incubate Enzyme and Inhibitor Setup->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Measure Measure Uric Acid Formation (Absorbance at 295 nm) Initiate->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze

Caption: A typical workflow for an in vitro xanthine oxidase inhibition assay.

Conclusion and Future Directions

The comparative analysis of 2-aryl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives demonstrates their significant potential as potent xanthine oxidase inhibitors. The structure-activity relationship studies highlight the importance of the substituents on the aryl ring and their positions in modulating the binding affinity. The most potent compounds in this series exhibit inhibitory activity in the nanomolar range, making them promising candidates for further preclinical development.

Future research in this area should focus on:

  • Synthesis of a broader range of derivatives: Exploring a wider variety of substituents on the aryl ring and modifications to the core triazole scaffold could lead to the discovery of even more potent and selective inhibitors.

  • In-depth mechanistic studies: Employing techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide a more comprehensive understanding of the binding thermodynamics and kinetics.

  • In vivo evaluation: Promising compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the insights gained from this comparative analysis, researchers can continue to design and develop novel and effective xanthine oxidase inhibitors based on the versatile this compound scaffold for the treatment of hyperuricemia and related disorders.

References

  • Luna, G., Dolzhenko, A. V., & Mancera, R. L. (2019). Inhibitors of Xanthine Oxidase: Scaffold Diversity and Structure-Based Drug Design. ChemMedChem, 14(7), 714–743. [Link]

  • Shi, A., et al. (2022). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibitors of Xanthine Oxidase: Scaffold Diversity and Structure-Based Drug Design. PubMed. [Link]

  • Zhang, Y., et al. (2017). Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3355-3360. [Link]

  • ResearchGate. (n.d.). Chemical structures of various inhibitors of xanthine oxidase and its...[Link]

  • Said, M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-2h-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methyl-2h-1,2,3-triazole-4-carboxylic acid, grounded in established safety principles and regulatory compliance.

Understanding the Hazard Profile

Triazole derivatives and carboxylic acids as classes of compounds can present a range of hazards, including but not limited to:

  • Irritation: Causes skin and serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3][4][5][6]

  • Toxicity: While specific data for this compound is unavailable, related structures may be harmful if swallowed or in contact with skin.[7]

Given these potential hazards, all waste containing this compound, including neat compound, solutions, and contaminated materials, must be handled as hazardous waste.

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Principle of Segregation: Never mix incompatible waste streams.[8] this compound waste should be collected separately from other chemical waste unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container.[9] High-density polyethylene (HDPE) or glass containers are generally suitable. For acidic waste, avoid metal containers.[9]

  • Container Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][9] List all constituents of the waste mixture, including solvents and their approximate percentages.[8]

Step 2: Waste Accumulation

  • Secure Storage: Keep the waste container tightly sealed except when adding waste.[8][9] Store the container in a designated satellite accumulation area (SAA), which should be at or near the point of generation.[10]

  • Secondary Containment: Liquid waste containers must be kept in secondary containment to prevent spills.[8]

  • Quantity Limits: Be aware of the maximum allowable volume of hazardous waste that can be stored in an SAA (typically 55 gallons).[10]

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is full or you have no further use for the chemical, contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.[8][11]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[11][12]

  • Evaporation is Prohibited: Do not attempt to dispose of this chemical by evaporation in a fume hood.[11]

Decontamination and Empty Container Management

Properly managing empty containers that once held this compound is a critical component of the disposal process.

Step 1: Triple Rinsing

  • Procedure: An empty container that has held this compound must be triple rinsed with a suitable solvent (e.g., water, if soluble, or an appropriate organic solvent) before it can be considered non-hazardous.[11]

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[8] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8] Given the unknown toxicity of this specific compound, it is prudent to collect all three rinses as hazardous waste.

Step 2: Container Disposal

  • Defacing Labels: After triple rinsing and air-drying, completely remove or deface all labels on the container.[8]

  • Final Disposal: The rinsed and dried container can then typically be disposed of as regular solid waste (e.g., in a designated glass disposal box).[8]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • If the spill is large or involves a highly volatile solvent, contact your institution's emergency response team.

Step 2: Personal Protective Equipment (PPE)

  • Before attempting to clean a spill, don appropriate PPE, including:

    • Chemical safety goggles[12]

    • Chemical-resistant gloves[12]

    • A lab coat[12]

    • If significant dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[12]

Step 3: Spill Cleanup

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collection: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[2]

  • Decontamination: Clean the spill area with a suitable solvent and decontaminating solution. All cleanup materials, including contaminated rags and absorbents, must be disposed of as hazardous waste.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound is_neat_or_solution Is the waste neat compound, a solution, or contaminated material? start->is_neat_or_solution is_container_empty Is the container empty? start->is_container_empty collect_hw Collect in a labeled hazardous waste container. is_neat_or_solution->collect_hw Yes contact_ehs Contact EHS for pickup. collect_hw->contact_ehs triple_rinse Triple rinse the container. is_container_empty->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as solid waste. collect_rinsate->dispose_container end Disposal Complete dispose_container->end contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Quantitative Data Summary
Waste TypeContainer RequirementDisposal Procedure
Neat Compound/SolutionsLabeled, sealed, compatible containerHazardous waste pickup via EHS
Contaminated LabwareLabeled hazardous waste containerHazardous waste pickup via EHS
Empty ContainersN/ATriple rinse, collect rinsate as hazardous waste, deface label, dispose of as solid waste
Spill Cleanup DebrisLabeled hazardous waste containerHazardous waste pickup via EHS

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Available from: [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. Published 2023-02-27. Available from: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • Guidelines: Handling and Disposal of Chemicals - College of Engineering. Purdue University. Available from: [Link]

  • How to Dispose of Acetic Acid. Lab Alley. Available from: [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. Available from: [Link]

  • Acceptable Drain Disposal Procedures. USDA ARS. Available from: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Published 2024-10-24. Available from: [Link]

  • Decontamination of common healthcare facility surfaces contaminated with SARS-CoV-2 using peracetic acid dry fogging. PMC - PubMed Central. Available from: [Link]

  • Synthesis of 1,2,3-triazoles. Organic Chemistry Portal. Available from: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Published 2022-04-27. Available from: [Link]

  • Controlling Hospital-Acquired Infection: Focus on the Role of the Environment and New Technologies for Decontamination. NIH. Available from: [Link]

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers. Published 2024-10-22. Available from: [Link]

  • Decontamination of room air and adjoining wall surfaces by nebulizing hydrogen peroxide. GMS Hygiene and Infection Control. Published 2011-12-15. Available from: [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Journal of the Indian Chemical Society. Published 2023-06-09. Available from: [Link]

  • Substance Information - 2-methyl-2H-isothiazol-3-one. ECHA. Available from: [Link]

  • (PDF) Decontamination of common healthcare facility surfaces contaminated with SARS-CoV-2 using peracetic acid dry fogging. ResearchGate. Available from: [Link]

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Comprehensive Safety and Handling Guide for 2-Methyl-2h-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-2h-1,2,3-triazole-4-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally similar compounds, including other triazole derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment.

Hazard Identification and Assessment

Understanding the potential hazards of this compound is the foundation of safe laboratory practices. Based on the hazard profiles of analogous chemical structures, a comprehensive risk assessment is crucial. The primary anticipated hazards are associated with its triazole and carboxylic acid functionalities.

Structurally related compounds, such as 5-methyl-2H-1,2,3-triazole-4-carboxylic acid and 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, are consistently classified with the following hazards under the Globally Harmonized System (GHS).[1][2] It is prudent to assume that this compound presents similar risks.

Anticipated GHS Hazard Classifications

Hazard CategoryGHS Hazard CodeHazard StatementPictogram
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation
Acute Toxicity, Oral (Potential)H302Harmful if swallowed

The triazole moiety, while generally stable, can in some derivatives be associated with reproductive toxicity or long-term aquatic hazards. The carboxylic acid group contributes to the irritant nature of the compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure. The selection of PPE must be guided by a thorough risk assessment of the specific procedures being undertaken.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Handling 2-Methyl-2h- 1,2,3-triazole-4-carboxylic acid BasePPE Mandatory Base PPE: - Nitrile Gloves - Lab Coat - Safety Glasses with Side Shields Start->BasePPE Always required CheckSolid Is the compound a solid? CheckSplash Potential for splashing (e.g., dissolution, transfer)? CheckSolid->CheckSplash Respirator Use in Fume Hood or Wear NIOSH-approved Respirator (e.g., N95) CheckSolid->Respirator Yes (potential for dust) FaceShield Add Face Shield CheckSplash->FaceShield Yes BasePPE->CheckSolid Respirator->CheckSplash

Caption: PPE selection workflow based on the physical form and handling procedure.

Detailed PPE Specifications
Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles compliant with ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing.[3]Protects against splashes and airborne particles that can cause serious eye irritation.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). Gloves should be inspected before use and disposed of immediately if contaminated.[4]Prevents skin contact, which can cause irritation.[3][4] Nitrile provides good resistance to a range of organic chemicals.
Skin and Body Protection A fully buttoned laboratory coat. Long-sleeved clothing and closed-toe shoes are mandatory.[4]Minimizes the risk of accidental skin exposure from spills or splashes.
Respiratory Protection All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved particulate respirator (e.g., N95) is required.[3][5]Prevents inhalation of airborne particles, which may cause respiratory tract irritation.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for both personnel safety and environmental protection.

Safe Handling Procedures
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before starting work to minimize movement and potential for accidents.

  • Weighing and Transfer (Solid Form):

    • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.

    • Use a spatula for transfers. Avoid pouring the solid, as this can generate airborne particles.

    • Close the container tightly immediately after use.

  • Dissolution and Reactions:

    • When dissolving the solid, add it slowly to the solvent to prevent splashing.

    • If the process is exothermic, use an ice bath for cooling and add the compound in small portions.

    • Ensure all reaction vessels are appropriately clamped and secured.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent, followed by soap and water.

    • Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.[4]

Chemical Spill and Disposal Plan
  • Spill Containment:

    • In the event of a spill, immediately evacuate non-essential personnel from the area.

    • Wear the full PPE ensemble as described above, including respiratory protection.

    • For solid spills, carefully sweep up the material, avoiding dust generation. Moisten with a damp paper towel if necessary to prevent airborne dispersal. Place the collected material into a designated, labeled hazardous waste container.

    • For solutions, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Waste Disposal:

    • Dispose of this compound and any contaminated materials (e.g., gloves, paper towels, absorbent materials) as hazardous chemical waste.[3][5]

    • All waste must be collected in a clearly labeled, sealed container.

    • Follow all federal, state, and local environmental regulations for hazardous waste disposal. Do not discharge into drains or the environment.[3][5]

References

  • PubChem. 1,2,3-Triazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. (2025, December 20). Safety Data Sheet for 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. [Link]

  • PubChem. 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound. [Link]

  • PubChem. 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • American Elements. 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid. [Link]

  • World Health Organization. (2007). Triazole Fungicide Metabolites Toxicology. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.